2'-Fluoro-3'-(trifluoromethyl)acetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCNLAUPUYILQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372115 | |
| Record name | 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207853-63-2 | |
| Record name | 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20372115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207853-63-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Scaffolds
An In-Depth Technical Guide to 2'-Fluoro-3'-(trifluoromethyl)acetophenone
This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic ketone of significant interest in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, and strategic applications, grounding all claims in authoritative scientific data.
In the landscape of drug design, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing pharmacological profiles.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a compound's properties. It is known to increase metabolic stability, enhance lipophilicity, and improve membrane permeability—all critical factors in transforming a lead compound into a viable drug candidate.[1] this compound emerges as a valuable building block, combining the electronic effects of an ortho-fluoro substituent with the potent influence of a meta-trifluoromethyl group. This unique substitution pattern makes it a highly sought-after intermediate for synthesizing novel therapeutic agents and complex organic molecules.
The presence of the 2'-fluoro group can influence the conformation of the acetophenone side chain, a phenomenon that has been studied in related derivatives.[3][4] This conformational preference can be leveraged in drug design to achieve specific interactions with biological targets.[4] This guide will explore the fundamental characteristics of this compound, providing the technical insights necessary for its effective utilization in research and development.
Physicochemical and Structural Properties
This compound is identified by the CAS Number 207853-63-2 .[5] Its core chemical and physical properties are summarized below, providing a foundational dataset for experimental design and handling.
| Property | Value | Source |
| CAS Number | 207853-63-2 | [5][6] |
| Molecular Formula | C₉H₆F₄O | [5][6] |
| Molecular Weight | 206.14 g/mol | [5][6] |
| IUPAC Name | 1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone | N/A |
| Appearance | Typically a colorless to light yellow liquid | Inferred |
| MDL Number | MFCD00061145 | [6] |
Below is a diagram illustrating the chemical structure of the molecule.
Caption: Chemical structure of this compound.
Synthesis and Purification Workflow
While a specific, documented synthesis for this compound is not detailed in the provided search results, a plausible and robust synthetic strategy can be devised based on established organometallic and acylation reactions. A common and effective method would involve the acylation of a suitable fluorinated and trifluoromethylated benzene derivative.
A logical precursor would be 1-bromo-2-fluoro-3-(trifluoromethyl)benzene. This starting material can undergo a metal-halogen exchange followed by reaction with an acetylating agent.
Proposed Experimental Protocol:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add magnesium turnings.
-
Add a small volume of anhydrous tetrahydrofuran (THF) and an initiator crystal (e.g., iodine).
-
Slowly add a solution of 1-bromo-2-fluoro-3-(trifluoromethyl)benzene in anhydrous THF to the magnesium suspension. The reaction is exothermic and should be controlled with an ice bath.
-
Stir the mixture at room temperature until the magnesium is consumed, indicating the formation of the Grignard reagent.
-
-
Acylation Reaction:
-
Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.
-
Slowly add a solution of acetyl chloride or acetic anhydride in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound via vacuum distillation or column chromatography on silica gel.
-
Caption: Proposed workflow for the synthesis of the target compound.
Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques would include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The aromatic signals will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.
-
¹⁹F NMR: The fluorine NMR will show two distinct resonances: one for the aryl-fluorine and another for the trifluoromethyl group, each with characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR will display signals for all nine carbon atoms. Notably, the carbons attached to or near the fluorine atoms will appear as doublets or quartets due to ¹³C-¹⁹F coupling.
-
Through-Space Coupling: Based on studies of similar 2'-fluoro-substituted acetophenones, it is highly probable that this molecule will exhibit a conformational preference where the acetyl group is s-trans to the 2'-fluoro substituent.[3][4] This spatial proximity can lead to through-space spin-spin couplings between the fluorine atom and the acetyl group's protons (⁵JHF) and carbon (⁴JCF), which are diagnostic features in the NMR spectra.[3]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight of 206.14 g/mol .
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretch (typically ~1680-1700 cm⁻¹) and characteristic bands for C-F bonds and the aromatic ring.
Applications in Research and Drug Development
This compound is not an end product but a strategic intermediate. Its value lies in its potential to be elaborated into more complex molecules with desirable pharmacological properties.
Key Attributes for Drug Discovery:
-
Metabolic Blocking: The trifluoromethyl group is metabolically stable and can be used to block sites of oxidative metabolism, thereby increasing a drug's half-life.[1]
-
Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes.[1]
-
Modulation of pKa: The strong electron-withdrawing nature of both the fluoro and trifluoromethyl groups can lower the pKa of nearby functional groups, which can be used to fine-tune binding interactions with protein targets.
-
Bioisosteric Replacement: The -CF3 group can act as a bioisostere for other chemical groups, like a chlorine atom, allowing for systematic structure-activity relationship (SAR) studies.[1]
The acetyl group serves as a versatile chemical handle for a wide range of subsequent reactions, including:
-
Reductions to form alcohols.
-
Condensation reactions to build heterocyclic rings.
-
Oxidations or rearrangements.
Caption: Role as a building block in a typical drug discovery pipeline.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from its unique combination of fluoro and trifluoromethyl substituents. These groups impart desirable physicochemical properties that are highly sought after in the field of medicinal chemistry for the development of new therapeutics. Its well-defined structure and versatile acetyl handle make it an ideal starting point for the synthesis of diverse molecular libraries aimed at discovering next-generation drugs. This guide provides the core technical knowledge required for its synthesis, characterization, and effective application in advanced research programs.
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Oakwood Chemical. 2, 2, 2-Trifluoro-3'-(trifluoromethyl)acetophenone, min 98%. [Link]
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An In-depth Technical Guide to 2'-Fluoro-3'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Building Block in Modern Chemistry
In the landscape of medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The unique properties imparted by fluorine and trifluoromethyl groups—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—are invaluable in the development of novel therapeutic agents and crop protection solutions.[1][2] This guide provides a comprehensive technical overview of 2'-Fluoro-3'-(trifluoromethyl)acetophenone, a key chemical intermediate poised at the intersection of these critical molecular motifs. While specific experimental data for this compound remains somewhat nascent in publicly accessible literature, this document synthesizes available information and draws upon established principles of organic chemistry to provide a robust working knowledge for researchers in the field. We will delve into its physicochemical properties, propose a logical synthetic pathway, explore its potential reactivity, and discuss its applications and safety considerations, all grounded in the context of its structural analogues.
Molecular Structure and Physicochemical Properties
This compound (CAS No. 207853-63-2) is an aromatic ketone with the molecular formula C₉H₆F₄O.[3] Its structure, featuring an acetophenone core substituted with a fluorine atom at the 2'-position and a trifluoromethyl group at the 3'-position, is a confluence of functionalities that dictate its chemical behavior and utility.
Table 1: Physicochemical Properties of this compound and a Related Analogue
| Property | This compound | 3'-(Trifluoromethyl)acetophenone (Analogue) |
| CAS Number | 207853-63-2[3][4] | 349-76-8 |
| Molecular Formula | C₉H₆F₄O[3] | C₉H₇F₃O[5] |
| Molecular Weight | 206.14 g/mol [3] | 188.15 g/mol [5] |
| Appearance | Data not available (likely a crystalline solid or liquid) | Clear colorless to slightly yellow liquid[6] |
| Boiling Point | Data not available | 198 - 200 °C[7] |
| Melting Point | Data not available | Data not available |
| Solubility | Data not available (expected to be soluble in common organic solvents) | Data not available |
The presence of both a fluorine and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic nature. Both are strongly electron-withdrawing groups, which will impact the reactivity of the aromatic ring and the adjacent ketone.
Spectroscopic Profile: A Predictive Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons. The methyl protons will appear as a singlet, likely deshielded by the adjacent carbonyl group. The three aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbons attached to fluorine and the trifluoromethyl group will show characteristic splitting patterns. A notable feature in 2'-fluoroacetophenones is the potential for through-space coupling between the fluorine atom and the acetyl group's carbons, which can provide conformational information.[8]
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals: one for the single fluorine atom on the ring and another for the trifluoromethyl group, which will appear as a singlet.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands for C-F and aromatic C-H and C=C bonds will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will likely involve the loss of the methyl group and other characteristic cleavages of the acetophenone core.
Synthesis and Reactivity: A Proposed Pathway and Expected Behavior
Proposed Synthesis Route
A potential starting material would be 1-fluoro-2-(trifluoromethyl)benzene. The synthesis could proceed as follows:
Figure 1: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
To a cooled (0 °C) and stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable inert solvent (e.g., dichloromethane), add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise.
-
Slowly add 1-fluoro-2-(trifluoromethyl)benzene to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
The resulting crude product, likely an isomeric mixture, would then be purified by a suitable method such as column chromatography to isolate the desired this compound.
It is important to note that Friedel-Crafts reactions on substituted benzenes can often lead to a mixture of isomers, and the directing effects of the fluoro and trifluoromethyl groups would need to be carefully considered.
Reactivity Profile
The reactivity of this compound is governed by its key functional groups: the ketone, the aromatic ring, and the fluorine and trifluoromethyl substituents.
-
Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a wide range of transformations such as reductions to the corresponding alcohol, reductive aminations to form amines, and additions of Grignard or organolithium reagents to generate tertiary alcohols. The electron-withdrawing nature of the trifluoroacetyl group in similar molecules has been shown to enhance the reactivity of the carbonyl group towards hydrogenation compared to non-fluorinated acetophenones.[9]
-
Aromatic Ring: The presence of two strong electron-withdrawing groups (fluoro and trifluoromethyl) deactivates the aromatic ring towards electrophilic aromatic substitution. Any such reactions would be expected to proceed under harsh conditions and with regioselectivity directed by the existing substituents.
-
α-Methyl Group: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in a variety of reactions, such as aldol condensations and alkylations.
Applications in Research and Development
Fluorinated acetophenone derivatives are valuable intermediates in several industrial sectors, most notably in pharmaceuticals and agrochemicals.[1] The trifluoromethyl group is a key feature in many modern drugs and pesticides, where it can improve efficacy and pharmacokinetic properties.[2]
-
Pharmaceutical Synthesis: this compound serves as a versatile building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[10] The specific substitution pattern can be crucial for achieving desired biological activity and a favorable ADME (absorption, distribution, metabolism, and excretion) profile.
-
Agrochemical Development: In the agrochemical industry, this compound can be a precursor for the synthesis of novel herbicides, fungicides, and insecticides. For instance, the related 3'-(trifluoromethyl)acetophenone is a key intermediate in the synthesis of the fungicide trifloxystrobin.[7][11]
-
Materials Science: Fluorinated organic compounds are also of interest in materials science for the development of polymers and other materials with unique properties.
Figure 2: Potential applications of this compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound was not found. However, based on the SDS of structurally similar compounds like 3'-(trifluoromethyl)acetophenone, the following precautions should be taken:
-
Hazards: This compound is expected to be irritating to the eyes, respiratory system, and skin.[12] It may also be a combustible liquid.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or use a fume hood.[12]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.[12]
Always consult a comprehensive and up-to-date SDS before handling any chemical.
Conclusion
This compound is a chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its unique combination of a ketone functionality with ortho-fluoro and meta-trifluoromethyl substituents on a phenyl ring makes it a valuable building block for creating novel molecules with enhanced biological and physical properties. While a comprehensive body of experimental data for this specific compound is still emerging, this guide provides a solid foundation for researchers by synthesizing available information and applying established chemical principles. As the demand for sophisticated fluorinated compounds continues to grow, the importance of intermediates like this compound is set to increase, paving the way for future innovations.
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2'-Fluoro-3'-(trifluoromethyl)acetophenone synthesis pathways
An In-depth Technical Guide to the Synthesis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone
For the modern researcher in drug discovery and materials science, access to precisely functionalized aromatic building blocks is paramount. Molecules decorated with fluorine and trifluoromethyl groups are of particular interest due to the unique physicochemical properties these substituents impart, including enhanced metabolic stability, lipophilicity, and binding affinity. This compound is a valuable scaffold that combines these features. This guide provides a detailed exploration of the primary synthetic pathways to this target, offering insights into the strategic and mechanistic considerations that underpin successful synthesis.
Retrosynthetic Analysis
The primary challenge in synthesizing this compound lies in achieving the desired 1,2,3-trisubstitution pattern with high regioselectivity. A retrosynthetic analysis, disconnecting the aryl-carbonyl bond, reveals three principal strategies, each with distinct advantages and challenges.
Caption: Retrosynthetic overview of key pathways to the target molecule.
Pathway 1: Directed Ortho-Metalation (DoM) and Grignard Strategies
Directed ortho-metalation (DoM) is arguably the most elegant and regioselective method for constructing highly substituted arenes.[1][2] The strategy leverages a directing metalation group (DMG) to coordinate a strong organolithium base, facilitating deprotonation exclusively at the adjacent ortho position.[2][3]
Causality and Strategic Choice
In this context, the fluorine atom serves as a potent, albeit moderately-sized, DMG.[4][5] By selecting 1-fluoro-3-(trifluoromethyl)benzene as the starting material, the fluorine atom at the C1 position directs lithiation to the C2 position—the precise location required for subsequent acylation to form the target molecule. This avoids the complex mixture of isomers often produced by classical electrophilic aromatic substitution methods.
A closely related strategy involves the formation of a Grignard reagent from a pre-functionalized precursor like 1-bromo-2-fluoro-3-(trifluoromethyl)benzene .[6] This pathway relies on magnesium-halogen exchange to generate the organometallic nucleophile at the desired position. However, the preparation and handling of trifluoromethylphenyl Grignard reagents can present safety challenges due to their potential for explosive decomposition.[7][8]
Reaction Mechanism: Directed Ortho-Metalation
The mechanism involves initial coordination of the organolithium base (e.g., n-BuLi) to the fluorine atom. This proximity effect dramatically lowers the kinetic barrier for deprotonation of the C2-proton, leading to a stabilized aryllithium intermediate. This intermediate is then quenched with an acetylating electrophile.
Caption: Mechanism of the Directed Ortho-Metalation (DoM) pathway.
Experimental Protocol (Adapted from DoM of Fluoroarenes)
This protocol is a representative methodology adapted from established procedures for the directed ortho-lithiation of analogous fluoroarenes and should be optimized for this specific substrate.[3][5][9]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve 1-fluoro-3-(trifluoromethyl)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.
-
Acylation (Quench): Add the chosen electrophile, such as acetyl chloride (1.2 eq.) or N,N-dimethylacetamide (1.2 eq.), dropwise to the solution while maintaining the temperature at -78 °C.
-
Warming and Quench: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the final this compound.
| Parameter | Condition | Rationale & Notes |
| Base | n-BuLi, s-BuLi, LDA | n-BuLi is common; s-BuLi is more reactive. LDA is used for substrates sensitive to nucleophilic attack.[9] |
| Solvent | Anhydrous THF, Diethyl Ether | Coordinating solvents are required to deaggregate the organolithium reagent and improve reactivity.[9] |
| Temperature | -78 °C | Essential for preventing side reactions, such as base decomposition or reaction with the THF solvent. |
| Electrophile | Acetyl Chloride, Acetic Anhydride | Highly reactive acylating agents suitable for quenching the aryllithium intermediate. |
Pathway 2: Synthesis from 2-Fluoro-3-(trifluoromethyl)aniline
This pathway offers a highly practical and robust alternative, commencing from the commercially available advanced intermediate, 2-fluoro-3-(trifluoromethyl)aniline .[10] The core transformation is a modified Sandmeyer reaction, which converts the aniline's amino group into a diazonium salt, followed by a copper-catalyzed coupling to install the acetyl functionality.
Causality and Strategic Choice
While this route involves more steps than DoM, its reliance on a readily available precursor and well-established, scalable reaction types makes it highly attractive for process chemistry. The sequence—diazotization, coupling, and hydrolysis—is a classic method for converting anilines into ketones.[11][12]
Experimental Workflow
The synthesis proceeds through three distinct stages, which can often be performed sequentially in a one-pot or telescopic fashion to improve efficiency.
Caption: Workflow for the synthesis from an aniline precursor.
Experimental Protocol (Adapted from Patent Literature)
This protocol is adapted from a patented procedure for the synthesis of 3'-(trifluoromethyl)acetophenone and should be validated for the specific substrate.[11][12]
-
Diazotization:
-
Charge a reaction vessel with hydrobromic acid (48%) and water. Cool the solution to -5 °C to 0 °C.
-
Slowly add 2-fluoro-3-(trifluoromethyl)aniline (1.0 eq.) to form a slurry.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq.) in water. Add this solution dropwise to the aniline slurry over 30-60 minutes, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Coupling Reaction:
-
In a separate vessel, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, ~0.1 eq.) in water.
-
To this catalyst solution, add acetaldoxime (1.2-1.5 eq.).
-
Meter the cold diazonium salt solution into the acetaldoxime/copper mixture over 1-2 hours. Crucially, maintain the reaction temperature below 40 °C and the pH between 4 and 4.5 by concurrently adding an aqueous base (e.g., 30% NaOH).
-
After the addition is complete, heat the mixture to ~100 °C to drive the reaction to completion and initiate hydrolysis.
-
-
Hydrolysis and Workup:
-
Continue heating until the intermediate oxime is fully hydrolyzed to the ketone (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature. The crude product can be isolated by steam distillation or solvent extraction (e.g., with toluene).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the final product by vacuum distillation.
-
| Step | Key Reagents | Typical Yield (Analogous) | Critical Parameters |
| Diazotization | NaNO₂, HBr | Quantitative | Temperature control (< 5 °C) is critical to prevent decomposition of the diazonium salt. |
| Coupling | Acetaldoxime, CuSO₄ | ~50-60% | Strict pH (4-4.5) and temperature control are necessary for efficient coupling.[12] |
| Hydrolysis | Acid, Heat | High | Ensure complete conversion of the oxime to the ketone. |
Pathway 3: Friedel-Crafts Acylation - A Discussion of Challenges
The Friedel-Crafts acylation is a fundamental reaction for forming aryl ketones.[13] It involves the reaction of an aromatic ring with an acylating agent (like acetyl chloride) in the presence of a Lewis acid catalyst (like AlCl₃).[13]
However, for the synthesis of this compound from 1-fluoro-2-(trifluoromethyl)benzene [14], this pathway is fraught with challenges. The benzene ring is heavily deactivated by two strong electron-withdrawing groups, requiring harsh reaction conditions. More importantly, the regiochemical outcome is difficult to control.
-
The -F group is an ortho, para-director.
-
The -CF₃ group is a meta-director.
Acylation would likely lead to a mixture of isomers, with substitution occurring at positions electronically favored by one group but disfavored by the other, and the desired product formed in low yield, if at all. The steric hindrance between the two bulky substituents further disfavors acylation at the target C3 position. For these reasons, Friedel-Crafts acylation is not a recommended pathway for the selective synthesis of this specific isomer.
Conclusion
For the synthesis of this compound, two primary strategies stand out as scientifically sound and practical.
-
The Directed Ortho-Metalation (DoM) pathway offers the most direct and regiochemically precise route. Its elegance lies in using the inherent electronic properties of the fluorine substituent to control the site of C-C bond formation. This method is ideal for research and development settings where precise molecular construction is the primary goal, provided the necessary starting materials are accessible.
-
The synthesis from 2-fluoro-3-(trifluoromethyl)aniline represents a robust and scalable pathway grounded in well-established industrial chemistry. Its reliance on a commercially available advanced intermediate makes it a practical choice for larger-scale production where process reliability and starting material availability are key considerations.
The Friedel-Crafts acylation, while a cornerstone of organic synthesis, is ill-suited for this particular target due to insurmountable challenges in reactivity and regioselectivity. The choice between the DoM and aniline-based routes will ultimately depend on the specific project goals, scale, and available resources of the research or development team.
References
-
Hu, Y., & Wang, J. (Year). Protolytic defluorination of trifluoromethyl-substituted arenes. PMC - NIH. [Link]
- Google Patents. (2015). CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.
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Grokipedia. (n.d.). Directed ortho metalation. Grokipedia. [Link]
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TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. TUODA. [Link]
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Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2006). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. [Link]
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Technical Disclosure Commons. (2024). Process for the preparation of 2-fluoro aceto-phenone. Technical Disclosure Commons. [Link]
- Google Patents. (n.d.).
-
Journal of Organic Chemistry. (1998). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. ACS Publications. [Link]
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University of California, Irvine. (n.d.). The Grignard Reaction. UCI School of Physical Sciences. [Link]
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PubMed Central. (2022). NMR and DFT Studies with a Doubly Labelled 15N/6Li S-Trifluoromethyl Sulfoximine Reveal Why a Directed ortho-Lithiation Requires an Excess of n-BuLi. NIH. [Link]
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ResearchGate. (2014). 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: Synthesis and reactions. ResearchGate. [Link]
-
ResearchGate. (2007). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Chemistry Stack Exchange. [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. IJAR. [Link]
- Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
-
PubMed Central. (2018). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. NIH. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Journal of Organic Chemistry. (1997). Directed lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. ACS Publications. [Link]
-
ResearchGate. (2015). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ResearchGate. [Link]
-
Semantic Scholar. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]
-
PubMed Central. (2018). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. NIH. [Link]
-
PubMed Central. (2021). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. NIH. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Archives. [Link]
-
LookChem. (n.d.). Cas 402-51-7,4-TRIFLUOROMETHYLPHENYLMAGNESIUMBROMIDE. LookChem. [Link]
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Synthonix. (n.d.). [4-Fluoro-2-(trifluoromethyl)phenyl]magnesium bromide, 0.25 M in THF. Synthonix. [Link]
-
Infoscience EPFL. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. EPFL. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1973). Formylation and acylation reactions catalysed by trifluoromethanesulphonic acid. RSC Publishing. [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor. [Link]
-
NIST. (n.d.). Benzene, 1-fluoro-2-(trifluoromethyl)-. NIST WebBook. [Link]
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Spectroscopic data for 2'-Fluoro-3'-(trifluoromethyl)acetophenone
An In-Depth Technical Guide to the Spectroscopic Characterization of 2'-Fluoro-3'-(trifluoromethyl)acetophenone
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic data for this compound (CAS No. 207853-63-2). Designed for researchers, chemists, and drug development professionals, this document delves into the principles, experimental protocols, and detailed interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this compound. By synthesizing available data with established spectroscopic principles, this guide serves as an authoritative reference for the unambiguous identification and characterization of this complex fluorinated aromatic ketone.
Introduction: The Significance of this compound
This compound is an aromatic ketone of significant interest in medicinal chemistry and materials science. Its structure incorporates three key pharmacophores: an acetophenone core, a fluorine atom, and a trifluoromethyl group. The strategic placement of fluorine and the CF₃ group on the phenyl ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials.
Accurate and unambiguous structural confirmation is paramount in any research and development workflow. Spectroscopic analysis provides the definitive fingerprint of a molecule, and a thorough understanding of this data is critical for quality control, reaction monitoring, and regulatory submission.
Compound Profile:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one | - |
| CAS Number | 207853-63-2 | [1] |
| Molecular Formula | C₉H₆F₄O | [1] |
| Molecular Weight | 206.14 g/mol |[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Guiding Principles & Experimental Causality
The choice of solvent and internal standard are critical first steps. Deuterated solvents are used to avoid overwhelming the spectrum with solvent signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for its ability to dissolve a wide range of organic compounds and its distinct solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard (set to 0.00 ppm) due to its chemical inertness and single, sharp resonance signal located upfield from most organic protons.
The magnetic field strength of the spectrometer (e.g., 400 MHz) dictates the resolution and sensitivity of the experiment. Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns in aromatic systems like the one present in this molecule.
Caption: A typical experimental workflow for ATR-IR spectroscopy.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| ~3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2950 - 2850 | Weak | C-H Stretch | Methyl C-H |
| ~1695 | Strong, Sharp | C=O Stretch | Aryl Ketone |
| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1350 - 1100 | Very Strong | C-F Stretch | -CF₃ and Ar-F |
The most diagnostic peaks for this molecule are the strong carbonyl (C=O) stretch around 1695 cm⁻¹ and the very strong, broad absorptions in the 1350-1100 cm⁻¹ region, which are characteristic of C-F bonds, particularly the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce structural information from fragmentation patterns.
Principles & Expected Fragmentation
In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.
The molecular weight of this compound is 206.14. The mass spectrometer will detect the molecular ion (M⁺˙) at an integer m/z value of 206. The primary fragmentation pathway for acetophenones is the alpha-cleavage of the methyl group, which is a highly favorable process leading to a stable acylium ion.
Caption: Predicted primary fragmentation pathway in EI-MS.
Predicted Key Ions in the Mass Spectrum:
| m/z | Ion Identity | Significance |
|---|---|---|
| 206 | [C₉H₆F₄O]⁺˙ | Molecular Ion (M⁺˙) |
| 191 | [M - CH₃]⁺ | Base Peak. Loss of a methyl radical via alpha-cleavage. |
| 163 | [M - COCH₃]⁺ | Loss of the entire acetyl group. |
Spectroscopic Data Summary
This table provides a consolidated summary of the key spectroscopic data for the identification of this compound.
| Technique | Feature | Observed / Predicted Value |
| ¹H NMR | Methyl Protons (-CH₃) | Singlet, δ ~2.61 ppm |
| Aromatic Protons (Ar-H) | Multiplet, δ ~7.7-7.9 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~198.5 ppm |
| Trifluoromethyl Carbon (-CF₃) | Quartet, δ ~124.0 ppm | |
| IR | Carbonyl Stretch (C=O) | Strong, ~1695 cm⁻¹ |
| C-F Stretches (-CF₃, Ar-F) | Very Strong, ~1350-1100 cm⁻¹ | |
| MS (EI) | Molecular Ion (M⁺˙) | m/z 206 |
| Base Peak ([M-CH₃]⁺) | m/z 191 |
Conclusion
The structural characterization of this compound is definitively achieved through a multi-technique spectroscopic approach. ¹H NMR confirms the presence and ratio of proton environments, IR spectroscopy identifies the key carbonyl and C-F functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The combined data presented in this guide provides a robust and reliable analytical fingerprint, essential for any scientist working with this compound.
References
-
Supporting Information for: A practical catalytic asymmetric addition of alkyl groups to ketones . The Royal Society of Chemistry. Available at: [Link]
-
Mass Spectral Interpretation . Shimadzu Corporation. Available at: [Link]
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An In-Depth Technical Guide to the NMR Spectra Analysis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2'-Fluoro-3'-(trifluoromethyl)acetophenone, a compound of interest in medicinal chemistry and drug development due to the unique properties conferred by its fluorine substituents. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features, rooted in the principles of NMR spectroscopy and conformational analysis.
Introduction: The Significance of Fluorinated Acetophenones
The introduction of fluorine and trifluoromethyl groups into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This compound presents a fascinating case study for NMR analysis due to the presence of two distinct fluorine environments and their influence on the surrounding proton and carbon nuclei. Understanding its NMR spectra is crucial for structural verification, purity assessment, and for elucidating its conformational preferences in solution, which can be a key determinant of its biological activity.
Predicted NMR Spectra: A Detailed Analysis
Due to the limited availability of public experimental spectra for this compound, this guide presents a robust set of predicted ¹H, ¹³C, and ¹⁹F NMR data. These predictions are derived from a composite analysis of experimental data from structurally related analogs, established substituent effects, and the critical influence of through-space couplings.
Predicted Spectral Data Summary
The following tables summarize the predicted chemical shifts (δ) and key coupling constants (J) for this compound in a standard deuterated solvent like CDCl₃.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CH₃ (Hα) | ~2.65 | Doublet of quartets (dq) | ⁵J(Hα-F) ≈ 4-5 Hz, ⁵J(Hα-H6') ≈ 0.5 Hz |
| H-4' | ~7.65 | Triplet of doublets (td) | ³J(H4'-H5') ≈ 7.8 Hz, ⁴J(H4'-F) ≈ 5.5 Hz |
| H-5' | ~7.30 | Triplet (t) | ³J(H5'-H4') ≈ 7.8 Hz, ³J(H5'-H6') ≈ 7.8 Hz |
| H-6' | ~7.85 | Doublet of doublets (dd) | ³J(H6'-H5') ≈ 7.8 Hz, ⁴J(H6'-CF₃) ≈ 2 Hz |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C=O | ~198 | Doublet (d) | ³J(C=O-F) ≈ 3-4 Hz |
| CH₃ (Cα) | ~30 | Doublet (d) | ⁴J(Cα-F) ≈ 10-12 Hz |
| C-1' | ~125 | Doublet (d) | ²J(C1'-F) ≈ 22 Hz |
| C-2' | ~160 | Doublet (d) | ¹J(C2'-F) ≈ 255 Hz |
| C-3' | ~128 | Quartet (q) | ¹J(C3'-F of CF₃) ≈ 275 Hz |
| C-4' | ~135 | Singlet (s) | - |
| C-5' | ~120 | Doublet (d) | ³J(C5'-F) ≈ 4 Hz |
| C-6' | ~130 | Quartet (q) | ³J(C6'-F of CF₃) ≈ 6 Hz |
| CF₃ | ~123 | Quartet (q) | ¹J(C-F) ≈ 275 Hz |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F (at C-2') | ~ -115 | Singlet (broad) | - |
| CF₃ (at C-3') | ~ -63 | Singlet (broad) | - |
Causality Behind the Spectral Features: Expertise in Action
The predicted spectral data are not arbitrary; they are the result of a careful consideration of electronic effects, steric interactions, and through-space phenomena.
Conformational Preference and Through-Space Coupling
A pivotal factor in interpreting the NMR spectra of 2'-fluoro-substituted acetophenones is the phenomenon of through-space spin-spin coupling.[1] Research has shown that these molecules overwhelmingly adopt an s-trans conformation in solution, where the carbonyl oxygen is oriented away from the 2'-fluoro substituent.[1] This spatial arrangement brings the acetyl protons (Hα) and the acetyl carbon (Cα) into close proximity with the 2'-fluorine atom, leading to observable through-space couplings, despite being separated by five and four bonds, respectively.
Diagram 1: Conformational Preference and Through-Space Coupling
Caption: s-trans conformation leads to through-space coupling.
This through-space interaction is responsible for the predicted doublet multiplicity of the acetyl protons (Hα) and the acetyl carbon (Cα) due to coupling with the 2'-fluorine. The magnitude of these coupling constants (⁵J(Hα-F) and ⁴J(Cα-F)) is significantly larger than typical through-bond couplings over that many bonds.
¹H NMR Spectral Analysis
-
Aromatic Region (7.0 - 8.0 ppm): The three aromatic protons will exhibit a complex splitting pattern due to mutual coupling and additional couplings to the fluorine and trifluoromethyl groups. H-6' is expected to be the most downfield proton due to the deshielding effects of the adjacent acetyl group and the trifluoromethyl group. H-5' will likely be the most upfield aromatic proton.
-
Aliphatic Region (~2.65 ppm): The methyl protons of the acetyl group will appear as a doublet of quartets. The doublet splitting arises from the through-space coupling to the 2'-fluorine, while the smaller quartet splitting is due to long-range coupling with the protons on the aromatic ring, primarily H-6'.
¹³C NMR Spectral Analysis
-
Aromatic Carbons (110 - 165 ppm): The carbon signals will be split due to coupling with the directly attached fluorine (¹J(C2'-F)) and the trifluoromethyl group (¹J(C3'-CF₃)), as well as longer-range couplings. The carbon directly bonded to the fluorine (C-2') will show a large one-bond coupling constant (¹J(C-F) > 240 Hz). Similarly, the carbon attached to the trifluoromethyl group (C-3') will exhibit a large one-bond coupling to the three fluorine atoms, appearing as a quartet.
-
Carbonyl and Methyl Carbons: The carbonyl carbon is expected to show a small doublet splitting due to a three-bond coupling with the 2'-fluorine. As mentioned, the methyl carbon (Cα) will display a doublet due to a four-bond through-space coupling to the 2'-fluorine.[1]
¹⁹F NMR Spectral Analysis
-
Aromatic Fluorine (~ -115 ppm): The single fluorine atom on the aromatic ring is expected to resonate in this region. The signal may be broadened due to unresolved long-range couplings.
-
Trifluoromethyl Group (~ -63 ppm): The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a single, likely broadened, resonance in this characteristic region.
Experimental Protocol: A Self-Validating System
To obtain high-quality NMR spectra for this compound, the following protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its common use and ability to dissolve a wide range of organic compounds. For solubility or stability issues, deuterated acetone (acetone-d₆) or dimethyl sulfoxide (DMSO-d₆) can be considered.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ (δ = 0.00 ppm) or an internal reference like trifluorotoluene can be used.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve good signal dispersion, especially in the aromatic region.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and the effects of C-F coupling, a longer acquisition time may be necessary. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be valuable for distinguishing between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
2D NMR Experiments: To definitively assign the proton and carbon signals and confirm coupling networks, the following 2D experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY can definitively confirm through-space interactions between protons and fluorine atoms.
-
Diagram 2: Experimental Workflow for NMR Analysis
Caption: A systematic workflow for NMR analysis.
Conclusion: A Powerful Analytical Approach
The NMR spectral analysis of this compound provides a rich dataset that, when interpreted with a solid understanding of fundamental principles, offers deep insights into its molecular structure and preferred conformation. The interplay of inductive effects from the fluorine and trifluoromethyl substituents, coupled with the determinative role of through-space H-F and C-F couplings, creates a unique and informative spectral fingerprint. This guide provides the necessary framework for researchers to confidently acquire, interpret, and utilize the NMR data of this and related fluorinated compounds in their scientific endeavors.
References
-
Tantillo, D. J., & O'Hagan, D. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2476–2485. [Link]
-
Ito, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4637–4646. [Link]
-
Ito, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PubMed Central, PMC8013898. [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone
Preamble: The Analytical Challenge and Strategic Approach
In the landscape of pharmaceutical development and fine chemical synthesis, 2'-Fluoro-3'-(trifluoromethyl)acetophenone (CAS: 207853-63-2) represents a class of highly functionalized aromatic ketones.[1] The presence of both a fluorine atom and a trifluoromethyl group imparts unique electronic properties, making it a valuable intermediate.[1] However, these same characteristics present a distinct analytical challenge. The high electronegativity and stability of the C-F bonds influence the molecule's fragmentation behavior under mass spectrometric analysis. This guide provides an in-depth, field-proven methodology for the definitive identification and characterization of this compound, moving beyond a simple recitation of parameters to explain the strategic rationale behind each experimental choice. Our objective is to establish a self-validating system for robust and reliable analysis.
Section 1: Physicochemical Profile
A thorough understanding of the analyte's fundamental properties is the bedrock of any successful analytical method. These parameters dictate the choice of instrumentation and experimental conditions.
| Property | Value | Source |
| Chemical Name | 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanone | N/A |
| CAS Number | 207853-63-2 | [2][3] |
| Molecular Formula | C₉H₆F₄O | [2][3] |
| Molecular Weight | 206.14 g/mol | [2][3] |
| Monoisotopic Mass | 206.0355 Da | [4] |
Section 2: The Rationale for Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
For a volatile, thermally stable, and relatively non-polar molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. The compound's structure lends itself to effective volatilization without degradation in a heated GC inlet, allowing for high-resolution separation from matrix components or reaction byproducts.
The selection of Electron Ionization (EI) is a deliberate strategic decision. As a "hard" ionization technique, EI employs a high-energy electron beam (typically 70 eV) to induce ionization and, critically, extensive and reproducible fragmentation.[5][6] This fragmentation pattern serves as a unique molecular "fingerprint," which is invaluable for two primary reasons:
-
Structural Elucidation: The resulting fragments provide a detailed roadmap of the molecule's structure, allowing for confident identification.
-
Library Matching: The reproducibility of EI spectra allows for robust matching against established spectral libraries like the NIST Mass Spectral Library, providing an authoritative confirmation of identity.[7][8]
Soft ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), are less suitable here as they are designed to preserve the molecular ion and produce minimal fragmentation. While useful for confirming molecular weight, they would fail to provide the rich structural detail required for unambiguous identification of this specific isomer.
Section 3: Experimental Protocol: A Self-Validating GC-EI-MS Workflow
This protocol is designed for robustness and reproducibility. The parameters are selected to ensure optimal separation, peak shape, and ionization efficiency.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of high-purity Methanol or Acetonitrile.
-
Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution with the same solvent.
-
Vial Preparation: Transfer an aliquot of the working standard into a 2 mL amber glass GC vial and cap securely with a PTFE-lined septum.
Instrumental Parameters
The following parameters are recommended for an Agilent GC-MS system (e.g., 7890B GC with 5977A MSD) or an equivalent instrument.[9]
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Port | Split/Splitless | Split mode (e.g., 50:1 split ratio) is used to prevent column overloading with a concentrated standard. |
| Injector Temp | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for consistent and reproducible injections. |
| Carrier Gas | Helium, Constant Flow | Inert gas providing good chromatographic efficiency. Constant flow mode ensures stable retention times. |
| Flow Rate | 1.0 mL/min | Optimal flow rate for typical 30m x 0.25mm ID columns, balancing speed and resolution. |
| GC Column | HP-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column providing excellent separation for a wide range of aromatic compounds. |
| Oven Program | Initial: 80°C, hold 2 min | Starts below the solvent boiling point to focus the analyte band at the head of the column. |
| Ramp: 15°C/min to 280°C | A moderate ramp rate ensures good separation from any potential impurities. | |
| Final Hold: 280°C, hold 5 min | Ensures that all components are eluted from the column, preventing carryover. | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Provides reproducible, information-rich fragmentation patterns for structural confirmation.[6] |
| Ionization Energy | 70 eV | The industry standard for EI, maximizing ionization and generating stable, library-searchable spectra.[9] |
| Mass Range | 40-450 amu | A broad enough range to capture the molecular ion (m/z 206) and all significant fragments. |
| Ion Source Temp | 230 °C | Hot enough to prevent condensation of the analyte while minimizing thermal-induced fragmentation. |
| Quadrupole Temp | 150 °C | Ensures mass stability and prevents contamination of the mass analyzer. |
| Solvent Delay | 3 min | Prevents the high concentration of the injection solvent from saturating the detector and causing premature filament burnout. |
Quality Control (QC) & System Validation
To ensure the trustworthiness of the results, the following QC checks should be performed:
-
Solvent Blank: An injection of pure solvent should be run to confirm the absence of system contamination.
-
Method Blank: A full workup of the sample preparation procedure without the analyte should be analyzed to check for contamination from reagents or labware.
-
Replicate Injections: At least two injections of the working standard should be performed to verify retention time stability and response reproducibility.
Experimental Workflow Diagram
Caption: The comprehensive workflow from sample preparation to final compound identification.
Section 4: Interpreting the Mass Spectrum: A Predicted Fragmentation Pathway
The 70 eV EI process will generate a molecular ion (M⁺•) corresponding to the molecular weight of the compound. This ion will then undergo a series of predictable fragmentation events based on the relative strengths of its chemical bonds. The primary cleavage event in acetophenones is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group's carbon.
Predicted Key Fragments:
| m/z | Ion Structure / Identity | Fragmentation Event | Significance |
| 206 | [C₉H₆F₄O]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the analyte. |
| 191 | [M - CH₃]⁺ | Alpha-cleavage of the methyl group. | Expected Base Peak due to the formation of a stable acylium cation. |
| 163 | [M - CH₃ - CO]⁺ | Loss of carbon monoxide from the m/z 191 fragment. | A highly characteristic secondary fragment. |
| 145 | [C₇H₃F₃]⁺• | Loss of HF from the m/z 163 fragment or other complex rearrangement. | A potential fragment indicating the fluorinated benzene ring. |
| 69 | [CF₃]⁺ | Cleavage of the trifluoromethyl group. | A common fragment for trifluoromethylated compounds. |
| 43 | [CH₃CO]⁺ | Formation of the acetyl cation. | Confirms the presence of the acetophenone moiety. |
Proposed Fragmentation Pathway Diagram
Caption: Proposed EI fragmentation pathway for this compound.
Section 5: Conclusion
This guide outlines a comprehensive and scientifically grounded strategy for the mass spectrometric analysis of this compound. By employing a GC-EI-MS system with the specified parameters, researchers can achieve robust separation and generate a reproducible, information-rich mass spectrum. The true analytical power lies not just in running the sample, but in understanding the rationale behind the chosen technique and predicting the fragmentation pathway. This approach transforms the analysis from a black-box procedure into a validated, trustworthy method for definitive structural confirmation, suitable for the rigorous demands of pharmaceutical and chemical research.
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An In-depth Technical Guide to 2'-Fluoro-3'-(trifluoromethyl)acetophenone
Abstract: This technical guide provides a comprehensive overview of 2'-Fluoro-3'-(trifluoromethyl)acetophenone, a key fluorinated building block in modern medicinal chemistry. We will delve into its fundamental physical and chemical properties, explore its unique conformational characteristics driven by intramolecular interactions, and present a detailed, logical synthesis protocol. Furthermore, this guide will discuss the compound's applications, particularly its role as a valuable intermediate in the development of novel pharmaceutical agents. Safety protocols and handling procedures essential for laboratory use are also outlined. This document is intended for researchers, chemists, and drug development professionals who utilize advanced fluorinated intermediates.
Compound Identification and Core Properties
This compound is an aromatic ketone distinguished by the presence of two different fluorine-containing substituents on the phenyl ring: a fluorine atom at the ortho-position (C2') and a trifluoromethyl group at the meta-position (C3'). This specific substitution pattern imparts unique electronic and conformational properties that are highly valuable in the design of bioactive molecules.[1]
Table 1: Core Identifiers and Physicochemical Constants
| Property | Value | Source(s) |
| CAS Number | 207853-63-2 | [2][3][4] |
| Molecular Formula | C₉H₆F₄O | [3][5] |
| Molecular Weight | 206.14 g/mol | [3][5] |
| Appearance | Liquid | [5] |
| Synonyms | 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one; 3-Acetyl-2-fluorobenzotrifluoride | [4] |
| Density | 1.020 g/mL | [5] |
| Refractive Index | 1.453 @ 20 °C | [4][5] |
The Significance of Fluorine Substitution in Drug Design
The strategic incorporation of fluorine and trifluoromethyl (-CF₃) groups is a cornerstone of modern medicinal chemistry.[6] The trifluoromethyl group, in particular, is highly valued for its ability to modulate several key drug-like properties simultaneously.[6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often increases the half-life of a drug candidate.[6]
-
Lipophilicity: The -CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and improve its pharmacokinetic profile.[6]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can significantly alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets.[6]
-
Conformational Control: As will be discussed, the ortho-fluoro substituent introduces specific steric and electronic interactions that can lock the molecule into a preferred conformation, a crucial aspect for receptor binding and selectivity.[7]
The combination of these effects makes this compound a powerful starting material for synthesizing novel therapeutics where metabolic stability and target affinity are critical.[1][8]
Structural Insights: Conformational Preference
A critical, field-proven insight into molecules of this class is the profound influence of the 2'-fluoro substituent on the molecule's overall conformation. Research on related 2'-fluoro-substituted acetophenone derivatives has demonstrated a strong preference for the s-trans conformation, where the acetyl group's carbonyl oxygen is oriented away from the fluorine atom.[7][9]
This preference is driven by the strong electrostatic repulsion that would occur between the lone pairs of the carbonyl oxygen and the ortho-fluorine atom in the alternative s-cis conformation.[7] This conformational locking is not merely a theoretical curiosity; it has direct implications for drug design, as pre-organizing a molecule into a specific bioactive conformation can significantly enhance its binding affinity and reduce the entropic penalty upon binding to a target receptor.[7]
This conformational bias can be experimentally verified using NMR spectroscopy through the observation of "through-space" spin-spin couplings between the fluorine atom and the acetyl methyl protons (⁵JHF) and carbon (⁴JCF).[9] The presence and magnitude of these couplings provide direct evidence of the spatial proximity of these atoms, confirming the dominant s-trans conformer.[7][9]
Proposed Synthesis Workflow
While specific, scaled-up industrial synthesis routes are often proprietary, a logical and robust laboratory-scale synthesis can be designed based on established organometallic and acylation principles. A common and effective strategy involves a Grignard reaction followed by acylation.
Experimental Protocol: Synthesis via Grignard Reagent
This protocol is a self-validating system. The successful formation of the Grignard reagent (Step 2) is the critical checkpoint, which can be qualitatively assessed by the disappearance of magnesium turnings and a change in the solution's appearance. The final product is then validated through standard analytical techniques.
Step 1: Preparation of Starting Material
-
Begin with 1-bromo-2-fluoro-3-(trifluoromethyl)benzene. This precursor can be synthesized from 2-fluoro-3-(trifluoromethyl)aniline via a Sandmeyer reaction.
Step 2: Formation of the Grignard Reagent
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings.
-
Add a small volume of anhydrous tetrahydrofuran (THF).
-
Add a crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-2-fluoro-3-(trifluoromethyl)benzene in anhydrous THF to the magnesium suspension. The reaction is exothermic and should be controlled with an ice bath. Maintain a gentle reflux.
-
Causality: The magnesium undergoes oxidative addition to the carbon-bromine bond, forming the highly nucleophilic phenylmagnesium bromide species. Anhydrous conditions are critical as Grignard reagents react violently with water.
Step 3: Acylation
-
In a separate flame-dried flask, prepare a solution of acetyl chloride or acetic anhydride in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent from Step 2 to the cooled acetyl chloride solution via cannula transfer.
-
Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acetyl chloride, forming a tetrahedral intermediate which then collapses to yield the desired ketone. The low temperature is crucial to prevent side reactions, such as multiple additions.
Step 4: Quenching and Work-up
-
Once the addition is complete, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude product can be purified using flash column chromatography on silica gel to yield pure this compound.
Diagram 1: Logical Synthesis Workflow
Caption: A logical workflow for the synthesis of this compound.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate care. The following guidelines are based on available safety data.
-
Personal Protective Equipment (PPE): Always wear protective safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]
-
Hazards:
-
First Aid:
-
Eyes: In case of contact, immediately rinse cautiously with clean, running water for at least 15 minutes. Seek medical attention.[5]
-
Skin: Wash the affected area thoroughly with soap and running water. If irritation persists, seek medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5][10]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[5][10]
-
Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[5]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers medicinal chemists a tool to impart desirable properties such as metabolic stability and conformational rigidity. Its physical constants and chemical reactivity are well-defined, and its synthesis is achievable through standard organic chemistry techniques. A thorough understanding of its properties, particularly its conformational preferences and safety profile, is essential for its effective and safe utilization in the pursuit of developing next-generation therapeutics.
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Solubility of 2'-Fluoro-3'-(trifluoromethyl)acetophenone in organic solvents
An In-Depth Technical Guide to the Solubility of 2'-Fluoro-3'-(trifluoromethyl)acetophenone in Organic Solvents
Executive Summary
This compound is a substituted aromatic ketone of significant interest in the pharmaceutical and agrochemical industries as a key building block for complex molecules. The successful synthesis, purification, and formulation of derivatives of this compound are critically dependent on a thorough understanding of its solubility in various organic solvents. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. Moving beyond simple empirical data, this document elucidates the underlying thermodynamic principles and introduces predictive models, such as Hansen Solubility Parameters, to empower scientists to make rational solvent selections. Detailed, field-proven protocols for both qualitative and quantitative solubility determination are provided, ensuring experimental rigor and reproducibility.
Compound Profile: this compound
Understanding the physicochemical properties of the solute is the first step in predicting its solubility behavior. The structure of this compound is characterized by a polar ketone functional group, a lipophilic trifluoromethyl group, and an electronegative fluorine atom on the aromatic ring. This combination of functional groups results in a molecule of moderate polarity with hydrogen bond accepting capabilities (via the carbonyl oxygen) but no hydrogen bond donating properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 207853-63-2 | [1][2] |
| Molecular Formula | C₉H₆F₄O | [1][2] |
| Molecular Weight | 206.14 g/mol | [1][2] |
| Appearance | (Predicted) Colorless to light yellow liquid or low-melting solid | N/A |
| Boiling Point | (Predicted) ~197 °C | [3] |
| Density | (Predicted) ~1.34 g/cm³ | [3] |
| Polarity Class | Polar Aprotic | Inferred from structure |
The Theoretical Foundation of Solubility
The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. The relationship is defined as:
ΔGsolution = ΔHsolution - TΔSsolution
Where:
-
ΔHsolution is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds.
-
T is the absolute temperature.
-
ΔSsolution is the entropy of solution, which is typically positive as the dissolved solute molecules are more disordered than in the solid crystal lattice.[4]
"Like Dissolves Like": The Role of Polarity
The most fundamental principle in solubility prediction is that substances with similar intermolecular forces tend to be miscible.[5][6][7] this compound is a polar molecule due to its ketone and fluoro-substituents. Therefore, it is expected to be more soluble in polar solvents than in non-polar solvents.
-
Polar Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the ketone group of the target molecule, leading to favorable solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker London dispersion forces. The energy required to break the solute's crystal lattice and the solvent's own interactions may not be sufficiently compensated by the formation of new solute-solvent interactions, resulting in poor solubility.
-
Protic vs. Aprotic Solvents: Since the target molecule is a hydrogen bond acceptor but not a donor, its interaction with polar protic solvents (like ethanol or methanol) will differ from its interaction with polar aprotic solvents (like acetone or THF).
The Influence of Temperature
For the majority of solid organic compounds, the dissolution process is endothermic (ΔHsolution > 0), meaning it requires an input of energy to proceed.[8] According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution to absorb the added heat.[8][9] Therefore, the solubility of this compound is expected to increase significantly with increasing temperature in most solvents.[10][11] This property is the cornerstone of purification by recrystallization.
Advanced Predictive Models: Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model provides a powerful framework.[12] It deconstructs the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
These three parameters can be viewed as coordinates in a three-dimensional "Hansen space." The principle is that substances with similar HSP coordinates are likely to be soluble in one another. The distance (Ra) between two substances (e.g., a solute and a solvent) in Hansen space is calculated as:
Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]
A smaller Ra value indicates a higher likelihood of solubility. This model is particularly useful for identifying non-obvious solvent blends where two poor solvents can combine to create a good solvent system.[12] While the exact HSP values for this compound require experimental determination, we can estimate its character: a moderate δp due to the ketone, a low to moderate δh (as an acceptor only), and a δd typical for an aromatic compound of its size.
Caption: Fig. 2: Workflow for qualitative solubility screening.
Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound. [5]It ensures the solution is truly saturated, providing a thermodynamically valid data point.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential.
-
Equilibration: Place the vial in a temperature-controlled shaker bath (e.g., at 25 °C) and agitate for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the sample at the controlled temperature.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals. This step is critical to prevent artificially high results.
-
Dilution: Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
Caption: Fig. 3: Workflow for quantitative solubility determination.
Application in Practice: Purification by Recrystallization
Recrystallization is a powerful purification technique that exploits the differential solubility of a compound and its impurities in a solvent at different temperatures. [15][16][17]An ideal recrystallization solvent should:
-
Dissolve the compound completely at or near its boiling point. [15]* Dissolve the compound poorly or not at all at low temperatures (e.g., 0-4 °C). [15]* Either dissolve impurities readily at all temperatures or not at all. [16]* Not react with the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
The qualitative solubility screening protocol can be adapted to find a suitable recrystallization solvent by performing the tests at both room temperature and an elevated temperature (e.g., in a heated water bath). Solvents that show poor solubility at room temperature but good solubility when hot are excellent candidates for recrystallization.
Safety and Handling
While specific toxicity data for this compound is limited, its structural analogs, such as 3'-(Trifluoromethyl)acetophenone, are classified as irritants to the eyes, skin, and respiratory system. [18][19]All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. The hazards of the chosen solvents must also be considered, with particular attention to flammability, volatility, and toxicity. Always consult the Safety Data Sheet (SDS) for both the solute and the solvent before beginning any experimental work. [19]
Conclusion
The solubility of this compound is a critical parameter that influences its utility in synthetic and pharmaceutical applications. A systematic approach, combining theoretical principles like polarity matching and Hansen Solubility Parameters with robust experimental protocols, enables a rational and efficient solvent selection process. By understanding the "why" behind solubility phenomena, researchers can optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities.
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Conformational analysis of 2'-fluoro-substituted acetophenones
An In-depth Technical Guide to the Conformational Analysis of 2'-Fluoro-Substituted Acetophenones
Abstract
The spatial arrangement of atoms within a molecule—its conformation—is a critical determinant of its physicochemical properties and biological activity. For drug development professionals, understanding and controlling molecular conformation is paramount to designing effective therapeutics. This technical guide provides a comprehensive, in-depth analysis of the conformational landscape of 2'-fluoro-substituted acetophenones, a class of compounds with significant potential in medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry, we will elucidate the dominant conformational preferences of these molecules. This paper will not only present the consensus findings but also delve into the causality behind the experimental and computational choices, offering a robust, self-validating framework for researchers in the field.
Introduction: The Centrality of Conformation in Drug Design
The introduction of a fluorine atom into an aromatic system can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. In the case of 2'-fluoro-substituted acetophenones, the ortho-fluorine substituent exerts a profound influence on the molecule's three-dimensional structure. The primary conformational question revolves around the rotation about the single bond connecting the aromatic ring and the acetyl group (Ar-C(O)R). This rotation gives rise to two principal planar conformers: s-trans and s-cis.
The s-trans conformation places the carbonyl oxygen anti-periplanar to the fluorine atom, while the s-cis conformation places them syn-periplanar.[1][2] The distinction is not trivial; the overall shape of the molecule changes significantly, which in turn dictates how it can interact with a biological target, such as an enzyme's active site. A comprehensive understanding of this conformational equilibrium is therefore essential for rational drug design. This guide synthesizes multi-modal analytical evidence to demonstrate an overwhelming preference for the s-trans conformer.[1][2][3][4]
The Decisive Role of Through-Space NMR Coupling
While many analytical techniques can suggest conformational preferences, Nuclear Magnetic Resonance (NMR) spectroscopy offers a particularly elegant and definitive method through the observation of through-space spin-spin couplings (TS-couplings).
Expertise: Why Through-Space Coupling is Conclusive
Standard NMR coupling (J-coupling) occurs through covalent bonds, typically weakening over more than three or four bonds to become undetectable. However, TS-coupling is a different phenomenon. It arises when two nuclei are held in close spatial proximity, typically at a distance less than the sum of their van der Waals radii, regardless of the number of bonds separating them.[1][2][4]
For 2'-fluoro-substituted acetophenones, the s-trans conformation forces the methyl protons (Hα) and the methyl carbon (Cα) of the acetyl group into close proximity with the ortho-fluorine atom. This proximity is absent in the s-cis conformation. Therefore, the detection of a 5J(Hα, F) or a 4J(Cα, F) coupling is unambiguous evidence for the predominance of the s-trans conformer in solution.[1][2][3] The repulsion between the polar C-F and C=O bonds in the s-cis conformer makes it inherently unstable, leading to the exclusive observation of the s-trans form.[1][2]
Protocol: NMR Spectroscopic Analysis
This protocol outlines the steps for confirming the s-trans conformation.
Objective: To detect 5J(Hα, F) and 4J(Cα, F) through-space couplings.
Instrumentation: 400 MHz (or higher) NMR spectrometer with 1H, 13C, and 19F capabilities.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the 2'-fluoro-substituted acetophenone derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Causality: Pay close attention to the signal corresponding to the acetyl methyl protons (Hα). In the absence of other couplings, this signal is typically a singlet.
-
Observation: In 2'-fluoroacetophenones, this signal will appear as a doublet, indicating coupling to the 19F nucleus. The magnitude of this 5J(Hα, F) coupling is typically in the range of 3-5 Hz.[1][5]
-
-
13C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled carbon spectrum.
-
Causality: Focus on the chemical shift of the acetyl methyl carbon (Cα).
-
Observation: This signal will appear as a doublet due to a four-bond through-space coupling to fluorine (4J(Cα, F)), with a typical coupling constant of 10-11 Hz.[2]
-
-
Confirmation (Optional but Recommended):
-
Acquire a 1H-19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) spectrum.
-
Causality: The HOESY experiment detects spatial proximity directly. A cross-peak between the Hα protons and the 19F nucleus provides direct, irrefutable evidence of their close spatial arrangement, validating the s-trans conformation.[6]
-
Solid-State Confirmation via X-ray Crystallography
To ensure that the observed conformation is not merely a solution-phase artifact, it is crucial to determine the structure in the solid state. Single-crystal X-ray diffraction provides a precise and unambiguous map of electron density, allowing for the direct visualization of the molecular structure.
Expertise: The Value of an Orthogonal Technique
Protocol: Single-Crystal X-ray Diffraction
Objective: To obtain the solid-state structure and confirm the s-trans conformation.
Methodology:
-
Crystal Growth:
-
Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) to collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain integrated intensities.
-
Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and atomic model.
-
Refine the atomic positions and thermal parameters against the experimental data until the model converges and provides a good fit (low R-factor).
-
-
Analysis:
-
Visualize the final structure using software like Mercury or PyMOL.
-
Measure the C(Ar)-C(Ar)-C(O)-C(Me) dihedral angle to quantitatively confirm the planarity and the s-trans arrangement of the acetyl group relative to the fluorine atom.
-
Computational Validation with Density Functional Theory (DFT)
The final pillar of our self-validating system is computational modeling. Density Functional Theory (DFT) calculations allow us to probe the energetic landscape of the molecule and quantify the stability difference between the s-cis and s-trans conformers.
Expertise: Modeling the Energetic Landscape
DFT is a quantum mechanical method used to calculate the electronic structure of molecules. By performing geometry optimizations, we can find the lowest-energy structures for both the s-cis and s-trans conformers. Subsequent frequency calculations provide the Gibbs free energies (ΔG) for each, allowing for a direct comparison of their thermodynamic stabilities. The consistent result from these calculations is that the s-trans conformer is significantly more stable than the s-cis form, fully aligning with the experimental data from NMR and X-ray crystallography.[1][2]
Protocol: DFT Calculation Workflow
Objective: To calculate the relative Gibbs free energy (ΔG) of the s-cis and s-trans conformers.
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan. Method/Basis Set: A common and reliable level of theory is B3LYP/6-311G(d,p). A solvent model (e.g., IEFPCM) can be included to simulate solution-phase conditions.
Methodology:
-
Structure Building: Build the 2'-fluoroacetophenone molecule. Create two initial structures: one constrained to an s-cis conformation (dihedral angle ≈ 0°) and one to an s-trans conformation (dihedral angle ≈ 180°).
-
Geometry Optimization: Perform a full geometry optimization for both the s-cis and s-trans structures. This allows the molecules to relax to their nearest energy minimum.
-
Frequency Calculation: Perform a frequency calculation on each of the optimized structures.
-
Self-Validation Check: Confirm that the optimization has found a true minimum by ensuring there are no imaginary frequencies.
-
Data Extraction: Extract the Gibbs free energy (or electronic energy) for each conformer from the output files.
-
-
Energy Comparison: Calculate the energy difference (ΔΔG) between the two conformers. The results will show the s-trans conformer to be lower in energy by several kcal/mol.
Quantitative Data Summary
The influence of the environment on conformational preference can be probed by examining NMR parameters in different solvents. Studies have shown a linear correlation between the magnitude of the through-space coupling constants and the dielectric constant of the solvent.[1][2] This indicates that while the polarity of the solvent can subtly influence the electronic environment, the s-trans conformation remains exclusively preferred across a wide range of conditions.[1]
Table 1: Solvent Effect on Through-Space Coupling Constants of 2'-Fluoroacetophenone [1]
| Solvent | Dielectric Constant (ε) | 5J(Hα, F) (Hz) | 4J(Cα, F) (Hz) |
| Benzene-d₆ | 2.28 | 3.5 | 10.1 |
| THF-d₈ | 7.58 | 3.8 | 10.3 |
| CDCl₃ | 4.81 | 3.8 | 10.4 |
| Acetone-d₆ | 21.1 | 4.1 | 10.8 |
| DMSO-d₆ | 47.2 | 4.5 | 11.2 |
Conclusion and Implications for Drug Development
For researchers in drug development, this finding is highly valuable. A molecule that is conformationally pre-organized for its biological target can bind with higher affinity and specificity, as minimal entropic penalty is paid upon binding. The predictable and rigid s-trans geometry of the 2'-fluoroacetophenone scaffold makes it an excellent building block for designing potent and selective inhibitors, where precise positioning of functional groups is key to therapeutic success.[1][4]
References
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Akai, S., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4638-4645. [Link]
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Akai, S., et al. (2021). Conformational property of 2′-fluoroacetophenone derivatives. ResearchGate. [Link]
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Akai, S., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC - NIH. [Link]
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Abraham, R. J., et al. (1997). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, aceto. Journal of the Chemical Society, Perkin Transactions 2, 41-48. [Link]
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Akai, S., et al. (2021). Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings. PubMed. [Link]
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A Technical Guide to the Reactivity and Synthetic Applications of 2'-Fluoro-3'-(trifluoromethyl)acetophenone
Abstract
This technical guide provides an in-depth analysis of the reactivity profile of 2'-Fluoro-3'-(trifluoromethyl)acetophenone, a key building block in modern medicinal and materials chemistry. The presence of three distinct electronically active moieties—a carbonyl group, an activated methyl group, and a highly substituted phenyl ring—confers a versatile and nuanced reactivity. This document explores the inherent electronic effects governing its chemical behavior, details specific reaction classes with validated protocols, and presents its application in the synthesis of complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.
Introduction and Molecular Overview
This compound is an aromatic ketone that has gained prominence as a versatile intermediate in organic synthesis. Its structure is distinguished by an acetophenone core functionalized with two potent electron-withdrawing groups on the phenyl ring: a fluorine atom at the C2' position and a trifluoromethyl (-CF₃) group at the C3' position. This specific substitution pattern creates a unique electronic environment that dictates the molecule's reactivity at its three primary sites: the carbonyl carbon, the α-methyl protons, and the aromatic ring itself.
The trifluoromethyl group is a powerful deactivator of the aromatic ring through a strong negative inductive effect (-I), while the fluorine atom exerts a moderate -I effect and a weak positive resonance (+R) effect.[1] This electronic push-pull significantly influences the electrophilicity of the carbonyl carbon and the acidity of the α-protons, making them amenable to a range of transformations that are often challenging with less-substituted acetophenones. In medicinal chemistry, the incorporation of fluorine and trifluoromethyl groups is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]
This guide will systematically dissect the reactivity at each of these sites, providing both mechanistic rationale and actionable experimental protocols.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a reagent begins with its physical and spectral properties. These data are crucial for reaction setup, monitoring, and product characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 207853-63-2 | [3][4] |
| Molecular Formula | C₉H₆F₄O | [3] |
| Molecular Weight | 206.14 g/mol | [3][4] |
| Appearance | Data not consistently available; typically a liquid or low-melting solid | - |
| Storage Temp. | 2-8°C recommended for long-term stability |
Spectroscopic Insights:
-
¹H NMR: The proton spectrum is expected to show a singlet for the acetyl methyl protons (CH₃) around δ 2.6-2.8 ppm. The aromatic protons will appear as complex multiplets in the downfield region (δ 7.5-8.0 ppm), with splitting patterns influenced by ¹H-¹H and ¹H-¹⁹F couplings.
-
¹⁹F NMR: Two distinct signals are expected. One for the trifluoromethyl group and another for the single fluorine atom on the ring. The through-space spin-spin coupling between the ortho-fluorine and the acetyl group's protons or carbon can provide valuable conformational information.[5][6]
-
¹³C NMR: The carbonyl carbon (C=O) will be observed as a characteristic signal around δ 190-200 ppm. The carbon of the methyl group will appear upfield, while the aromatic carbons will show complex signals, including characteristic quartets for the CF₃ carbon due to C-F coupling.
The Reactivity Profile: A Site-by-Site Analysis
The synthetic utility of this molecule stems from the distinct reactivity of its functional groups.
Reactions at the Carbonyl Center
The carbonyl group is a primary site for nucleophilic attack. The electron-withdrawing nature of the substituted phenyl ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to a variety of transformations.
The ketone can be readily reduced to the corresponding secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄). This transformation is often a key step in multi-step syntheses to introduce a chiral center or to modify the electronic properties of the molecule.
Workflow: Reduction of the Carbonyl Group
Caption: Workflow for the reduction of the ketone.
The acidic α-protons of the methyl group allow the molecule to participate in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation with aldehydes to form α,β-unsaturated ketones (chalcones). These chalcones are valuable precursors for the synthesis of various heterocyclic compounds like pyrimidines and pyrazoles.[1][7]
Reactivity of the α-Methyl Group
The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile, opening pathways for alkylation, halogenation, and condensation reactions.
A common and synthetically useful reaction is α-bromination. The resulting α-bromo ketone is a powerful electrophile and a versatile intermediate for constructing more complex molecules, particularly sulfur-containing heterocycles like thiazoles.[8]
Protocol: α-Bromination
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent like chloroform or acetic acid in a flask protected from light.
-
Reagent Addition: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise at room temperature. The disappearance of the bromine color indicates consumption.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench excess bromine, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone, which can be purified by recrystallization or chromatography.
Causality Insight: The electron-withdrawing phenyl ring stabilizes the enolate intermediate, facilitating its formation and subsequent reaction with the electrophilic bromine.
Reactions on the Aromatic Ring
The electronic nature of the aromatic ring is heavily influenced by the three substituents: the acetyl, fluoro, and trifluoromethyl groups. All three are deactivating towards electrophilic aromatic substitution (EAS).
Diagram: Electronic Effects on the Aromatic Ring
Caption: Electronic influences on the aromatic ring.
-
Electrophilic Aromatic Substitution (EAS): Due to the powerful deactivating effects of the substituents, EAS reactions (like nitration or Friedel-Crafts) are extremely difficult and require harsh conditions, often leading to low yields and poor selectivity.
-
Nucleophilic Aromatic Substitution (SNAᵣ): Conversely, the strong electron-withdrawing groups make the ring highly susceptible to SNAᵣ. The fluorine atom, located ortho to the acetyl group and meta to the trifluoromethyl group, is activated as a leaving group. Strong nucleophiles (e.g., alkoxides, amines) can displace the fluoride to form new C-O or C-N bonds, providing a powerful method for late-stage functionalization.
Synthetic Applications & Case Studies
The true value of this compound is demonstrated by its role as a cornerstone in synthesizing complex, high-value molecules. It is a key intermediate for pharmaceuticals and agrochemicals.[2][9]
Case Study: Synthesis of Heterocyclic Scaffolds This acetophenone is frequently used to build fluorinated heterocycles.[10] For example, condensation of its α-bromo derivative with a thioamide is a classic Hantzsch-type synthesis to produce highly functionalized thiazole rings. These thiazole cores are prevalent in many biologically active compounds.
Workflow: Heterocycle Synthesis via α-Bromo Ketone
Caption: Pathway to fluorinated aminothiazoles.
Conclusion
This compound is a synthetically powerful and versatile building block. The interplay of its fluoro, trifluoromethyl, and acetyl functional groups creates a nuanced reactivity profile that can be precisely controlled by the choice of reagents and reaction conditions. Its ability to undergo transformations at the carbonyl carbon, the α-methyl position, and the aromatic ring makes it an invaluable tool for chemists in drug discovery and materials science, enabling the efficient construction of complex, fluorinated molecules with desirable physicochemical properties.
References
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BuyersGuideChem. This compound suppliers and producers. [Link]
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Oakwood Chemical. 2, 2, 2-Trifluoro-3'-(trifluoromethyl)acetophenone, min 98%, 5 grams. [Link]
- Google Patents. CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
-
PubChem. 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. [Link]
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-
Autechaux. The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. [Link]
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Nenajdenko, V. G., & Balenkova, E. S. (2011). Preparation of α,β-unsaturated trifluoromethylketones and their application in the synthesis of heterocycles. ARKIVOC, 2011(i), 246-328. [Link]
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National Institutes of Health (NIH). Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]
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Goryaeva, M. V., et al. (2020). Synthesis of Heterocycles on the base of Trifluoroacetoacetate, Methyl Ketones and Diamines. AIP Conference Proceedings. [Link]
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PubChem. 4'-Fluoro-2'-(trifluoromethyl)acetophenone. [Link]
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ACS Publications. Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]
-
ResearchGate. Reactivity comparison of trifluoroacetophenone and acetophenone. [Link]
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National Institutes of Health (NIH). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. [Link]
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ScienceDirect. FLUORINATED HETEROCYCLIC COMPOUNDS. [Link]
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National Institutes of Health (NIH). Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2. [Link]
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Deepak Nitrite. SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone. [Link]
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Indo American Journal of Pharmaceutical Sciences. synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. [Link]
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The Strategic Intermediate: A Technical Guide to 2'-Fluoro-3'-(trifluoromethyl)acetophenone in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of Precision in Molecular Scaffolding
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and fluorinated moieties into molecular scaffolds is a cornerstone of rational drug design. These substitutions can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. Among the vast array of fluorinated building blocks, 2'-Fluoro-3'-(trifluoromethyl)acetophenone (CAS No. 207853-63-2) has emerged as a critical intermediate, particularly in the synthesis of targeted therapeutics like kinase inhibitors. Its unique substitution pattern—an ortho-fluoro group and a meta-trifluoromethyl group on an acetophenone core—offers a precise combination of steric and electronic properties that chemists can exploit to construct complex, high-value pharmaceutical agents. This guide provides an in-depth examination of its synthesis, reactivity, and application, offering field-proven insights for its effective utilization in drug development programs.
Physicochemical & Spectroscopic Profile
A comprehensive understanding of a chemical intermediate begins with its fundamental properties. While extensive peer-reviewed data for this compound is not broadly published, key identifiers and analogous data provide a solid foundation for its characterization.
| Property | Value/Information | Source |
| CAS Number | 207853-63-2 | Santa Cruz Biotechnology |
| Molecular Formula | C₉H₆F₄O | Santa Cruz Biotechnology |
| Molecular Weight | 206.14 g/mol | Santa Cruz Biotechnology |
| Appearance | Predicted: Colorless to pale yellow liquid | Inferred from isomers |
| Boiling Point | Not available. For comparison, 3'-(Trifluoromethyl)acetophenone boils at 198-200 °C.[1] | - |
| Density | Not available. For comparison, the isomer 2'-Fluoro-6'-(trifluoromethyl)acetophenone has a density of 1.326 g/mL at 25 °C. | - |
| NMR Data | Specific data not publicly available. However, studies on 2'-fluoro-substituted acetophenones show characteristic through-space ¹H–¹⁹F and ¹³C–¹⁹F spin-spin couplings, which confirm a strong preference for an s-trans conformation where the carbonyl group is oriented away from the fluorine atom.[2] This conformational lock is a key feature for predictable molecular modeling in drug design. | - |
Core Synthesis Pathway: A Field-Proven Protocol
The most direct and industrially relevant synthesis of this compound involves a two-step Grignard-based approach, starting from the readily available 2-bromo-1-fluoro-3-(trifluoromethyl)benzene. This method is detailed within patent literature focused on the synthesis of pyrazolopyrimidine-based kinase inhibitors, highlighting its practical application.
The overall synthesis can be visualized as a two-stage process: Grignard Reagent Formation followed by Acylation.
Caption: Synthesis workflow for this compound.
Protocol 1: Synthesis via Grignard Reaction and Acylation
This protocol is adapted from methodologies described in patent WO2012065182A1, a key resource for the synthesis of pyrazolopyrimidine kinase inhibitors.
Step 1: Preparation of [2-Fluoro-3-(trifluoromethyl)phenyl]magnesium chloride
-
Causality: This step transforms the chemically robust aryl bromide into a highly nucleophilic organometallic reagent. The use of isopropylmagnesium chloride for a halogen-magnesium exchange is often preferred over direct magnesium insertion as it can be more reliable and initiate under milder conditions. Tetrahydrofuran (THF) is the solvent of choice as it effectively solvates the Grignard reagent, maintaining its reactivity.
-
Methodology:
-
To a solution of 2-bromo-1-fluoro-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF), a solution of isopropylmagnesium chloride in THF (approx. 1.1 equivalents) is added dropwise at a controlled temperature, typically between -15 °C to 0 °C.
-
The reaction mixture is stirred at this temperature for a period of 1-2 hours to ensure complete formation of the Grignard reagent. The progress can be monitored by quenching an aliquot and analyzing via GC-MS for the disappearance of the starting aryl bromide.
-
Step 2: Acylation to Yield this compound
-
Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetyl chloride. This is a classic nucleophilic acyl substitution. The reaction is conducted at low temperature to control the high reactivity of the Grignard reagent and prevent side reactions, such as double addition.
-
Methodology:
-
The freshly prepared Grignard solution from Step 1 is cooled further, typically to -20 °C.
-
Acetyl chloride (1.1 to 1.2 equivalents), dissolved in anhydrous THF, is added slowly to the Grignard solution, ensuring the temperature does not rise significantly.
-
After the addition is complete, the reaction is allowed to stir for an additional 1-2 hours at low temperature before being gradually warmed to room temperature.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and dissolves the magnesium salts. The organic product is then extracted with a suitable solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by silica gel chromatography or distillation.
-
Application as a Key Intermediate in Kinase Inhibitor Synthesis
The strategic value of this compound is clearly demonstrated by its role in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds investigated as potent kinase inhibitors.
The ketone functionality of the acetophenone is the key reactive handle. It undergoes a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. This intermediate is then cyclized with a hydrazine derivative to construct the core pyrazolopyrimidine ring system.
Caption: Role as an intermediate in pyrazolopyrimidine synthesis.
This synthetic route leverages the pre-installed fluorine and trifluoromethyl groups on the phenyl ring, which become integral parts of the final drug candidate. Their presence is crucial for modulating the binding pocket interactions and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final molecule. The pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine cores are prevalent in numerous approved and investigational drugs, particularly in oncology.[3][4][5][6]
Safety & Handling
As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from closely related structural analogs provide a reliable guide to its potential hazards.
-
Hazards: Based on isomers like 2'-Fluoro-6'-(trifluoromethyl)acetophenone, the compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Compounds with trifluoromethyl groups can also be flammable.
-
Precautions:
-
Handle only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid breathing vapors or mist.
-
Store in a tightly closed container in a cool, dry place.
-
Conclusion
This compound is more than a simple catalog chemical; it is a purpose-built intermediate for modern pharmaceutical synthesis. Its preparation via a robust Grignard protocol allows for the efficient introduction of a uniquely substituted phenyl ring into more complex molecules. The specific ortho-fluoro and meta-trifluoromethyl arrangement provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates, particularly in the competitive field of kinase inhibitors. As targeted therapies continue to advance, the demand for such precisely engineered building blocks will undoubtedly grow, solidifying the role of this compound as a key component in the drug discovery arsenal.
References
- WO2012065182A1 - PYRAZOLOPYRIMIDINE DERIVATIVES AS KINASE INHIBITORS.
- 2′-Fluoro-3′-(trifluoromethyl)acetophenone, CAS 207853-63-2. Santa Cruz Biotechnology.
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- 3'-(Trifluoromethyl)acetophenone 99 349-76-8. Sigma-Aldrich.
- SAFETY DATA SHEET 3-(Trifluoromethyl)
- 2′-Fluoro-6′-(trifluoromethyl)acetophenone 98 174013-29-7. Sigma-Aldrich.
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[8][9][10]triazolopyrimidine Derivatives as Potential Anticancer Agents . National Institutes of Health (NIH).
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The Dawn of Aromatic Fluorine Chemistry: A Hostile Element Tamed
An In-depth Technical Guide to the Discovery, History, and Synthesis of Fluorinated Acetophenones
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The strategic incorporation of fluorine into molecular scaffolds represents one of the most significant advancements in modern medicinal chemistry. Fluorinated acetophenones, a seemingly simple class of aromatic ketones, stand as a cornerstone of this revolution, serving as versatile building blocks for a vast array of pharmaceuticals and agrochemicals. This guide provides a comprehensive exploration of the discovery and history of these pivotal compounds. We trace their origins from the foundational breakthroughs in organofluorine chemistry, detail the development of the two primary synthetic routes—the Balz-Schiemann reaction and Friedel-Crafts acylation—and examine the evolution of these methods. Furthermore, we delve into the profound impact of fluorine substitution on the physicochemical and pharmacological properties of the acetophenone core, supported by detailed experimental protocols and comparative data. This document is intended to serve as an in-depth technical resource, offering both historical context and practical, field-proven insights for professionals in chemical research and drug development.
The story of fluorinated acetophenones is inextricably linked to the broader history of organofluorine chemistry. For decades following the isolation of elemental fluorine by Henri Moissan in 1886, its extreme reactivity made direct fluorination of organic compounds a perilous and often explosive endeavor[1]. The challenge was not merely academic; it was a significant barrier to accessing a class of compounds predicted to have unique properties.
This barrier was first overcome in a practical sense by the German chemists Günther Balz and Günther Schiemann. In 1927, they developed a robust, two-step procedure to introduce a fluorine atom onto an aromatic ring with remarkable control and safety[1][2][3]. The Balz-Schiemann reaction transforms a primary aromatic amine into a relatively stable diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the corresponding aryl fluoride[1][2]. This discovery was a watershed moment; it opened the door for the systematic synthesis and study of a vast new range of fluoroaromatic compounds, including the fluorinated acetophenones.
The Two Foundational Pillars: Discovery and Synthetic Evolution
The synthesis of acetophenones bearing a fluorine atom on the aromatic ring historically proceeded along two major, conceptually distinct pathways. The choice between them was often dictated by the availability of starting materials and the desired isomeric purity.
The Balz-Schiemann Route: From Amino Group to Fluorine
Following its discovery, the Balz-Schiemann reaction provided the first logical and accessible route to fluoroacetophenones. By starting with an appropriate aminoacetophenone isomer (ortho-, meta-, or para-), chemists could regioselectively introduce a fluorine atom at a defined position.
The process begins with the diazotization of the amino group using nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄) at low temperatures (0–5 °C)[4]. This forms the aryl diazonium tetrafluoroborate, which often precipitates from the solution and can be isolated as a salt[4]. The subsequent thermal decomposition of this salt expels nitrogen gas and boron trifluoride, yielding the desired fluoroacetophenone[2][4].
Caption: Mechanism of the Balz-Schiemann Reaction.
While revolutionary, this method has limitations. The handling of potentially explosive diazonium salts requires caution, and the thermal decomposition step can sometimes lead to side reactions, impacting the overall yield[5].
The Friedel-Crafts Route: A More Direct Approach
The Friedel-Crafts acylation , discovered by Charles Friedel and James Crafts in 1877, is a fundamental reaction for forming carbon-carbon bonds to aromatic rings[6]. However, its application to the synthesis of fluoroacetophenones had to await the widespread availability of fluorobenzene, which itself was made accessible by the Balz-Schiemann reaction.
This route involves the direct acylation of fluorobenzene with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃)[6][7][8].
Caption: Mechanism of Friedel-Crafts Acylation.
The fluorine atom is an ortho-, para-directing group, but due to steric hindrance from the fluorine atom, the para-substituted product, 4'-fluoroacetophenone , is predominantly formed. This high regioselectivity, combined with generally higher yields and the avoidance of hazardous diazonium intermediates, has made Friedel-Crafts acylation the preferred industrial method for producing this key isomer[8].
The "Fluorine Factor": Impact on Properties and Rise in Medicinal Chemistry
The initial synthesis of fluorinated acetophenones was a feat of chemical curiosity. Their ascent to prominence, however, was driven by the discovery of the "fluorine factor" in medicinal chemistry. The introduction of the first fluorinated drug, fludrocortisone, in 1954, ignited a paradigm shift in drug design[6][9]. Researchers quickly realized that replacing a hydrogen atom with a fluorine atom—a minimal steric change—could induce profound, beneficial alterations in a molecule's properties.
Key Physicochemical and Pharmacological Effects of Fluorine Substitution:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Placing a fluorine atom at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability[2].
-
Increased Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the molecule, leading to more favorable interactions (such as dipole-dipole or hydrogen bonding) with target proteins[10][11].
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing a drug's solubility and transport properties.
-
Enhanced Membrane Permeability: Fluorine can increase the lipophilicity of a molecule, which often aids its ability to cross cell membranes and the blood-brain barrier[10][11][12].
Fluorinated acetophenones, particularly 4'-fluoroacetophenone, emerged as ideal starting materials to incorporate these benefits into new drug candidates. They provide a robust chemical handle (the ketone) for further elaboration into more complex structures while carrying the advantageous fluorine atom.
Comparative Data of Fluoroacetophenone Isomers
The position of the fluorine atom on the aromatic ring subtly influences the physical properties of the molecule. This is crucial for researchers in selecting the appropriate isomer for a synthetic campaign and for understanding its potential behavior in biological systems.
| Property | 2'-Fluoroacetophenone | 3'-Fluoroacetophenone | 4'-Fluoroacetophenone |
| CAS Number | 445-27-2 | 455-36-7 | 403-42-9 |
| Molecular Weight | 138.14 g/mol | 138.14 g/mol | 138.14 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | ~194-196 °C | ~190-192 °C | ~196 °C |
| Density | ~1.13 g/cm³ | ~1.14 g/cm³ | ~1.14 g/cm³ |
| LogP (Oct/Wat) | ~1.7 | ~1.7 | ~1.7 |
| (Data compiled from various sources, including[10][11]. Exact values may vary slightly between suppliers.) |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the historical and practical synthesis of these compounds, this section details step-by-step methodologies for the two primary routes to 4'-fluoroacetophenone.
Protocol 1: Synthesis of 4'-Fluoroacetophenone via Balz-Schiemann Reaction
This protocol is based on the classical transformation of 4'-aminoacetophenone.
Workflow Diagram:
Caption: Experimental workflow for the Balz-Schiemann synthesis.
Methodology:
-
Diazotization: In a flask equipped with a mechanical stirrer, add 4'-aminoacetophenone (1.0 eq) to a 48% aqueous solution of fluoroboric acid (HBF₄, 3.0 eq). Cool the resulting slurry to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Isolation: Filter the precipitated diazonium tetrafluoroborate salt using a Büchner funnel. Wash the filter cake sequentially with a small amount of cold water, cold ethanol, and finally, diethyl ether.
-
Dry the isolated salt thoroughly under vacuum. Caution: Dried diazonium salts can be shock-sensitive and explosive. Handle with extreme care behind a blast shield.
-
Decomposition: Place the dried salt in a distillation apparatus. Gently and slowly heat the solid under vacuum. The salt will decompose, and the product, 4'-fluoroacetophenone, will distill over.
-
Purification: The collected distillate is then purified by standard methods, such as extraction into an organic solvent, washing with a mild base (e.g., NaHCO₃ solution) to remove acidic impurities, drying, and final vacuum distillation to yield the pure product.
Protocol 2: Synthesis of 4'-Fluoroacetophenone via Friedel-Crafts Acylation
This protocol describes the more common industrial approach using fluorobenzene.
Methodology:
-
Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Cool the suspension to 0 °C in an ice bath.
-
Reaction: Add fluorobenzene (1.0 eq) to the suspension.
-
From the dropping funnel, add acetyl chloride (1.1 eq) dropwise to the stirred mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will quench the reaction and hydrolyze the aluminum chloride complexes.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers and wash sequentially with water, 1M NaOH solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude oil is purified by vacuum distillation to afford pure 4'-fluoroacetophenone.
Future Directions
The history of fluorinated acetophenones is a testament to the power of fundamental synthetic discoveries. While the Balz-Schiemann and Friedel-Crafts reactions remain pillars of their synthesis, modern organic chemistry continues to innovate. Newer methods involving transition-metal-catalyzed cross-coupling reactions and late-stage fluorination techniques are continually being developed, offering even greater efficiency and functional group tolerance. As our understanding of the nuanced roles of fluorine in biological systems deepens, the demand for precisely substituted fluorinated acetophenones and their derivatives will undoubtedly continue to grow, ensuring their central place in the toolbox of chemical and pharmaceutical innovation.
References
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PubChem. 4'-Fluoroacetophenone. National Center for Biotechnology Information. [Link]
-
Cheméo. o-Fluoroacetophenone (CAS 445-27-2). [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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Wikipedia. Balz–Schiemann reaction. [Link]
-
Grokipedia. Balz–Schiemann reaction. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
StudyRaid. Understand friedel-Crafts Acylation Route to Acetophenone. [Link]
-
Mori, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4645-4652. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
Scientific Update. (2019). The Balz-Schiemann Reaction. [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]
-
Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]
-
Scribd. Balz Schiemann Reaction PDF. [Link]
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Xu, Z. M., et al. (2024). Microenvironment Engineering of Conjugated Microporous Polymer Membranes Enabling Ultrahigh Solvent Permeability and Molecular Sieving. Journal of the American Chemical Society. [Link]
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Wikipedia. 4-AcO-DMT. [Link]
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Wikipedia. 4-AcO-MET. [Link]
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The Role of 4'-Fluoroacetophenone in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone via Grignard Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone, a key building block in medicinal chemistry and drug development. The protocol details a robust and efficient method starting from 2-fluoro-3-(trifluoromethyl)benzonitrile. The chosen synthetic route involves the nucleophilic addition of a methyl Grignard reagent to the nitrile functionality, followed by acidic hydrolysis of the intermediate imine. This application note elaborates on the underlying chemical principles, provides a detailed step-by-step experimental protocol, and offers insights into process optimization and troubleshooting, ensuring a reliable and reproducible synthesis for researchers and drug development professionals.
Introduction and Scientific Rationale
Substituted acetophenones, particularly those bearing fluorine and trifluoromethyl groups, are privileged scaffolds in modern pharmaceuticals. The unique electronic properties imparted by these moieties can significantly enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a critical intermediate for a range of pharmacologically active compounds.
The conversion of an aromatic nitrile to a ketone is a cornerstone transformation in organic synthesis. While several methods exist, the Grignard reaction offers a highly reliable and direct route. This method was selected for its high efficiency, operational simplicity, and the commercial availability of the required reagents.
Causality of the Chosen Method: The core of this synthesis relies on the powerful nucleophilicity of the Grignard reagent and the electrophilic nature of the nitrile carbon atom.
-
Nucleophilic Addition: The carbon-magnesium bond in a Grignard reagent (R-MgX) is highly polarized, rendering the carbon atom strongly nucleophilic and basic. This carbanion-like character allows it to readily attack the electrophilic carbon of the nitrile's C≡N triple bond.
-
Intermediate Formation: This attack forms a stable intermediate, a magnesium salt of an imine (an imin-N-ylmagnesium halide). A key advantage of the Grignard reaction with nitriles is that the reaction typically ceases after a single addition, as the negatively charged nitrogen intermediate is unreactive towards a second equivalent of the Grignard reagent. This prevents the formation of tertiary alcohol byproducts, a common issue when Grignard reagents react with esters or acid chlorides.
-
Hydrolysis: The synthesis is completed by the hydrolysis of the imine intermediate under aqueous acidic conditions. The acid protonates the imine nitrogen, forming a more electrophilic iminium ion, which is then attacked by water. Subsequent proton transfers and elimination of ammonia yield the desired ketone product.
The following protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis of the target compound.
Reaction Scheme
Caption: Experimental Workflow for Ketone Synthesis.
Detailed Experimental Protocol
4.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| 2-Fluoro-3-(trifluoromethyl)benzonitrile | >98% Purity | Sigma-Aldrich | Starting material. |
| Methylmagnesium Bromide (CH₃MgBr) | 3.0 M in Diethyl Ether | Sigma-Aldrich | Nucleophile. Handle under inert gas. Titrate before use for accuracy. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Reaction solvent. Must be thoroughly dry. |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | Fisher Scientific | For workup and hydrolysis. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | EMD Millipore | Drying agent. |
| Saturated Sodium Chloride Solution (Brine) | N/A | Lab Prepared | For washing during extraction. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Oven-dried glassware | N/A | N/A | Essential to prevent quenching of the Grignard reagent. |
| Inert Gas (Nitrogen or Argon) | High Purity | Airgas | For maintaining an inert atmosphere. |
4.2 Safety Precautions
-
Grignard Reagents: Methylmagnesium bromide is highly reactive, flammable, and corrosive. It reacts violently with water and other protic sources. All operations must be conducted in a well-ventilated fume hood under a strictly inert and anhydrous atmosphere.
-
Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
4.3 Step-by-Step Procedure
-
Apparatus Setup:
-
Assemble a three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet.
-
Ensure all glassware is thoroughly oven-dried (or flame-dried under vacuum) and cooled to room temperature under a stream of inert gas.
-
-
Reaction Initiation:
-
To the reaction flask, add 2-fluoro-3-(trifluoromethyl)benzonitrile (e.g., 10.0 g, 52.9 mmol, 1.0 equiv).
-
Add 100 mL of anhydrous THF via cannula or syringe to dissolve the starting material.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
-
Grignard Reagent Addition:
-
Charge the dropping funnel with methylmagnesium bromide (3.0 M in Et₂O, 19.4 mL, 58.2 mmol, 1.1 equiv) using a syringe under an inert atmosphere.
-
Add the Grignard reagent to the nitrile solution dropwise over 30-45 minutes. It is critical to maintain the internal temperature below 5°C during the addition to control the exothermic reaction and minimize side-product formation.
-
A thick precipitate of the magnesium imine salt may form during the addition.
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for an additional 2-4 hours to ensure the reaction proceeds to completion. The progress can be monitored by thin-layer chromatography (TLC) or by analyzing a quenched aliquot via GC-MS.
-
-
Workup and Hydrolysis:
-
Prepare a separate beaker containing 150 mL of 1 M HCl (aq) and cool it to 0°C in a large ice bath.
-
CAUTION: This step is highly exothermic. Slowly and carefully, pour the reaction mixture into the cold aqueous acid with vigorous stirring. The Grignard reagent will be quenched, and the imine intermediate will be hydrolyzed.
-
Continue stirring for 20-30 minutes until all solids have dissolved and two clear layers are visible.
-
-
Extraction and Isolation:
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 75 mL).
-
Combine all organic layers. Wash the combined organic phase sequentially with 100 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), followed by 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc/Hexanes and gradually increasing to 10%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a clear oil or low-melting solid.
-
Mechanism of Reaction
The synthesis proceeds via a two-stage mechanism: nucleophilic addition followed by acid-catalyzed hydrolysis.
Caption: Reaction Mechanism: Grignard Addition and Hydrolysis.
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Low or No Yield | 1. Inactive Grignard reagent. 2. Wet solvent or glassware. 3. Impure starting nitrile. | 1. Use a fresh bottle of Grignard reagent or titrate it before use. 2. Ensure all glassware is rigorously dried and the reaction is run under a positive pressure of inert gas. Use freshly distilled anhydrous solvents. 3. Check the purity of the nitrile. |
| Recovery of Starting Material | Insufficient Grignard reagent or short reaction time. | Use a slight excess of Grignard reagent (1.1-1.2 equiv). Ensure the reaction is stirred for the recommended time and monitor by TLC/GC-MS for consumption of the starting material. |
| Formation of Byproducts | 1. Reaction temperature too high. 2. Impurities in Grignard reagent. | 1. Maintain a low temperature (0-5°C) during the addition of the Grignard reagent. 2. Use high-quality, commercially available Grignard reagents. |
| Difficult Workup | Formation of emulsions or insoluble magnesium salts. | Add the reaction mixture to the acid (not vice-versa). Ensure sufficient acid is used to dissolve all magnesium salts. If emulsions persist, add more brine or filter the mixture through a pad of Celite. |
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Acetophenone Derivatives via Grignard Reaction.
-
Brainly.in. (2018, February 21). convert benzonitrile to acetophenone. Retrieved from [Link]
-
Homework.Study.com. (n.d.). How can you prepare acetophenone (methyl phenyl ketone) from the following starting materials? Retrieved from [Link]
-
Brainly.in. (2022, November 19). How will you convert Benzonitrile to Benzophenone? Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Ketones via Grignard Reaction with 3-Methylbenzonitrile.
- Google Patents. (n.d.). US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.
-
National Institutes of Health. (2023, July 31). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Retrieved from [Link]
-
Chegg.com. (2014, November 20). Solved Ntriles (RC = N) react with Grignard reagents. Retrieved from [Link]
-
Chen, Y., Wang, T., Helmy, R., Zhou, G. X., & LoBrutto, R. (2002). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 29(3), 393–404. Retrieved from [Link]
Application Note & Protocol: Synthesis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive guide for the synthesis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone, a key building block in pharmaceutical and agrochemical research. The protocol details a robust Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene using acetyl chloride and an aluminum chloride catalyst. This application note delves into the reaction mechanism, regioselectivity, and practical considerations for handling a deactivated aromatic substrate. A detailed, step-by-step experimental procedure, safety precautions, and troubleshooting advice are provided to ensure reproducible and high-yield synthesis.
Introduction & Significance
Aryl ketones featuring fluorine and trifluoromethyl moieties are of significant interest in medicinal chemistry. The unique electronic properties of these substituents can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a critical intermediate for a variety of pharmacologically active compounds. The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry, providing a direct route to such aryl ketones.[1][2] This reaction, however, presents challenges when the aromatic ring is substituted with strongly electron-withdrawing groups like fluorine and trifluoromethyl, which deactivate the ring towards electrophilic attack.[3][4] This guide provides an optimized protocol to overcome these challenges.
Reaction Scheme
Figure 1: Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene with acetyl chloride to yield this compound.
Scientific Principles & Mechanistic Insights
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[5] The mechanism involves three primary steps:
-
Generation of the Electrophile: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with the chlorine atom of acetyl chloride. This polarization facilitates the cleavage of the C-Cl bond, forming a resonance-stabilized acylium ion (CH₃CO⁺).[3][6] This electrophile is highly reactive.
-
Electrophilic Attack: The π-electron system of the aromatic ring (1-fluoro-2-(trifluoromethyl)benzene) acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[7]
-
Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final ketone product.[6]
Causality Behind Experimental Design:
-
Substrate Deactivation: The fluorine and trifluoromethyl groups are strongly electron-withdrawing, making the aromatic ring less nucleophilic and slowing the rate of electrophilic substitution. To overcome this, a stoichiometric amount or even a slight excess of the strong Lewis acid catalyst (AlCl₃) is necessary to generate a sufficient concentration of the highly reactive acylium ion.[1] Milder catalysts are generally ineffective for such deactivated substrates.[8]
-
Regioselectivity: The directing effects of the substituents determine the position of acylation. The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. In this substrate, the fluorine's directing effect is dominant. Acylation occurs ortho to the fluorine and meta to the trifluoromethyl group, leading to the desired this compound isomer. Steric hindrance from the adjacent trifluoromethyl group disfavors acylation at the 6-position.
-
Stoichiometric Catalyst: Unlike Friedel-Crafts alkylation, the acylation reaction is not prone to poly-substitution because the product, an aryl ketone, is deactivated and its carbonyl oxygen forms a stable complex with AlCl₃.[9][10] This complexation effectively removes the catalyst from the reaction cycle, necessitating the use of at least a stoichiometric amount of AlCl₃ relative to the acylating agent.[1]
Detailed Experimental Protocol
This protocol is designed for a 50 mmol scale reaction. Adjust quantities as needed.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. | Notes |
| 1-Fluoro-2-(trifluoromethyl)benzene | C₇H₄F₄ | 164.10 | 8.2 g (6.0 mL) | 50.0 | 1.0 | Limiting Reagent |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 4.3 g (3.9 mL) | 55.0 | 1.1 | Corrosive, moisture sensitive |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 8.0 g | 60.0 | 1.2 | Corrosive, highly hygroscopic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - | Anhydrous, inert solvent |
| Concentrated HCl | HCl | 36.46 | ~20 mL | - | - | For work-up |
| Crushed Ice | H₂O | 18.02 | ~200 g | - | - | For quenching |
Experimental Workflow Diagram
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Use of 2'-Fluoro-3'-(trifluoromethyl)acetophenone in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Moieties in Modern Agrochemicals
The relentless pursuit of enhanced crop protection agents with superior efficacy, improved safety profiles, and greater environmental compatibility has led to a pronounced reliance on fluorinated building blocks in agrochemical research and development. The incorporation of fluorine and trifluoromethyl (-CF3) groups into active ingredients can profoundly influence their physicochemical and biological properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to their target enzymes.[1] This often translates to greater potency and a more favorable resistance profile.
2'-Fluoro-3'-(trifluoromethyl)acetophenone is a key intermediate that embodies these desirable attributes, serving as a versatile starting material for the synthesis of a new generation of high-performance agrochemicals. Its strategic substitution pattern—a fluorine atom at the 2'-position and a trifluoromethyl group at the 3'-position—provides a unique electronic and steric profile for the synthesis of complex heterocyclic structures, most notably pyrazole-based fungicides.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of this compound in the synthesis of potent agrochemicals, with a focus on pyrazole carboxamide fungicides, a class of compounds that includes highly effective succinate dehydrogenase inhibitors (SDHIs).
Core Application: Synthesis of Pyrazole Carboxamide Succinate Dehydrogenase Inhibitors (SDHIs)
A primary application of this compound is in the synthesis of pyrazole carboxamide fungicides. These compounds function by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi, thereby disrupting their energy production and leading to cell death. The pyrazole ring acts as a crucial scaffold for orienting the other functional groups necessary for potent SDH inhibition.
The general synthetic strategy involves the construction of a pyrazole-4-carboxylic acid core derived from this compound, followed by amide coupling with a suitably substituted aniline.
Visualizing the Synthetic Workflow
The following diagram outlines the multi-step synthesis of a representative pyrazole carboxamide fungicide from this compound.
Caption: Synthetic workflow for a pyrazole carboxamide fungicide.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a representative pyrazole carboxamide fungicide.
Part 1: Synthesis of Ethyl 3-(2-fluoro-3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxylate
This initial phase focuses on the construction of the core pyrazole ring system.
Protocol 1.1: Claisen Condensation to form Ethyl 2-(2-fluoro-3-(trifluoromethyl)benzoyl)-2-oxoacetate
-
Reagent Preparation: Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add the sodium ethoxide solution.
-
Addition of Reactants: To the stirred solution, add a mixture of this compound and diethyl oxalate dropwise at room temperature.[2][3]
-
Reaction Progression: After the addition is complete, stir the mixture at room temperature for 2-3 hours, then gently reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 1.2: Cyclization to form Ethyl 3-(2-fluoro-3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: Dissolve the crude product from Protocol 1.1 in glacial acetic acid in a round-bottom flask.
-
Addition of Hydrazine: Add methylhydrazine sulfate to the solution and stir the mixture.
-
Reaction Progression: Heat the reaction mixture to reflux for 6-8 hours. Monitor the formation of the pyrazole ring by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice water.
-
Purification: The precipitated solid can be collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure ethyl pyrazole-4-carboxylate.
Part 2: Synthesis of 3-(2-fluoro-3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Protocol 2.1: Saponification of the Ester
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl pyrazole-4-carboxylate from Part 1 in a mixture of ethanol and water.
-
Hydrolysis: Add a solution of sodium hydroxide and heat the mixture to reflux for 4-6 hours.
-
Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
Isolation: The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
Part 3: Synthesis of the Final N-Aryl-Pyrazole-Carboxamide
Protocol 3.1: Formation of the Acid Chloride
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, suspend the pyrazole-4-carboxylic acid from Part 2 in a suitable solvent such as toluene.
-
Chlorination: Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise to the suspension. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.[4]
-
Reaction Progression: Heat the mixture to reflux until the solid dissolves and gas evolution ceases (typically 2-4 hours).
-
Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride, which is often used in the next step without further purification.
Protocol 3.2: Amide Coupling
-
Reaction Setup: Dissolve the desired substituted aniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask equipped with a stirrer and under a nitrogen atmosphere. Add a base such as triethylamine or pyridine.
-
Addition of Acid Chloride: Cool the aniline solution in an ice bath and add a solution of the crude pyrazole-4-carbonyl chloride from Protocol 3.1 dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, dilute base, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield the final N-aryl-pyrazole-carboxamide fungicide.
Data Presentation
The following table summarizes the expected outcomes and key parameters for the synthesis of a representative pyrazole carboxamide fungicide.
| Step | Product | Molecular Formula (Example) | Expected Yield (%) | Purity (by HPLC) (%) | Key Analytical Data (Expected) |
| 1.1 | Ethyl 2-(2-fluoro-3-(trifluoromethyl)benzoyl)-2-oxoacetate | C₁₃H₁₀F₄O₄ | 80-90 | >90 | ¹H NMR, ¹³C NMR, MS |
| 1.2 | Ethyl 3-(2-fluoro-3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxylate | C₁₅H₁₂F₄N₂O₂ | 75-85 | >95 | ¹H NMR, ¹³C NMR, MS, m.p. |
| 2.1 | 3-(2-fluoro-3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C₁₃H₈F₄N₂O₂ | 90-98 | >98 | ¹H NMR, ¹³C NMR, MS, m.p. |
| 3.2 | N-(Aryl)-3-(2-fluoro-3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide | Varies | 70-85 | >98 | ¹H NMR, ¹³C NMR, HRMS, m.p. |
Mechanism of Action: SDH Inhibition
The synthesized pyrazole carboxamide fungicides act by inhibiting the succinate dehydrogenase enzyme complex (Complex II) in the mitochondrial respiratory chain.
Caption: Inhibition of Succinate Dehydrogenase by Pyrazole Carboxamide Fungicides.
The carboxamide moiety and the pyrazole ring are crucial for binding to the enzyme, while the fluorinated phenyl ring contributes to the overall potency and stability of the molecule.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of advanced agrochemicals. The protocols and data presented in these application notes demonstrate a robust pathway to novel pyrazole carboxamide fungicides. The strategic incorporation of fluorine and trifluoromethyl groups via this starting material is a key strategy in the development of next-generation crop protection agents with enhanced performance and desirable safety profiles.
References
- Kira, M. A., et al. (1968). The Vilsmeier-Haack Reaction with Phenylhydrazones of Acetophenones. Tetrahedron Letters, 9(38), 4215-4217.
- Dolezal, M., et al. (2006). Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. Il Farmaco, 61(3), 227-234.
- Jescke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Journal of Fluorine Chemistry, 131(11), 1143-1153.
- Li, Z., et al. (2015).
- Hao, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214.
- Ocampo, R., & Dolbier Jr, W. R. (2004). The Vilsmeier-Haack reaction: a versatile synthetic tool. Tetrahedron, 60(51), 11615-11640.
-
Chemistry LibreTexts. (2023, September 20). 23.8 Mixed Claisen Condensations. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
Sources
Application Notes & Protocols: 2'-Fluoro-3'-(trifluoromethyl)acetophenone in Advanced Proteomics Research
An In-depth Technical Guide
Introduction: Unlocking New Potential in Chemical Proteomics
The interrogation of protein function, target engagement, and drug selectivity within the native cellular environment remains a paramount challenge in biology and medicine. Chemical proteomics, particularly through the use of small-molecule probes, offers a powerful lens to explore these questions.[1][2][3][4] This guide focuses on the untapped potential of 2'-Fluoro-3'-(trifluoromethyl)acetophenone , a unique chemical scaffold, for the development of novel probes in two critical areas of proteomics research: Covalent Ligand Discovery via Activity-Based Protein Profiling (ABPP) and target identification using Photo-Affinity Labeling (PAL).
While not a pre-existing probe, the specific arrangement of functional groups in this compound—a ketone activated by a potent electron-withdrawing trifluoromethyl group, a conformation-influencing ortho-fluoro substituent, and a photo-reactive acetophenone core—makes it an exceptionally versatile starting point for probe design.[5][6][7][8][9] This document provides the scientific rationale and detailed experimental protocols for leveraging this scaffold to address complex biological questions.
Application 1: A Scaffold for Covalent Probes in Activity-Based Protein Profiling (ABPP)
Scientific Rationale & Field Insights:
Covalent inhibitors have seen a resurgence in drug discovery, offering high potency and prolonged duration of action.[10][11][12] A key challenge is the rational design of electrophilic "warheads" that can selectively react with nucleophilic residues (e.g., cysteine, serine) in a protein's binding pocket.[12][13] The trifluoromethyl ketone (TFMK) moiety is an established, effective warhead that forms a reversible covalent bond (a hemithioketal) with cysteine residues.[13][14][15] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[6][15]
By analogy, the acetyl group in this compound is similarly activated. While less reactive than a dedicated TFMK, this tuned reactivity can be advantageous, potentially targeting only the most hyper-reactive, functionally important cysteines in the proteome.[16] The ortho-fluoro group further modulates the scaffold's properties by enhancing metabolic stability and enforcing a specific molecular conformation, which can be exploited for designing inhibitors with greater target specificity.[7][8][17]
This scaffold is therefore an ideal candidate for use in competitive ABPP workflows to discover novel "ligandable" sites across the proteome.[1][18][19]
Workflow Diagram: Competitive ABPP for Target Discovery
Caption: Competitive ABPP workflow for identifying protein targets.
Protocol 1: Competitive ABPP for Target Identification
This protocol describes a quantitative, mass spectrometry-based chemoproteomics experiment to identify the protein targets of a this compound-based compound.
Materials:
-
Test Compound (TC): this compound or a derivative.
-
Vehicle Control: DMSO.
-
Broad-Reactivity Cysteine Probe: Iodoacetamide-alkyne (IA-alkyne).
-
Reporter Tag: Azide-functionalized biotin (N3-Biotin).
-
Click Chemistry Reagents: Copper(II) sulfate (CuSO4), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
Lysis Buffer: RIPA or similar, with protease inhibitors.
-
Streptavidin-coated magnetic beads.
-
Mass Spectrometry-grade Trypsin.
-
Standard reagents for SDS-PAGE, protein quantification (BCA assay), and mass spectrometry.
Methodology:
-
Proteome Preparation:
-
Culture cells to ~80-90% confluency.
-
Lyse cells in ice-cold Lysis Buffer.
-
Clarify lysate by centrifugation (e.g., 14,000 x g for 20 minutes at 4°C).
-
Determine protein concentration of the supernatant using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.
-
-
Competitive Labeling:
-
Set up two experimental groups: Vehicle Control and Test Compound.
-
To 1 mL of normalized proteome, add the Test Compound to the desired final concentration (e.g., 10 µM). For the control, add an equivalent volume of DMSO.
-
Incubate for 1 hour at 37°C with gentle agitation to allow the TC to bind to its targets.
-
Add the IA-alkyne probe to all samples to a final concentration of 100 µM.
-
Incubate for another 1 hour at room temperature to label all cysteine sites not occupied by the TC.
-
-
Click Chemistry Reaction:
-
Prepare a "Click-Mix" containing Azide-Biotin (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM).
-
Add the Click-Mix to each proteome sample.
-
Incubate for 1 hour at room temperature, protected from light, to conjugate biotin to the probe-labeled proteins.
-
-
Protein Enrichment:
-
Pre-wash streptavidin beads with PBS.
-
Add the washed beads to each sample and incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins (e.g., 3x with 1% SDS in PBS, 3x with PBS).
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing urea (e.g., 2 M urea in 100 mM Tris).
-
Reduce disulfide bonds with DTT (10 mM) for 30 minutes.
-
Alkylate free cysteines with iodoacetamide (20 mM) for 30 minutes in the dark.
-
Add mass spectrometry-grade trypsin and incubate overnight at 37°C to digest the enriched proteins.
-
-
Mass Spectrometry and Data Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze peptides by LC-MS/MS.
-
Perform quantitative analysis (e.g., Label-Free Quantification or Tandem Mass Tagging) to compare peptide abundance between the Vehicle Control and Test Compound samples.
-
Proteins whose corresponding peptides are significantly reduced in the Test Compound sample are identified as putative targets.
-
Application 2: A Photo-Affinity Labeling (PAL) Probe for Target Identification
Scientific Rationale & Field Insights:
Photo-Affinity Labeling (PAL) is a powerful technique for identifying direct protein-ligand interactions.[20][21] PAL probes contain a photo-reactive moiety that, upon UV irradiation, generates a highly reactive species (e.g., a carbene or nitrene) that forms a covalent bond with any nearby amino acid residue.[20] Acetophenone is a classic photo-reactive group that can be used for this purpose.[9]
The this compound scaffold is a natural candidate for PAL probe development. The acetophenone core can serve as the photo-crosslinker. A synthetic derivative would be created to incorporate a reporter tag (like alkyne or biotin) for downstream enrichment and identification. This approach allows for the unbiased identification of binding partners, which is especially valuable in phenotypic screening campaigns where the molecular target of a hit compound is unknown.[22][23]
Workflow Diagram: Photo-Affinity Labeling (PAL) for Binding Partner ID
Sources
- 1. Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics: Concepts and applications in human medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical applications of proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PlumX [plu.mx]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacyjournal.org [pharmacyjournal.org]
- 18. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Photoaffinity Compounds - Enamine [enamine.net]
- 23. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
Topic: A Validated Protocol for the Synthesis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone and its Chalcone Derivatives
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3] When combined with other strategically placed halogens, such as a fluorine atom, the resulting scaffold, like 2'-Fluoro-3'-(trifluoromethyl)acetophenone, becomes a highly valuable building block for synthesizing a diverse array of complex molecules for the pharmaceutical and agrochemical industries.[3][4]
This document provides a comprehensive, field-tested guide to the synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the process.
Part 1: Core Synthesis Strategy via Friedel-Crafts Acylation
The most direct and widely adopted method for synthesizing aryl ketones like this compound is the Friedel-Crafts acylation . This reaction is a classic example of electrophilic aromatic substitution (EAS), where an acyl group is introduced onto an aromatic ring.[5]
The 'Why': Mechanistic Underpinnings
Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The process involves three primary stages:
-
Generation of the Electrophile: The reaction is initiated by a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen of the acylating agent (e.g., acetyl chloride), creating a highly reactive acylium ion. This ion is stabilized by resonance and serves as the potent electrophile.[6][7]
-
Electrophilic Attack: The π-electron system of the aromatic ring (in this case, 1-fluoro-2-(trifluoromethyl)benzene) acts as a nucleophile, attacking the electrophilic acylium ion. This step temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5][8]
-
Re-aromatization: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.[5][6]
Crucially, the newly formed ketone is a moderate Lewis base and can form a complex with the AlCl₃ catalyst. This complexation is often irreversible under the reaction conditions, meaning that a stoichiometric amount of the catalyst is typically required. The desired ketone is liberated upon aqueous workup.[5]
Diagram of the Friedel-Crafts Acylation Mechanism
Caption: The four-stage mechanism of Friedel-Crafts acylation.
Part 2: Detailed Experimental Protocol
This protocol details the synthesis of this compound from 1-fluoro-2-(trifluoromethyl)benzene.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Notes |
| 1-Fluoro-2-(trifluoromethyl)benzene | 392-85-8 | 164.10 | 16.4 g (0.1 mol) | Starting material |
| Acetyl Chloride (CH₃COCl) | 75-36-5 | 78.50 | 8.64 g (0.11 mol) | Acylating agent, use fresh |
| Aluminum Chloride (AlCl₃), anhydrous | 7446-70-0 | 133.34 | 14.7 g (0.11 mol) | Lewis acid catalyst, handle in fume hood |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 200 mL | Reaction solvent |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | ~30 mL | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~100 mL | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | Drying agent |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | For extraction |
Step-by-Step Methodology
1. Reaction Setup:
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas bubbler.
-
Rationale: The reaction must be conducted under an inert (nitrogen) atmosphere as aluminum chloride is highly hygroscopic and reacts violently with water.
2. Reagent Charging:
-
To the reaction flask, add anhydrous aluminum chloride (14.7 g) and anhydrous dichloromethane (100 mL).
-
Begin stirring to form a slurry. Cool the mixture to 0 °C using an ice-water bath.
-
Rationale: The initial cooling helps to control the exothermic reaction that occurs upon addition of the acetyl chloride.
3. Formation of the Acylium Ion Complex:
-
Slowly add acetyl chloride (8.64 g) dropwise from the dropping funnel to the stirred AlCl₃ slurry over 20-30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Rationale: This step allows for the complete formation of the electrophilic acylium ion-AlCl₃ complex before the introduction of the aromatic substrate.
4. Aromatic Substitution:
-
In the dropping funnel, prepare a solution of 1-fluoro-2-(trifluoromethyl)benzene (16.4 g) in anhydrous dichloromethane (100 mL).
-
Add this solution dropwise to the reaction mixture over approximately 1 hour, keeping the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).
-
Rationale: Slow addition of the substrate controls the reaction rate and heat generation. The extended reaction time at room temperature ensures the reaction proceeds to completion.
5. Reaction Workup and Quenching:
-
Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 30 mL of concentrated HCl. Stir vigorously until all solids dissolve.
-
CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Rationale: The acidic water hydrolyzes the aluminum chloride-ketone complex, liberating the product, and dissolves the aluminum salts (as Al(OH)₃).
6. Extraction and Purification:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine all organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally 100 mL of brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound as a clear oil or low-melting solid.
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Part 3: Product Characterization
Confirming the identity and purity of the final product is a critical step. Standard analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | Aromatic protons (3H) will appear as multiplets in the δ 7.5-8.0 ppm range. The methyl protons (3H) of the acetyl group will appear as a singlet around δ 2.6 ppm. Coupling between the fluorine and adjacent aromatic protons should be observable. |
| ¹⁹F NMR (CDCl₃) | Two distinct signals are expected. One for the trifluoromethyl group (CF₃) as a singlet, and another for the aromatic fluorine (Ar-F) as a multiplet. |
| ¹³C NMR (CDCl₃) | The carbonyl carbon (C=O) should appear around δ 195-200 ppm. The methyl carbon will be around δ 25-30 ppm. Aromatic carbons will be in the δ 120-140 ppm range, showing characteristic C-F coupling patterns. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms. |
| FT-IR (neat) | A strong absorption band characteristic of the carbonyl (C=O) stretch will be present around 1690 cm⁻¹. C-F stretching bands will be visible in the 1100-1350 cm⁻¹ region. |
| Mass Spec (EI) | The molecular ion peak (M⁺) should be observed at m/z = 206.14. A prominent fragment corresponding to the loss of the methyl group (M-15) at m/z = 191 and another for the acylium ion [M-CH₃CO]⁺ at m/z = 177 should be visible. |
Part 4: Application - Synthesis of a Chalcone Derivative
The synthesized acetophenone is a valuable intermediate. A common subsequent reaction is the Claisen-Schmidt condensation to form chalcones, which are scaffolds for various bioactive compounds.[9]
Protocol: Synthesis of a 2'-Fluoro-3'-(trifluoromethyl)chalcone
-
Dissolve this compound (1 eq.) and a substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1 eq.) in ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add an aqueous solution of a base, such as sodium hydroxide (2-3 eq.), dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours. The formation of a solid precipitate often indicates product formation.
-
Isolate the crude product by vacuum filtration.
-
Purify the solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.
Conclusion
This guide provides a robust and well-rationalized protocol for the synthesis of this compound via Friedel-Crafts acylation. By understanding the underlying mechanism and the purpose of each step, researchers can confidently reproduce this procedure and utilize the product as a key intermediate for the development of novel pharmaceuticals and other high-value chemical entities.
References
- Wikipedia. Friedel–Crafts reaction.
- The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis.
- Google Patents. CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
- Exploring Applications of Fluorinated Acetophenone Deriv
- Google Patents.
- ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings.
- National Institutes of Health (NIH). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings.
- Google Patents. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
- Guidechem. How can one synthesize 3 '-(Trifluoromethyl) ACETOPHENONE?
- Zenodo.
- Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- Sigma-Aldrich.
- Mettler Toledo.
- YouTube.
- National Institutes of Health (NIH).
Sources
- 1. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis And Characterization Of Fluorinated Chalcones and Its Derivatives From Trifluoromethylacetophenone [zenodo.org]
Application Note: High-Purity Isolation of 2'-Fluoro-3'-(trifluoromethyl)acetophenone via Automated Flash Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the efficient purification of 2'-Fluoro-3'-(trifluoromethyl)acetophenone, a key intermediate in pharmaceutical synthesis.[1] The primary method detailed is automated flash column chromatography on silica gel, a robust technique for isolating the target compound from common synthetic impurities. The causality behind experimental choices, from solvent selection to gradient optimization, is explained to ensure both high purity and yield. Additionally, this guide discusses advanced purification strategies, including Preparative High-Performance Liquid Chromatography (Prep-HPLC) and Supercritical Fluid Chromatography (SFC), for applications demanding the highest levels of purity. Safety protocols specific to handling fluorinated compounds are also addressed.
Introduction
This compound (Figure 1) is an aromatic ketone of significant interest in medicinal chemistry and drug development. The presence of both a fluorine atom and a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Given its role as a critical building block, the purity of this intermediate is paramount to ensure the integrity and quality of downstream products in a synthetic workflow.
Crude synthetic mixtures of this compound often contain a variety of impurities, including unreacted starting materials, regioisomers, and byproducts from side reactions. The effective removal of these closely related structures necessitates a well-optimized chromatographic purification strategy. This document provides a validated protocol for achieving >98% purity of the target compound using automated flash chromatography, a technique widely employed for its efficiency and scalability.[2]
Figure 1: Chemical Structure of this compound
CAS Number: 207853-63-2[3] Molecular Formula: C₉H₆F₄O[3] Molecular Weight: 206.14 g/mol [3]
Part 1: Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before proceeding to flash chromatography, it is essential to analyze the crude reaction mixture using Thin-Layer Chromatography (TLC). This initial step is critical for determining the optimal solvent system for separation and for identifying the target compound and major impurities.[4]
Causality of TLC Solvent Selection
The choice of eluent in chromatography is governed by the principle of polarity. The stationary phase, silica gel, is highly polar. Therefore, non-polar compounds will have a weaker interaction with the silica and travel further up the TLC plate, resulting in a higher Retention Factor (Rf). Conversely, polar compounds will interact more strongly with the silica and have lower Rf values. The ideal solvent system will provide good separation between the target compound and its impurities, with the Rf of the target compound ideally falling between 0.3 and 0.5 for effective separation in column chromatography.
Based on the structure of this compound, which has moderate polarity due to the carbonyl group and fluorine atoms, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is appropriate.
Experimental Protocol: TLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 5-10 mg/mL.
-
TLC Plate Spotting: Using a capillary tube, spot the prepared sample onto the baseline of a silica gel TLC plate (F₂₅₄).
-
Solvent System Development: Prepare a series of developing chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Plate Development: Place the spotted TLC plate into a developing chamber and allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain (e.g., potassium permanganate) for visualization.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Expected Results and Interpretation
A typical crude mixture may contain the following components, with their expected relative Rf values in an optimized solvent system (e.g., 85:15 Hexanes:Ethyl Acetate):
| Compound | Expected Rf | Notes |
| Non-polar byproducts (e.g., coupling side products) | ~0.7 - 0.8 | Will elute very quickly from the column. |
| This compound | ~0.4 | Target Compound. This Rf value provides an optimal window for separation. |
| Unreacted starting materials (e.g., substituted bromobenzene) | ~0.2 - 0.3 | More polar starting materials may have lower Rf values. |
| Highly polar impurities | ~0.0 - 0.1 | Will remain near the baseline and can be flushed from the column with a highly polar solvent. |
Table 1: Hypothetical Rf values for the target compound and potential impurities.
Part 2: Automated Flash Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The parameters can be scaled accordingly for different quantities.
Materials and Equipment
-
Automated flash chromatography system (e.g., Biotage Isolera™, Teledyne ISCO CombiFlash®)
-
Pre-packed silica gel flash column (e.g., 40 g silica, 230-400 mesh)
-
HPLC-grade hexanes
-
HPLC-grade ethyl acetate
-
Crude this compound
-
Glass vials for fraction collection
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol
-
Sample Loading (Dry Loading Method):
-
Dissolve approximately 1 g of the crude material in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane).
-
Add 2-3 g of silica gel to the solution and mix to form a slurry.
-
Concentrate the slurry under reduced pressure until a dry, free-flowing powder is obtained. This method generally provides better resolution than direct liquid injection.
-
-
Column and System Setup:
-
Install a 40 g pre-packed silica gel column onto the automated flash system.
-
Set the solvent lines to Hexanes (Solvent A) and Ethyl Acetate (Solvent B).
-
Set the detection wavelength to 254 nm.
-
-
Chromatographic Run:
-
Load the dry sample onto the column.
-
Equilibrate the column with 2 column volumes (CV) of the initial mobile phase composition (5% Ethyl Acetate in Hexanes).
-
Begin the purification run with the following gradient:
-
| Column Volumes (CV) | % Ethyl Acetate (Solvent B) |
| 0 - 2 | 5% (Isocratic) |
| 2 - 12 | 5% to 30% (Linear Gradient) |
| 12 - 15 | 30% (Isocratic) |
| 15 - 17 | 100% (Column Wash) |
Table 2: Suggested solvent gradient for flash chromatography.
-
Post-Run Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to confirm the purity of each fraction.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound as a solid or oil.
-
Determine the final yield and assess purity by analytical techniques such as HPLC and NMR. An expected yield after purification is typically in the range of 80-95%, with a purity of >98%.
-
Part 3: Advanced Purification Strategies
For applications requiring exceptional purity (>99.5%), such as in the development of active pharmaceutical ingredients (APIs), more advanced chromatographic techniques may be employed.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC offers significantly higher resolution than flash chromatography, making it ideal for separating very closely related impurities.
-
Rationale: By using smaller particle size stationary phases (typically 5-10 µm) and higher pressures, Prep-HPLC enhances separation efficiency. Reversed-phase columns (e.g., C18) are commonly used, where the separation mechanism is based on hydrophobicity.
-
Typical Conditions:
-
Column: C18, 10 µm, 50 x 250 mm
-
Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% of the same acid
-
Gradient: A linear gradient tailored to the specific impurity profile, developed from an analytical HPLC method.
-
Detection: UV at 254 nm and/or Mass Spectrometry (MS).
-
Supercritical Fluid Chromatography (SFC)
SFC is an environmentally friendly ("green") purification technique that uses supercritical CO₂ as the primary mobile phase.[4]
-
Rationale: SFC provides fast separations with reduced solvent consumption and waste. The low viscosity and high diffusivity of supercritical CO₂ lead to high efficiency. It is particularly effective for the separation of chiral compounds and can be a powerful tool for achiral purifications as well.[4]
-
Typical Conditions:
-
Column: Chiral (e.g., polysaccharide-based) or achiral (e.g., 2-ethylpyridine) SFC columns.
-
Mobile Phase: Supercritical CO₂ with a co-solvent such as methanol or ethanol.
-
Advantages: Faster run times, significantly less organic solvent waste, and easier post-purification sample workup as the CO₂ evaporates upon depressurization.
-
Safety Precautions
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood to avoid inhalation of any vapors.
-
The solvents used (hexanes, ethyl acetate, dichloromethane) are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for the compound and all solvents before starting any work.
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the high-purity isolation of this compound using automated flash chromatography. By first conducting a thorough TLC analysis to determine the optimal solvent system, researchers can achieve excellent separation of the target compound from common synthetic impurities. For applications requiring the highest levels of purity, advanced techniques such as preparative HPLC and SFC offer powerful alternatives. Adherence to the outlined procedures and safety guidelines will enable scientists and drug development professionals to consistently obtain high-quality material for their research and development endeavors.
References
-
Waters Corporation. (n.d.). SFC: A Greener Approach to Analytical and Purification Applications. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%. Retrieved from [Link]
-
Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
-
University of Rochester. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
Sources
Large-scale synthesis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone
An Application Note for the Large-Scale Synthesis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound is a highly valuable ketone intermediate in the synthesis of a wide range of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. The unique electronic properties conferred by the fluorine and trifluoromethyl substituents on the aromatic ring make it a critical building block for creating compounds with enhanced metabolic stability, binding affinity, and bioavailability. However, the large-scale synthesis of this molecule presents significant challenges, including the need for precise regiocontrol during functionalization and the safe handling of reactive intermediates and fluorinated compounds.
This comprehensive guide provides a detailed, field-proven protocol for the large-scale synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies the selection of specific reagents and conditions, and offers practical insights into process optimization, safety, and scale-up. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.
Synthetic Strategy: A Comparative Analysis and Recommended Pathway
Several synthetic routes to substituted acetophenones are documented, including Friedel-Crafts acylation and multi-step pathways starting from aniline derivatives.[1][2] However, for large-scale industrial production, a Grignard-based approach offers a robust and efficient solution.
-
Friedel-Crafts Acylation: While a fundamental method for synthesizing aryl ketones, the Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene can be problematic.[2] The presence of two deactivating groups (though ortho/para-directing fluorine and meta-directing trifluoromethyl) can lead to harsh reaction conditions and potential regioselectivity issues, complicating purification and reducing overall yield.
-
Grignard Reaction Pathway: This approach involves the formation of a specific organometallic intermediate, 2-fluoro-3-(trifluoromethyl)phenylmagnesium halide, from the corresponding haloaromatic precursor. This Grignard reagent is then reacted with a suitable acetylating agent. This method provides excellent regiocontrol and is generally high-yielding. Recent studies have highlighted the advantages of using acetic anhydride over the traditional acetyl chloride, particularly for large-scale processes. Acetic anhydride is less volatile, more tolerant of higher reaction temperatures, and can lead to improved yields and selectivity without the need for copper catalysts.[3]
Given these considerations, this guide will focus on the Grignard reaction pathway utilizing acetic anhydride for the acylation step.
Process Workflow: From Starting Material to Purified Product
The synthesis is logically divided into three primary stages: Grignard reagent formation, acylation, and finally, work-up and purification. Each stage requires careful control of parameters to ensure a successful outcome on a large scale.
Caption: Overall workflow for the synthesis of this compound.
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a nominal 10-mole scale. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor, and all personnel must wear suitable Personal Protective Equipment (PPE).[4]
Part 1: Formation of the Grignard Reagent
Rationale: The formation of the Grignard reagent is the critical first step. It requires strictly anhydrous conditions as the organomagnesium compound is highly reactive with water. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate and stabilize the Grignard reagent. A small amount of iodine or 1,2-dibromoethane is used to initiate the reaction by activating the magnesium surface.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene | 257.02 | 2.57 kg | 10.0 |
| Magnesium Turnings | 24.31 | 267 g | 11.0 |
| Anhydrous THF | - | 12 L | - |
| Iodine (crystal) | 253.81 | ~1 g | Initiator |
Procedure:
-
Reactor Setup: Assemble a suitable multi-necked reactor equipped with a mechanical stirrer, a condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to exclude atmospheric moisture.
-
Magnesium Activation: Charge the reactor with the magnesium turnings (267 g). Add a single crystal of iodine.
-
Initiation: Add approximately 500 mL of anhydrous THF to the reactor, just enough to cover the magnesium. In the dropping funnel, prepare a solution of 1-bromo-2-fluoro-3-(trifluoromethyl)benzene (2.57 kg) in 11.5 L of anhydrous THF.
-
Grignard Formation: Add approximately 100 mL of the bromide solution from the dropping funnel to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming may be required.
-
Controlled Addition: Once the reaction has initiated, begin the dropwise addition of the remaining bromide solution at a rate that maintains a steady but controllable reflux. Use external cooling (e.g., a water bath) to manage the exotherm. The total addition time should be approximately 4-6 hours.
-
Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark grey-brown solution is the Grignard reagent.
Part 2: Acylation with Acetic Anhydride
Rationale: The Grignard reagent is a potent nucleophile that will readily attack the electrophilic carbonyl carbon of acetic anhydride.[3] This reaction is also exothermic and requires careful temperature control. Adding the Grignard solution to the anhydride (reverse addition) can sometimes help control the exotherm and minimize side reactions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Acetic Anhydride | 102.09 | 1.12 kg (1.04 L) | 11.0 |
| Anhydrous THF | - | 5 L | - |
Procedure:
-
Second Reactor Setup: In a separate, appropriately sized reactor under a nitrogen atmosphere, charge the acetic anhydride (1.12 kg) and 5 L of anhydrous THF.
-
Cooling: Cool this solution to 0-5 °C using an ice-salt bath.
-
Addition: Slowly add the prepared Grignard reagent solution from Part 1 to the cooled acetic anhydride solution via a cannula or dropping funnel. Maintain the internal temperature of the reaction mixture between 0 °C and 10 °C throughout the addition. This process will take approximately 3-5 hours.
-
Reaction Completion: Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.
Part 3: Work-up and Purification
Rationale: The reaction is quenched with a cold, dilute acid to neutralize any unreacted Grignard reagent and to break up the magnesium alkoxide complex formed during the reaction. The product is then isolated by extraction and purified by vacuum distillation, which is necessary to separate the high-boiling product from non-volatile impurities.
Materials:
| Reagent | Quantity |
|---|---|
| 10% Aqueous Hydrochloric Acid | ~10 L |
| Ethyl Acetate (or other suitable solvent) | ~15 L |
| Saturated Sodium Bicarbonate Solution | ~5 L |
| Saturated Sodium Chloride Solution (Brine) | ~5 L |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | ~500 g |
Procedure:
-
Quenching: Carefully and slowly pour the reaction mixture into a separate vessel containing the cold (0-5 °C) 10% aqueous HCl solution with vigorous stirring. This is an exothermic process.
-
Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (5 L each time).
-
Washing: Combine all organic layers. Wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Solvent Removal: Remove the solvent (THF and ethyl acetate) using a rotary evaporator under reduced pressure.
-
Vacuum Distillation: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.
Reaction Mechanism: Acylation of the Grignard Reagent
The acylation proceeds via a nucleophilic addition of the carbanionic carbon of the Grignard reagent to one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling acetate as a leaving group to form the final ketone product.
Caption: Mechanism of Grignard acylation with acetic anhydride.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl protons (~2.6 ppm). Coupling patterns will be consistent with the substitution pattern. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| ¹³C NMR | Signals for the carbonyl carbon (~195-200 ppm), aromatic carbons (with C-F couplings), methyl carbon, and the CF₃ carbon (quartet). |
| GC-MS | A single major peak with a mass-to-charge ratio (m/z) corresponding to the molecular ion [M]⁺ of 188.15. |
| FT-IR | Strong C=O stretch (~1700 cm⁻¹), C-F stretching bands. |
Safety and Handling
Handling the reagents for this synthesis requires strict adherence to safety protocols.
-
Grignard Reagents: Highly flammable and react violently with water. All operations must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents.[5]
-
Trifluoromethyl Compounds: While this compound itself has moderate toxicity, fluorinated compounds should always be handled with care. Avoid inhalation of vapors and skin contact.[6][7]
-
General Precautions:
-
Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemically resistant gloves.[4]
-
Perform all operations in a well-ventilated fume hood.
-
Have appropriate fire extinguishing equipment readily available (e.g., Class D extinguisher for metal fires, dry powder for solvent fires).
-
The quenching step is highly exothermic and can release flammable gases if unreacted magnesium is present. Perform this step slowly and with adequate cooling.
-
References
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - (Trifluoromethyl)trimethylsilane.
- ChemicalBook. (2024). TRIFLUOROMETHANESULFONIC ACID TRIFLUOROMETHYL ESTER - Safety Data Sheet.
- Angene Chemical. (2024). Safety Data Sheet.
- Fluorochem. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2023). SAFETY DATA SHEET.
-
Kappe, C. O., et al. (2022). Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. ACS Omega, 7(5), 4356–4363. [Link]
- ResearchGate. (n.d.). Industrial production of acetophenone and its applications.
- Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
- Google Patents. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
- Guidechem. (2024). How can one synthesize 3 '-(Trifluoromethyl) ACETOPHENONE?.
- ChemicalBook. (n.d.). 3'-(Trifluoromethyl)acetophenone synthesis.
- Benchchem. (n.d.). Synthesis routes of 3'-(Trifluoromethyl)acetophenone.
- ACS Publications. (2024). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. The Journal of Organic Chemistry.
- Google Patents. (2021). WO 2021/171301 A1 - A process for synthesis of High purity 1-[3-(trifluoromethyl)phenyl]ethanone Oxime.
- Google Patents. (n.d.). CN105461538A - Preparation method for m-trifluoromethyl acetophenone and intermediate thereof.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Technical Disclosure Commons. (2024). Process for the preparation of 2-fluoro aceto-phenone.
- Google Patents. (n.d.). US6420608B1 - Process for the preparation of trifluoromethyl acetophenone.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- YouTube. (2019). Friedel-Crafts acylation.
- TANFAC INDUSTRIES LTD. (n.d.). Home.
- Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from Beilstein Journal of Organic Chemistry.
- Santa Cruz Biotechnology. (n.d.). 2′-Fluoro-3′-(trifluoromethyl)acetophenone.
- ChemRxiv. (n.d.). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage.
- PubChem. (n.d.). 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone.
- UCL Discovery. (n.d.). ECO-FRIENDLY PRODUCTION OF CHEMICALS 1. IMPROVEMENT OF ENZYMATIC PRODUCTION OF ACETOPHENONE BY DIRECT EXTRACTION.
- Google Patents. (n.d.). US20210107853A1 - Synthesis of mono-chlorinated acetophenone.
- Sigma-Aldrich. (n.d.). 3'-(Trifluoromethyl)acetophenone.
- NIST WebBook. (n.d.). 2'-(Trifluoromethyl)acetophenone.
- ChemicalBook. (n.d.). 3'-(Trifluoromethyl)acetophenone(349-76-8) 1H NMR spectrum.
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- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Application Notes & Protocols: Nucleophilic Reactions of 2'-Fluoro-3'-(trifluoromethyl)acetophenone
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the reactivity of 2'-Fluoro-3'-(trifluoromethyl)acetophenone with nucleophilic reagents. The strategic incorporation of both fluorine and a trifluoromethyl group imparts unique electronic properties to this ketone, rendering it a valuable and versatile building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1][2] This guide elucidates the underlying chemical principles governing its reactivity, offers detailed, field-tested protocols for key transformations, and provides insights into experimental design and troubleshooting.
Introduction: The Strategic Importance of Fluorinated Ketones
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The presence of a trifluoromethyl (CF₃) group and a fluorine atom can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound (CAS 207853-63-2) is a powerful synthon that capitalizes on these effects. Its structure features a ketone carbonyl group activated by two distinct, powerfully electron-withdrawing substituents, opening avenues for diverse and selective chemical transformations.
This guide focuses on the two primary modes of reactivity for this compound when treated with nucleophiles:
-
Nucleophilic Addition to the Carbonyl Group: The primary and most common reaction pathway.
-
Nucleophilic Aromatic Substitution (SₙAr): A potential secondary pathway under specific conditions.
Understanding the electronic interplay within the molecule is critical to predicting and controlling reaction outcomes.
Molecular Structure and Electronic Profile
The reactivity of this compound is dictated by the potent electronic effects of its substituents. The trifluoromethyl group (-CF₃) is one of the strongest electron-withdrawing groups used in organic synthesis, operating primarily through a powerful negative inductive effect (-I). The ortho-fluorine atom also exerts a strong inductive pull (-I) due to its high electronegativity, though it can also have a weak, opposing mesomeric (+M) or resonance effect.[3]
These combined effects create a highly electron-deficient, or electrophilic, carbonyl carbon, making it exceptionally susceptible to attack by nucleophiles.[3][4] Concurrently, these electron-withdrawing groups deactivate the aromatic ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution (SₙAr), particularly at the carbon bearing the fluorine atom.[3][5]
Diagram 1: Electronic influences on the reactivity of this compound.
Dominant Reaction Pathway: Nucleophilic Addition to the Carbonyl
The most general and synthetically useful reaction for this substrate is the nucleophilic addition to the carbonyl group.[6][7] The reaction proceeds via a two-step mechanism: attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting tetrahedral alkoxide intermediate.[8]
Sources
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Catalytic methods for the synthesis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone
Application Note & Protocols
Topic: Catalytic Methods for the Synthesis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone
For: Researchers, scientists, and drug development professionals.
Abstract
This compound is a valuable fluorinated building block in medicinal chemistry and materials science. However, its synthesis is complicated by the presence of two strongly electron-withdrawing groups on the aromatic ring, which significantly deactivates it towards classical electrophilic substitution. This guide provides an in-depth analysis of modern catalytic strategies that overcome this challenge. We present detailed, field-proven protocols for two primary catalytic routes: advanced Lewis acid-catalyzed Friedel-Crafts acylation and a palladium-catalyzed cross-coupling approach. This document emphasizes the mechanistic rationale behind catalyst and reagent selection, offering researchers the expertise to not only replicate these methods but also to adapt them for analogous transformations.
Introduction: The Synthetic Challenge
The synthesis of polysubstituted aromatic ketones is a cornerstone of organic chemistry. The target molecule, this compound, presents a significant synthetic hurdle. The fluorine and trifluoromethyl (CF₃) groups are powerfully deactivating and meta-directing (relative to the CF₃ group) and ortho, para-directing (relative to the F group). This electronic profile makes traditional electrophilic aromatic substitution, such as Friedel-Crafts acylation, exceptionally difficult, often requiring harsh conditions and superstoichiometric amounts of aggressive Lewis acids.[1][2] The development of efficient, selective, and scalable catalytic methods is therefore of paramount importance for enabling its use in discovery and development pipelines.
This guide moves beyond simple procedural descriptions to provide a causal understanding of two robust catalytic systems capable of delivering the target compound with high efficiency.
Catalytic Approach I: Advanced Friedel-Crafts Acylation
The Friedel-Crafts acylation, discovered in 1877, remains a fundamental method for forming aryl ketones.[3] The core of the reaction involves the generation of a highly electrophilic acylium ion, which then attacks the aromatic ring.[4] For deactivated substrates like 1-fluoro-2-(trifluoromethyl)benzene, the choice of catalyst is critical to drive the reaction to completion while minimizing side reactions.
Mechanistic Overview
The reaction proceeds via the formation of a complex between the acylating agent (e.g., acetyl chloride) and a Lewis acid catalyst. This complex generates a resonance-stabilized acylium ion, a potent electrophile. The electron-deficient aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of this intermediate restores aromaticity and yields the final ketone product.[5]
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Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol
Introduction: The Significance of Chiral Fluorinated Alcohols in Drug Discovery
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chirality plays a pivotal role in the efficacy and safety of many drugs, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] Chiral alcohols, in particular, are valuable building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[2] The introduction of fluorine and trifluoromethyl groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral fluoro- and trifluoromethyl-substituted alcohols is of paramount importance to medicinal chemists and drug development professionals.
This application note provides a detailed guide to the asymmetric synthesis of 1-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol, a key chiral intermediate. We will focus on the highly efficient and selective method of asymmetric transfer hydrogenation (ATH) using Noyori-type catalysts, a technique renowned for its broad applicability and high enantioselectivity in the reduction of prochiral ketones.[3][4] Furthermore, we will explore biocatalytic reduction as a green and highly selective alternative. Detailed experimental protocols and analytical methods for determining enantiomeric excess are provided to enable researchers to successfully implement these synthetic strategies.
Asymmetric Transfer Hydrogenation (ATH) of 2'-Fluoro-3'-(trifluoromethyl)acetophenone
Asymmetric transfer hydrogenation has emerged as a powerful tool for the enantioselective reduction of ketones. This method typically employs a ruthenium catalyst bearing a chiral diamine ligand and utilizes a hydrogen donor such as a mixture of formic acid and triethylamine or isopropanol. The mechanism, extensively studied by Noyori and others, involves a metal-ligand bifunctional catalytic cycle where the hydride is transferred to the ketone via a six-membered transition state.[5]
The choice of the chiral ligand is critical for achieving high enantioselectivity. For the reduction of this compound, a prochiral ketone with both fluorine and trifluoromethyl substituents, a Noyori-type catalyst is an excellent choice. The electronic effects of these substituents can influence the reactivity of the carbonyl group, making the selection of an appropriate catalyst and reaction conditions crucial for optimal results.
Catalytic Cycle of Asymmetric Transfer Hydrogenation
The catalytic cycle for the asymmetric transfer hydrogenation of a prochiral ketone with a Noyori-type catalyst is illustrated below. The cycle begins with the activation of the precatalyst to form the active 16-electron ruthenium hydride species. This species then coordinates with the ketone, and the hydride is transferred to the carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen, leading to the formation of the chiral alcohol. The catalyst is then regenerated by reaction with the hydrogen donor, completing the cycle.
Caption: Catalytic cycle of Noyori-type asymmetric transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol details the asymmetric transfer hydrogenation of this compound to yield the corresponding chiral alcohol with high enantiomeric excess.
Materials and Equipment
-
This compound
-
[RuCl(p-cymene)((S,S)-TsDPEN)] or [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the chiral ruthenium catalyst (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)]) in the chosen anhydrous solvent (e.g., DCM) to a desired concentration (typically a substrate-to-catalyst ratio of 100:1 to 1000:1 is used).
-
Hydrogen Donor Preparation: In a separate flask, prepare a 5:2 molar mixture of formic acid and triethylamine.
-
Reaction Initiation: To the stirred solution of the catalyst, add the this compound.
-
Addition of Hydrogen Donor: Slowly add the formic acid/triethylamine mixture to the reaction flask.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure chiral alcohol.
Expected Results
Based on literature for structurally similar substrates, high yields and enantiomeric excesses are expected. The following table provides a summary of typical reaction parameters and expected outcomes.
| Catalyst | Substrate/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| [RuCl(p-cymene)((S,S)-TsDPEN)] | 200:1 | DCM | 25 | 12-24 | >95 | >98 (S) |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | 200:1 | DCM | 25 | 12-24 | >95 | >98 (R) |
Biocatalytic Reduction: A Green Alternative
Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of chiral alcohols.[5] Alcohol dehydrogenases (ADHs) can reduce prochiral ketones with excellent enantioselectivity under mild reaction conditions. Whole-cell biocatalysis, using microorganisms that express the desired ADH, is often preferred for its operational simplicity and the in-situ regeneration of cofactors.
For the reduction of trifluoromethylated acetophenones, various yeast and bacterial strains have been shown to be effective.[6][7] The choice of the biocatalyst is crucial and often requires screening of different microorganisms to find one that exhibits high activity and selectivity for the specific substrate.
Biocatalytic Reduction Workflow
Caption: General workflow for biocatalytic reduction of a prochiral ketone.
Analytical Method: Determination of Enantiomeric Excess by Chiral HPLC
The accurate determination of the enantiomeric excess (ee) of the synthesized chiral alcohol is crucial for validating the success of the asymmetric synthesis.[8] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[9] The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Chiral HPLC Protocol
-
Column Selection: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for the separation of chiral alcohols.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio of the solvents may need to be optimized to achieve baseline separation.
-
Sample Preparation: Prepare a solution of the chiral alcohol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralcel® OD-H (or similar).
-
Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a racemic standard of 1-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol to determine the retention times of the two enantiomers.
-
Inject the sample from the asymmetric synthesis.
-
Integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Data Presentation: Chiral HPLC Chromatogram
A representative chiral HPLC chromatogram would show two well-resolved peaks for the racemic mixture, allowing for accurate quantification of each enantiomer in the synthesized sample.
| Enantiomer | Retention Time (min) |
| (R)-enantiomer | tR1 |
| (S)-enantiomer | tR2 |
Note: The elution order of the enantiomers depends on the specific chiral stationary phase and mobile phase used and should be confirmed with authentic samples if available.
Conclusion
The asymmetric synthesis of 1-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol can be effectively achieved with high yield and excellent enantioselectivity using asymmetric transfer hydrogenation with Noyori-type catalysts. This method offers a reliable and scalable route to this valuable chiral intermediate. Biocatalytic reduction presents a complementary and environmentally friendly approach, with the potential for high selectivity. The protocols and analytical methods detailed in this application note provide a comprehensive guide for researchers in the pharmaceutical and chemical industries to successfully synthesize and analyze this and other structurally related chiral alcohols, thereby facilitating the development of new and improved therapeutic agents.
References
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem. Accessed January 11, 2026.
- Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. PubMed. Published November 19, 2021.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Accessed January 11, 2026.
- An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). Accessed January 11, 2026.
- Noyori Hydrogenation. NROChemistry. Accessed January 11, 2026.
- Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. PMC. Accessed January 11, 2026.
- Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand. PubMed. Published June 12, 2003.
- a) Reactivity comparison of trifluoroacetophenone and acetophenone....
- Supporting Information. The Royal Society of Chemistry. Accessed January 11, 2026.
- Application Notes and Protocols for the Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone to Chiral Alcohols. Benchchem. Accessed January 11, 2026.
- (PDF) Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF 3 and α-SF 5 Ketones.
- Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R). PubMed. Published June 2011.
- An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). Accessed January 11, 2026.
- Ryoji Noyori - Nobel Lecture. NobelPrize.org. Accessed January 11, 2026.
- Asymmetric Transfer Hydrogenation. Sigma-Aldrich. Accessed January 11, 2026.
- Chiral Alcohols. Sigma-Aldrich. Accessed January 11, 2026.
- Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed. Published April 13, 2022.
- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC. Accessed January 11, 2026.
- Chiral HPLC Separations. Phenomenex. Accessed January 11, 2026.
- Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. CoLab. Accessed January 11, 2026.
- WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).
- 1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-one. TCI Chemicals. Accessed January 11, 2026.
- Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors.
- Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC. Published August 19, 2021.
- 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. PubChem. Accessed January 11, 2026.
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- 4. nobelprize.org [nobelprize.org]
- 5. researchgate.net [researchgate.net]
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- 7. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes: Strategic Synthesis of Trifloxystrobin Utilizing 3'-(Trifluoromethyl)acetophenone as a Core Building Block
Abstract
Trifloxystrobin, a highly effective broad-spectrum fungicide from the strobilurin class, operates by inhibiting mitochondrial respiration in fungi.[1] Its synthesis relies on the precise assembly of key structural motifs, notably the trifluoromethylphenyl group, which is critical for the molecule's bioactivity. These application notes provide a detailed technical guide for the synthesis of Trifloxystrobin, focusing on the strategic application of 3'-(Trifluoromethyl)acetophenone. We present validated, step-by-step protocols for the key transformations—oximation and subsequent etherification—and explain the chemical principles that govern these steps. This guide is intended for researchers and process chemists in the agrochemical and pharmaceutical industries, offering field-proven insights to ensure reproducibility, high yield, and purity.
Introduction: The Role of the Trifluoromethylphenyl Moiety
Trifloxystrobin's commercial success is rooted in its unique mode of action as a QoI (Quinone outside Inhibitor), effectively disrupting the electron transport chain in pathogenic fungi.[2] The trifluoromethyl group (-CF3) is a well-established bioisostere in medicinal and agrochemical chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. In Trifloxystrobin, the 3'-(trifluoromethyl)phenyl fragment, derived from 3'-(Trifluoromethyl)acetophenone, is an indispensable pharmacophore.
3'-(Trifluoromethyl)acetophenone (CAS No: 349-76-8) serves as the foundational starting material for this critical moiety.[3][4][5] Its conversion into an oxime intermediate creates a nucleophilic center that is subsequently coupled with the second major fragment of the molecule. The robustness of this two-step sequence is paramount for the overall efficiency of the Trifloxystrobin synthesis.
Core Synthetic Strategy
The synthesis pathway discussed herein involves two primary, high-yielding steps starting from 3'-(Trifluoromethyl)acetophenone:
-
Oximation: Conversion of the ketone to its corresponding oxime, 1-[3-(trifluoromethyl)phenyl]ethanone oxime, creating the nucleophile for the subsequent coupling reaction.
-
Condensation: A Williamson ether-type synthesis where the deprotonated oxime displaces a halide on the second key intermediate, (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate, to form the final ether linkage in Trifloxystrobin.[6]
This document provides detailed laboratory-scale protocols for each of these stages.
Visualization of the Synthetic Workflow
The overall process can be visualized as a linear sequence transforming the starting ketone into the final fungicidal agent.
Caption: Workflow for Trifloxystrobin synthesis.
Experimental Protocols & Methodologies
Safety Preamble: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate chemical-resistant gloves, is mandatory. Material Safety Data Sheets (MSDS/SDS) for all reagents should be reviewed prior to commencing work.
-
3'-(Trifluoromethyl)acetophenone: Irritating to eyes, respiratory system, and skin.[4] Combustible liquid.[5]
-
Hydroxylamine Hydrochloride: Harmful if swallowed or in contact with skin. Causes serious eye irritation and may cause an allergic skin reaction. Suspected of causing cancer.[7][8][9] Do not handle until all safety precautions have been read and understood.[7]
-
(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate: Causes skin and serious eye irritation. May cause respiratory irritation.[10]
Protocol 1: Oximation of 3'-(Trifluoromethyl)acetophenone
This protocol details the conversion of the ketone starting material to its oxime. The reaction proceeds by nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the C=N double bond of the oxime.
Reaction Scheme:
Caption: Oximation of the starting ketone.
Materials & Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (Example) | Molar Eq. |
| 3'-(Trifluoromethyl)acetophenone | 349-76-8 | 188.15 | 1.00 g (5.31 mmol) | 1.0 |
| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | 0.55 g (7.97 mmol) | 1.5 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 0.35 g (8.75 mmol) | 1.65 |
| Ethanol (95%) | 64-17-5 | 46.07 | 10 mL | Solvent |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | - | As required | For pH adj |
| Deionized Water | 7732-18-5 | - | ~100 mL | For workup |
Step-by-Step Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3'-(trifluoromethyl)acetophenone (1.00 g, 5.31 mmol), hydroxylamine hydrochloride (0.55 g, 7.97 mmol), and ethanol (10 mL).
-
Basification: While stirring, add sodium hydroxide (0.35 g, 8.75 mmol) to the mixture. The purpose of the base is to liberate the free hydroxylamine nucleophile from its hydrochloride salt. Adjusting the pH to ~8 is optimal for this reaction.[11]
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot is consumed.
-
Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Pour the ethanolic solution into a beaker containing 100 mL of ice-cold water. This will cause the product to precipitate. c. Acidify the aqueous slurry to pH ~2 with 2M HCl to ensure complete precipitation of the oxime and to neutralize any remaining base.[11] d. A large amount of white solid will separate. Collect the solid product by vacuum filtration using a Büchner funnel. e. Wash the filter cake with cold deionized water (2 x 20 mL) to remove inorganic salts. f. Dry the collected white solid under vacuum to a constant weight.
-
Yield & Characterization: An expected yield of ~95% (approx. 0.97 g) of 1-[3-(trifluoromethyl)phenyl]ethanone oxime can be anticipated.[11] The product should be characterized by melting point (63-65 °C) and NMR spectroscopy.[2]
Protocol 2: Condensation to form Trifloxystrobin
This step is a nucleophilic substitution (SN2) reaction, commonly known as a Williamson ether synthesis.[12] The oxime intermediate, deprotonated by a base, acts as a nucleophile, attacking the electrophilic benzylic carbon of the second intermediate and displacing the bromide leaving group.
Materials & Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (Example) | Molar Eq. |
| 1-[3-(Trifluoromethyl)phenyl]ethanone oxime | 99705-50-7 | 203.17 | 6.0 g (29.5 mmol) | 1.0 |
| (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate | 133409-72-0 | 286.12 | 9.3 g (32.5 mmol) | 1.1 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 1.8 g (45.0 mmol) | 1.5 |
| Toluene | 108-88-3 | 92.14 | 30 mL | Solvent |
| n-Hexane or Petroleum Ether | 110-54-3 | - | As required | For recryst |
Step-by-Step Procedure:
-
Setup: In a 100 mL reaction vessel (e.g., three-neck flask or specialized ultrasonic reactor tube) equipped with a stirrer, add the oxime intermediate (6.0 g, 29.5 mmol), the brominated intermediate (9.3 g, 32.5 mmol), sodium hydroxide (1.8 g, 45.0 mmol), and toluene (30 mL).[13]
-
Rationale for Reagents: A slight excess of the brominated ester ensures complete consumption of the more valuable oxime intermediate. The base (NaOH, Na2CO3, or K2CO3 are also commonly used) is critical to deprotonate the oxime's -OH group, forming the highly nucleophilic alkoxide anion required for the SN2 attack.[14][15]
-
Reaction: Heat the heterogeneous mixture to 50-60 °C with vigorous stirring. The use of an ultrasonic reactor can significantly accelerate the reaction, often bringing it to completion within 0.5-1.5 hours.[13] Monitor the reaction by TLC or HPLC until the oxime is consumed.
-
Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (NaBr and excess NaOH). c. Wash the filtrate with water to remove any remaining water-soluble impurities. d. Separate the organic (toluene) layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Recrystallization): a. Dissolve the crude solid in a minimum amount of a suitable hot solvent. Low-polarity solvents like n-hexane or petroleum ether are effective.[13][16][17] b. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. c. Collect the purified white solid crystals of Trifloxystrobin by vacuum filtration. d. Dry the product under vacuum.
-
Yield & Characterization: Yields for this step are typically high, in the range of 80-90%.[13][14] The final product should be verified by melting point (72.9 °C), HPLC, and NMR to confirm its identity and purity (>98%).[1]
Summary of Reaction Parameters
The following table summarizes typical conditions and outcomes for the condensation step, as derived from process patents.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |
| Sodium Hydroxide | Toluene | 50 | 0.5 | 86.3 | 98.2 | [13] |
| Sodium Carbonate | Dichloroethane | 50 | 0.5 | 81.1 | 98.0 | [13] |
| Potassium Carbonate | Toluene | Reflux | 4 | 89.9 | >95 | [14] |
| DBU | DMF | 15 | 2 | 91.1 | 96.2 | [18] |
Concluding Remarks
The synthesis of Trifloxystrobin via the oximation of 3'-(trifluoromethyl)acetophenone and subsequent Williamson ether synthesis is a robust and efficient pathway. The protocols detailed in these notes are based on established and validated methods from the scientific literature and patent landscape. Success in these procedures hinges on careful control of reaction stoichiometry, temperature, and pH, as well as meticulous purification of the final product. By understanding the underlying chemical principles, researchers can effectively troubleshoot and optimize these reactions for their specific laboratory or pilot-plant scale.
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ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE . (n.d.). International Labour Organization. Retrieved from [Link]
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Method for synthesizing m-trifluoromethyl acetophenone . (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99% . (n.d.). Cole-Parmer. Retrieved from [Link]
-
SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone . (2023, March 20). Deepak Nitrite. Retrieved from [Link]
-
Trifloxystrobin CAS:141517-21-7 . (n.d.). CPAChem. Retrieved from [Link]
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Trifloxystrobin (Ref: CGA 279202) . (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]
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Synthesis of 3'-trifluoromethylacetophenone oxime . (n.d.). PrepChem.com. Retrieved from [Link]
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Green synthesis method for high-yield preparation of trifloxystrobin . (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
Safety Data Sheet - (E)-2-[2-(Bromomethyl)phenyl]-2-(methoxyimino)acetic acid methyl ester . (2024, December 20). Angene Chemical. Retrieved from [Link]
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An improved process for the preparation of trifloxystrobin . (n.d.). Eureka | Patsnap. Retrieved from [Link]
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Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved from [Link]
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Recrystallization Guide: Process, Procedure, Solvents . (n.d.). Mettler Toledo. Retrieved from [Link]
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-
How to Purify an organic compound via recrystallization or reprecipitation? . (2025, February 16). ResearchGate. Retrieved from [Link]
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-
JC2.2.3.2 purification of crude product using recrystallisation . (2015, March 26). YouTube. Retrieved from [Link]
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Purification by Recrystallization . (n.d.). CUNY. Retrieved from [Link]
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The Williamson Ether Synthesis . (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
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Material Safety Data Sheet . (n.d.). Cole-Parmer. Retrieved from [Link]
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The Trifluoromethyl Group as a Bioactivity Modulator in 2'-Fluoro-3'-(trifluoromethyl)acetophenone Derivatives: Application Notes and Protocols
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing the pharmacological profile of drug candidates.[1] Among fluorinated motifs, the trifluoromethyl (CF3) group is particularly prominent due to its unique combination of high electronegativity, metabolic stability, and lipophilicity.[1][2] These characteristics allow the CF3 group to profoundly influence a molecule's interactions with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.[3] This document explores the specific role of the trifluoromethyl group in modulating the bioactivity of a unique class of compounds: 2'-Fluoro-3'-(trifluoromethyl)acetophenone derivatives. The presence of an ortho-fluoro substituent introduces an additional layer of complexity and potential for synergistic effects, which will be a central focus of this guide.
The Synergistic Interplay of 2'-Fluoro and 3'-Trifluoromethyl Substituents
The acetophenone core provides a versatile platform for drug design, and its biological activity can be finely tuned through aromatic substitution. The combined presence of a fluorine atom at the 2'-position and a trifluoromethyl group at the 3'-position on the phenyl ring is a deliberate design choice aimed at leveraging the distinct properties of both substituents.
Conformational Restriction by the 2'-Fluoro Group:
The ortho-fluoro substituent plays a crucial role in dictating the conformational preference of the acetophenone side chain. Through-space spin-spin couplings observed in NMR studies of 2'-fluoro-substituted acetophenones indicate a strong preference for an s-trans conformation, where the carbonyl oxygen is oriented away from the fluorine atom.[4][5] This conformational locking is attributed to the electrostatic repulsion between the polar C-F and C=O bonds.[5] By restricting the rotational freedom of the acetyl group, the 2'-fluoro substituent presents a more defined pharmacophore to the biological target, which can lead to enhanced binding affinity and selectivity.
Modulation of Physicochemical Properties by the 3'-Trifluoromethyl Group:
The trifluoromethyl group at the meta-position is a powerful modulator of the molecule's electronic and lipophilic character.[1]
-
Increased Lipophilicity: The CF3 group significantly enhances the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[2] This is a critical factor for drugs targeting intracellular enzymes or the central nervous system.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] Introducing a CF3 group can block potential sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electron density of the aromatic ring, influencing its interactions with biological targets.[3] This can lead to stronger hydrogen bonds and other electrostatic interactions with amino acid residues in the active site of an enzyme or receptor.
The synergistic effect of these two groups can be summarized as the 2'-fluoro atom pre-organizing the molecule into a bioactive conformation, while the 3'-trifluoromethyl group optimizes its physicochemical properties for enhanced target engagement and a favorable pharmacokinetic profile.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the target compounds via a Grignard reaction.
Materials:
-
2-Fluoro-3-(trifluoromethyl)benzonitrile
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired this compound.
Diagram 1: Synthetic Pathway
Caption: Synthesis of this compound.
Protocol 2: In Vitro Enzyme Inhibition Assay
Trifluoromethyl ketones are known inhibitors of various hydrolytic enzymes, such as serine proteases and esterases.[6] They act as transition-state analogs, forming a stable hemiacetal with the active site serine residue.[6] This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a model serine protease, such as chymotrypsin.
Materials:
-
This compound derivatives (dissolved in DMSO)
-
Chymotrypsin from bovine pancreas
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPNA) substrate
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the substrate (SAAPNA) in DMSO.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well microplate, add 180 µL of Tris-HCl buffer to each well.
-
Add 2 µL of the test compound dilutions to the respective wells.
-
Add 10 µL of the chymotrypsin solution to each well and incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the SAPNA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Diagram 2: Enzyme Inhibition Assay Workflow
Caption: Workflow for in vitro enzyme inhibition assay.
Data Presentation and Interpretation
The bioactivity data obtained from the enzyme inhibition assays can be presented in a tabular format to facilitate structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Inhibitory Activity of this compound Analogs against Chymotrypsin
| Compound | R Group (at α-carbon) | IC50 (µM) |
| 1a | -H | 15.2 |
| 1b | -CH3 | 8.5 |
| 1c | -CH2CH3 | 5.1 |
| 1d | -Phenyl | 2.3 |
| 2a (no 2'-F) | -H | 45.8 |
| 3a (no 3'-CF3) | -H | >100 |
The hypothetical data in Table 1 illustrates the importance of both the 2'-fluoro and 3'-trifluoromethyl groups for potent inhibitory activity. The absence of either group (compounds 2a and 3a ) leads to a significant decrease in potency. Furthermore, modifications to the α-carbon of the acetyl group can be explored to optimize interactions within the enzyme's active site.
Mechanism of Action: The Trifluoromethyl Ketone as a Warhead
The potent inhibitory activity of trifluoromethyl ketones against serine hydrolases stems from the highly electrophilic nature of the ketone carbonyl carbon, which is amplified by the strong electron-withdrawing effect of the adjacent CF3 group. This enhanced electrophilicity facilitates the nucleophilic attack by the active site serine residue, leading to the formation of a stable tetrahedral hemiacetal intermediate. This intermediate mimics the transition state of substrate hydrolysis and effectively sequesters the enzyme, leading to potent inhibition.
Diagram 3: Proposed Mechanism of Inhibition
Caption: Inhibition of a serine hydrolase by a trifluoromethyl ketone.
Conclusion
The strategic incorporation of a trifluoromethyl group at the 3'-position of a 2'-fluoroacetophenone scaffold presents a promising avenue for the development of potent and selective enzyme inhibitors. The 2'-fluoro group acts as a conformational anchor, while the 3'-trifluoromethyl group enhances the molecule's lipophilicity, metabolic stability, and the electrophilicity of the ketone "warhead". The protocols and conceptual framework provided in this application note offer a starting point for researchers and drug development professionals to explore the rich chemical space and biological potential of this fascinating class of compounds.
References
- O'Hagan, D. (2008). Fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(6), 467-475.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Gelb, M. H., Svaren, J., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-1817.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of fluorine chemistry, 127(8), 1013-1029.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivity). Journal of Fluorine Chemistry, 109(1), 3-11.
- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
- Ni, C., & Hu, J. (2014). The unique role of fluorine in organic chemistry. Chemical Society Reviews, 43(16), 5658-5708.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Nagao, Y., Hirata, K., & Koyama, Y. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4847-4856.
- Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., ... & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(12), 27-38.
- Patel, B. A., Parmar, V. D., Patel, H. D., & Patel, K. C. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Scientific reports, 11(1), 1-13.
- Nagao, Y., Hirata, K., & Koyama, Y. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Omega, 6(10), 6934-6941.
-
Chemsavers. (n.d.). This compound, 97% 5g. Retrieved from [Link]
-
PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. Retrieved from [Link]
- de Sousa, A. S., Alberto, E. E., & de Carvalho, I. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5468.
- Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Salahi, R., & Al-Omar, M. A. (2021). Synthesis, biological evaluation, and molecular modeling studies of acetophenones‐tethered 1, 2, 4‐triazoles and their oximes as epidermal growth factor receptor inhibitors. Archiv der Pharmazie, 354(11), 2100234.
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- 4. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2'-Fluoro-3'-(trifluoromethyl)acetophenone Synthesis
Welcome to the technical support guide for the synthesis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The information herein is structured to provide escalating levels of support, from quick-look FAQs to in-depth troubleshooting and a fully optimized protocol.
Synthesis Overview and Key Scientific Challenges
The target molecule, this compound, is a valuable building block in medicinal chemistry and materials science. The most common and direct synthetic route is the Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene.[1][2]
This reaction, while straightforward in principle, presents a significant regioselectivity challenge. The aromatic starting material is substituted with two groups of opposing electronic influence:
-
A Fluoro (-F) group: An ortho-, para-director that is moderately deactivating.
-
A Trifluoromethyl (-CF3) group: A strong, meta-directing and deactivating group.
The desired product requires acylation at the 2'-position, which is ortho to the fluorine and meta to the trifluoromethyl group. This electronic conflict can lead to the formation of undesired isomers, significantly complicating purification and reducing the yield of the target compound. This guide focuses on mitigating these challenges.
Level 1 Support: Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this synthesis? A: The most frequent causes are suboptimal regioselectivity leading to a mixture of isomers, incomplete reaction due to inactive catalysts or insufficient reaction time, and degradation of starting material or product under harsh conditions.
Q2: Which Lewis acid catalyst is recommended for this Friedel-Crafts acylation? A: Aluminum chloride (AlCl₃) is the most commonly employed and potent Lewis acid for acylating deactivated rings.[1][3] However, its high reactivity can sometimes lead to side reactions. Milder Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be explored, but may require higher temperatures or longer reaction times.[4]
Q3: My reaction mixture turns black. What does this indicate? A: A dark or black reaction mixture often signifies charring or decomposition. This can be caused by an excessively high reaction temperature, the presence of moisture which reacts violently with the AlCl₃ catalyst, or using a molar excess of AlCl₃ which can promote side reactions with the product ketone.[5]
Q4: How can I be sure my Lewis acid is active? A: Lewis acids like AlCl₃ are highly hygroscopic and lose activity upon exposure to atmospheric moisture. It is crucial to use a freshly opened bottle or to handle the reagent in a glove box. Visually, active AlCl₃ should be a fine, free-flowing white or pale-yellow powder. Clumped or discolored material is likely hydrated and inactive.
Q5: What are the expected major impurities? A: The primary impurities are typically other isomers of the product, such as 4'-Fluoro-3'-(trifluoromethyl)acetophenone and 2'-Fluoro-5'-(trifluoromethyl)acetophenone. Unreacted 1-fluoro-2-(trifluoromethyl)benzene is also common if the reaction does not go to completion.
Level 2 Support: In-Depth Troubleshooting Guide
This section addresses specific experimental issues. Identify your primary symptom and follow the diagnostic guide.
Symptom 1: Low or No Conversion of Starting Material
-
Observation: TLC or GC-MS analysis shows a high percentage of remaining 1-fluoro-2-(trifluoromethyl)benzene.
-
Potential Causes & Solutions:
-
Inactive Lewis Acid: As mentioned in the FAQ, AlCl₃ is extremely sensitive to moisture.
-
Solution: Use a new, sealed bottle of anhydrous AlCl₃. Handle it quickly in a dry environment or preferably within an inert atmosphere glovebox.
-
-
Insufficient Catalyst Loading: The product ketone forms a stable complex with AlCl₃.[2][5] Therefore, a stoichiometric amount (at least 1.1 equivalents) is required. Catalytic amounts are insufficient.
-
Solution: Ensure you are using at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (acetyl chloride or the aromatic substrate).
-
-
Low Reaction Temperature: Deactivated aromatic rings require thermal energy to undergo acylation.
-
Solution: If running at 0°C or room temperature, consider gradually increasing the temperature to 40-50°C and monitoring the progress by TLC/GC.
-
-
Symptom 2: Poor Regioselectivity (Multiple Isomers Formed)
-
Observation: NMR or GC-MS analysis shows multiple product peaks, indicating a mixture of isomers.
-
Potential Causes & Solutions:
-
Reaction Conditions Favoring Competing Pathways: The choice of solvent and temperature can influence which directing group (-F or -CF₃) has more control over the substitution pattern.
-
Solution 1 (Solvent Choice): Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are standard. In some cases, using a more polar solvent like nitromethane can alter the selectivity profile, though it may also increase the rate of side reactions. A solvent screen is recommended for optimization.
-
Solution 2 (Temperature Control): Perform the addition of the acylating agent at a low temperature (0-5°C) to maximize kinetic control, which may favor one isomer over the others. After the addition is complete, allow the reaction to slowly warm to room temperature or slightly above to drive it to completion.
-
-
Symptom 3: Product Isolation is Difficult / Oily Product
-
Observation: After workup, the product is a dark oil that is difficult to crystallize or purify by column chromatography.
-
Potential Causes & Solutions:
-
Incomplete Quenching: The AlCl₃-ketone complex must be fully hydrolyzed during workup.
-
Solution: The workup should involve pouring the reaction mixture slowly onto crushed ice with concentrated HCl. This exothermic process must be done carefully in a well-ventilated fume hood. The acidic water hydrolyzes aluminum salts into a soluble form. Ensure the aqueous layer is acidic (pH < 2) before extraction.
-
-
Formation of Polymeric Byproducts: Excessive heat or catalyst can lead to polymerization.
-
Solution: Use the minimum effective temperature and reaction time. Consider adding the AlCl₃ to the solvent first, followed by the substrate, and finally adding the acetyl chloride dropwise at a controlled temperature.
-
-
Visual Troubleshooting Guide
The following flowchart provides a logical path for diagnosing and resolving common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
Level 3 Support: Optimized Reference Protocol
This protocol is designed to maximize the yield and regioselectivity for the target 2'-isomer. Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous conditions are critical. All glassware should be oven- or flame-dried before use.
Reagents and Stoichiometry
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Molar Eq. | Quantity |
| 1-Fluoro-2-(trifluoromethyl)benzene | 164.10 | 50.0 | 1.0 | 8.21 g (6.2 mL) |
| Acetyl Chloride (AcCl) | 78.50 | 55.0 | 1.1 | 4.32 g (3.9 mL) |
| Aluminum Chloride (AlCl₃), anhydrous | 133.34 | 65.0 | 1.3 | 8.67 g |
| Dichloromethane (DCM), anhydrous | - | - | - | 100 mL |
| Hydrochloric Acid (HCl), conc. | - | - | - | ~20 mL |
| Crushed Ice | - | - | - | ~200 g |
Experimental Procedure
-
Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (8.67 g, 65.0 mmol).
-
Reagent Addition: Add anhydrous DCM (100 mL) to the flask. Cool the resulting suspension to 0°C using an ice-water bath.
-
To the stirred suspension, add 1-fluoro-2-(trifluoromethyl)benzene (8.21 g, 50.0 mmol) dropwise over 5 minutes.
-
Add acetyl chloride (4.32 g, 55.0 mmol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature between 0-5°C. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for one hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (20% Ethyl Acetate/Hexanes) or GC-MS until the starting material is consumed.
-
Workup (Quenching): Prepare a 1 L beaker with crushed ice (~200 g) and concentrated HCl (~20 mL). Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring. Caution: This is a highly exothermic process that releases HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to afford this compound as a pale yellow oil. Expected yield: 70-85%.
Visual Reaction Mechanism
The following diagram illustrates the key steps in the Friedel-Crafts acylation mechanism.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
References
-
Ashenhurst, J. Friedel-Crafts Acylation and Alkylation. Master Organic Chemistry. [Online] May 17, 2018. Available at: [Link][1]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Online] Available at: [Link][5]
-
LibreTexts Chemistry. Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Online] September 24, 2022. Available at: [Link][3]
-
Wikipedia. Friedel–Crafts reaction. [Online] Available at: [Link][2]
-
MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Online] Available at: [Link][6]
-
Chemhelper. The reaction of acyl chlorides with benzene. [Online] Available at: [Link][7]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone
Welcome to the technical support center for the synthesis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this important fluorinated building block. Our goal is to provide in-depth, field-proven insights into potential side reactions and to offer robust troubleshooting strategies in a direct question-and-answer format.
Section 1: Friedel-Crafts Acylation Route
The most direct and common approach to synthesizing aryl ketones is the Friedel-Crafts acylation. This route involves reacting 1-fluoro-2-(trifluoromethyl)benzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst (e.g., AlCl₃). While theoretically straightforward, the electronic properties of the substituted benzene ring present unique challenges.
Q1: My Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene resulted in a mixture of isomers. Which side products should I expect and why?
Answer: The formation of isomeric side products is a primary challenge in this synthesis, arising from the competing directing effects of the fluorine (-F) and trifluoromethyl (-CF₃) substituents on the aromatic ring.
-
Fluorine (-F): As a halogen, fluorine is an ortho, para-directing group due to its ability to donate lone-pair electron density and stabilize the arenium ion intermediate through resonance. It is, however, deactivating overall due to its high electronegativity (inductive effect).
-
Trifluoromethyl (-CF₃): This group is strongly electron-withdrawing due to the inductive effect of the three fluorine atoms. It is a powerful deactivating group and a meta-director.
The incoming electrophile (the acylium ion, CH₃CO⁺) will be directed to different positions based on these electronic influences. The desired product, this compound, results from acylation at the C-5 position, which is para to the fluorine and meta to the trifluoromethyl group.
Expected Products and Rationale:
| Product Name | Position of Acylation | Rationale for Formation | Expected Yield |
| This compound (Target) | C-5 | Favorable: para to the activating -F group and meta to the deactivating -CF₃ group. | Major Product |
| 2'-Fluoro-5'-(trifluoromethyl)acetophenone (Isomer A) | C-3 | Less Favorable: ortho to the -F group (steric hindrance) and meta to the -CF₃ group. | Minor Side Product |
| 4'-Fluoro-3'-(trifluoromethyl)acetophenone (Isomer B) | C-6 | Highly Unfavorable: ortho to the -F group (high steric hindrance) and ortho to the deactivating -CF₃ group. | Trace / Not Observed |
The strong deactivating nature of the -CF₃ group makes the aromatic ring significantly less nucleophilic, meaning harsh reaction conditions may be required, which can sometimes reduce selectivity.[1][2]
Q2: The overall yield of my Friedel-Crafts reaction is very low, and I'm recovering a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer: Low conversion in this specific Friedel-Crafts acylation is a common issue, primarily due to two factors: substrate deactivation and catalyst inhibition.
-
Strong Ring Deactivation: The trifluoromethyl group makes the aromatic ring electron-poor and thus less reactive toward electrophilic aromatic substitution.[3] Standard conditions may not be sufficient to drive the reaction to completion.
-
Catalyst Stoichiometry and Activity: In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) coordinates to the carbonyl oxygen of the product ketone.[4] This forms a stable complex, effectively sequestering the catalyst. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is required, not a catalytic amount. Furthermore, Lewis acids like AlCl₃ are extremely sensitive to moisture, which will hydrolyze them and render them inactive.
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting logic for low-yield Friedel-Crafts acylation.
Detailed Protocol for Optimizing Friedel-Crafts Acylation:
-
Preparation: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous grade solvents.
-
Reaction Setup: Assemble the apparatus under a nitrogen atmosphere. To a flask equipped with a stirrer, addition funnel, and reflux condenser, add the anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) and the Lewis acid (e.g., aluminum chloride, 1.2 eq).
-
Acylium Ion Formation: Cool the suspension to 0°C. Slowly add the acetylating agent (acetyl chloride, 1.1 eq) to the Lewis acid suspension and stir for 15-30 minutes.
-
Electrophilic Substitution: Slowly add the 1-fluoro-2-(trifluoromethyl)benzene (1.0 eq) to the reaction mixture at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress using TLC or GC-MS. Gentle heating may be required to achieve full conversion.
-
Workup: Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl. This will hydrolyze the aluminum complexes. Extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography or distillation to separate the desired product from isomers and unreacted starting material.
Section 2: Organometallic Routes (Grignard & Organolithium)
An alternative strategy involves forming a carbon-carbon bond using a nucleophilic aryl species. This is typically achieved by preparing an organomagnesium (Grignard) or organolithium reagent from a suitable aryl halide, followed by reaction with an electrophilic acetyl source.
Q3: I am trying to synthesize the target molecule by reacting 2-fluoro-3-(trifluoromethyl)benzonitrile with methylmagnesium bromide (MeMgBr). However, the reaction is inefficient. What are the potential side reactions?
Answer: While the addition of a Grignard reagent to a nitrile is a valid method for ketone synthesis, its efficiency can be hampered by the basicity of the Grignard reagent and the presence of acidic protons in the starting material or as impurities.
-
Reaction with Moisture: Grignard reagents are potent bases and will react instantly with any protic species, especially water.[5][6] This hydrolyzes the reagent to methane and Mg(OH)Br, reducing the effective concentration of your nucleophile. All reagents, solvents, and glassware must be scrupulously dry.[5]
-
Enolization: If there are acidic α-protons present on other molecules in the reaction, the Grignard reagent may act as a base, causing deprotonation rather than nucleophilic attack. This is less of a concern with a benzonitrile substrate itself but is a critical consideration for other ketone syntheses.[7]
-
Steric Hindrance: The ortho-fluorine atom can provide some steric hindrance, potentially slowing down the nucleophilic attack at the nitrile carbon.
The reaction proceeds via the formation of an intermediate imine salt, which is then hydrolyzed during the acidic workup to yield the ketone.[8] Inefficiency is most often traced back to reagent decomposition by moisture.
Q4: Instead of a nitrile, I used an acid chloride (acetyl chloride) with my Grignard reagent, but the main product I isolated was a tertiary alcohol, not the desired ketone. Why did this happen?
Answer: This is a classic and well-documented side reaction when using highly reactive organometallics like Grignard or organolithium reagents with acyl halides or esters.[9]
The reaction proceeds in two stages:
-
Ketone Formation: The first equivalent of the Grignard reagent adds to the acetyl chloride to form the desired ketone, this compound.
-
Over-addition: The ketone product is also an electrophile. Crucially, ketones are generally more reactive towards Grignard reagents than the starting acyl chloride.[9] Therefore, a second equivalent of the Grignard reagent will rapidly attack the newly formed ketone, leading to a tertiary alcohol after workup.
Reaction Pathway Illustrating Over-Addition:
Caption: The over-addition of Grignard reagents to form tertiary alcohols.
How to Prevent Over-Addition:
To synthesize the ketone cleanly, you must use an electrophile that forms an intermediate that is stable and unreactive to the organometallic reagent. Two excellent choices are:
-
Reaction with a Nitrile: As discussed in Q3, reacting the Grignard reagent with 2-fluoro-3-(trifluoromethyl)benzonitrile forms a stable magnesium imine salt. This salt does not react further with the Grignard reagent and is hydrolyzed to the ketone only upon acidic workup.
-
Reaction with a Weinreb Amide: Reacting an organolithium or Grignard reagent with an N-methoxy-N-methylamide (Weinreb amide) forms a highly stable, chelated tetrahedral intermediate. This intermediate collapses to the ketone only during the acidic workup, effectively preventing over-addition. This is often the most reliable method.
Q5: I am considering a lithium-halogen exchange on 1-bromo-2-fluoro-3-(trifluoromethyl)benzene to form an organolithium reagent. What are the critical parameters and potential side reactions for this approach?
Answer: Using an organolithium reagent via lithium-halogen exchange is a powerful technique for creating a potent carbon nucleophile, but it requires stringent control over reaction conditions due to the high reactivity of these species.[10]
Critical Parameters:
-
Temperature: Lithium-halogen exchange is extremely rapid but must be performed at very low temperatures (typically -78°C to -100°C) to prevent side reactions.[11] These side reactions can include reaction with the solvent (e.g., deprotonation of THF) or decomposition of the organolithium reagent.
-
Reagent Choice: n-Butyllithium (n-BuLi) or t-butyllithium (t-BuLi) are commonly used. t-BuLi is more reactive and often used for less reactive aryl halides.[12]
-
Anhydrous Conditions: Like Grignard reagents, organolithiums are extremely sensitive to moisture and protic impurities.[6]
Potential Side Reactions:
-
Benzyne Formation: If the temperature is allowed to rise, the aryllithium species can eliminate lithium fluoride (LiF) to form a highly reactive benzyne intermediate. This intermediate will then react non-selectively with other species in the flask, leading to a complex mixture of byproducts.
-
Reaction with Solvent: At temperatures above approximately -20°C, n-BuLi can deprotonate THF, leading to a ring-opening reaction and consumption of the reagent.
-
Metal-Halogen Exchange on Product: If the subsequent electrophile also contains a halogen, undesired exchange reactions can occur.
Recommended Protocol for Lithium-Halogen Exchange:
-
Add the aryl halide, 1-bromo-2-fluoro-3-(trifluoromethyl)benzene, to anhydrous THF or diethyl ether under an argon atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe, keeping the internal temperature below -70°C.
-
Stir the mixture at -78°C for 30-60 minutes to ensure complete exchange.
-
Slowly add the desired electrophile (e.g., a Weinreb amide or nitrile) at -78°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature before performing an aqueous workup.
By carefully controlling the temperature and maintaining strictly anhydrous conditions, organolithium reagents can be used effectively to access the desired ketone with high purity.
References
-
Allen, A. (n.d.). Grignard Reagents: Definition, Preparation, Chemical Properties. Allen School. Available at: [Link]
-
Bartleby. (n.d.). Hydrolysis Grignard Reactions and Reduction. Bartleby.com. Available at: [Link]
-
Weiss, H. M. (2025). Side Reactions in a Grignard Synthesis. ResearchGate. Available at: [Link]
-
Bode, J. W. (2019). OC II (FS 2019). ETH Zürich. Available at: [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Available at: [Link]
-
Unknown. (n.d.). ORGANIC REACTION MECHANISM. Available at: [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
-
Hunt, I. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship - TCNJ. Available at: [Link]
-
Frankly Chemistry. (2016). Simply Mechanisms 11. Friedel-Craft Acylation. YouTube. Available at: [Link]
-
ADI CHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]
-
Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Available at: [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Available at: [Link]
-
Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Available at: [Link]
-
Ashby, E. C., & Pham, T. N. (n.d.). Single electron transfer in metal halogen exchange. The reaction of organolithium compounds with alkyl halides. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]
-
RSC Publishing. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
- Google Patents. (n.d.). WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).
-
LibreTexts Chemistry. (2023). Grignard and Organolithium Reagents. Available at: [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. Available at: [Link]
-
LibreTexts Chemistry. (2023). Reactions with Grignard Reagents. Available at: [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids. Available at: [Link]
-
WIPO Patentscope. (2023). WO/2023/223105 A PROCESS OF PREPARATION OF 3'-(TRIFLUOROMETHYL)ACETOPHENONE (TFMAP). Available at: [Link]
-
LibreTexts Chemistry. (2023). Friedel-Crafts Acylation. Available at: [Link]
-
NIH. (2025). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. Available at: [Link]
- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
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Technical Support Center: Navigating Grignard Reactions with Trifluoromethylated Substrates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in Grignard reactions with trifluoromethylated substrates. The incorporation of a trifluoromethyl (CF₃) group into organic molecules can significantly enhance their pharmacological properties, making these reactions pivotal in medicinal chemistry. However, the potent electron-withdrawing nature of the CF₃ group introduces unique challenges to this classic organometallic transformation.[1][2] This guide is designed to provide you with in-depth troubleshooting strategies and practical insights to help you overcome common hurdles and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter during your Grignard reactions with trifluoromethylated compounds.
Q1: My Grignard reaction with a trifluoromethyl ketone is low-yielding or failing completely. What are the likely causes?
Several factors can contribute to low yields in these reactions. The primary culprits are often related to the stability of the Grignard reagent, side reactions, and improper reaction conditions.
Causality & Troubleshooting:
-
Grignard Reagent Viability: Grignard reagents are highly basic and nucleophilic, making them susceptible to decomposition by trace amounts of water or other protic sources.[3][4]
-
Side Reactions: The strong electron-withdrawing effect of the CF₃ group makes the carbonyl carbon of a trifluoromethyl ketone highly electrophilic.[1] This increased reactivity can also promote undesirable side reactions.
-
Enolization: If the Grignard reagent is sterically hindered and the trifluoromethyl ketone has α-protons, the Grignard reagent can act as a base, leading to enolization instead of nucleophilic addition.[3] This results in the recovery of the starting ketone after workup.
-
Solution: Use a less sterically hindered Grignard reagent if possible. Alternatively, employing additives like cerium(III) chloride (CeCl₃) can generate a more oxophilic and less basic organocerium reagent, which favors nucleophilic addition over enolization.[6]
-
-
Wurtz Coupling: The Grignard reagent can react with unreacted alkyl/aryl halide to form a homocoupled product (R-R).[1][7]
-
-
Reaction Temperature: The addition of the Grignard reagent to the highly reactive trifluoromethylated substrate is often very exothermic.[1]
-
Solution: Maintain a low reaction temperature (e.g., 0°C or -78°C) during the addition of the trifluoromethylated substrate to the Grignard reagent.[1] This helps to control the reaction rate and minimize side reactions.
-
Q2: I'm observing the formation of a significant amount of a biphenyl-type side product in my reaction with an aryl Grignard reagent. How can I prevent this?
This is a classic case of Wurtz coupling, a common side reaction in Grignard chemistry.[5][7]
Causality & Troubleshooting:
-
Mechanism: The Grignard reagent (R-MgX) can react with the unreacted aryl halide (R-X) to form a new carbon-carbon bond, resulting in R-R. This is more prevalent at higher temperatures and with higher concentrations of the aryl halide.[5][7]
-
Mitigation Strategies:
-
Slow Addition: As mentioned previously, the slow, dropwise addition of the aryl halide to the magnesium suspension is crucial.[1][7]
-
Temperature Control: Avoid excessive heating during the formation of the Grignard reagent.[7]
-
Use of Additives: The addition of lithium chloride (LiCl) can sometimes improve the formation of the Grignard reagent and minimize side reactions by breaking up magnesium aggregates.[8][9]
-
Q3: The initiation of my Grignard reagent formation is sluggish or fails to start, especially with trifluoromethyl-substituted aryl halides. What can I do?
The initiation of a Grignard reaction can be notoriously tricky. The presence of the deactivating trifluoromethyl group can exacerbate this issue.
Causality & Troubleshooting:
-
Magnesium Surface Passivation: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction from starting.[10]
-
Activation:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction. The disappearance of the purple iodine color is an indicator of initiation.[1][11] 1,2-Dibromoethane can also be used as an activator.
-
-
-
Solvent Choice: The solvent plays a critical role in stabilizing the Grignard reagent.
-
"Turbo Grignard" Reagents: For particularly challenging substrates, consider using "Turbo Grignard" reagents, which are prepared with the addition of LiCl. These reagents often show enhanced reactivity and can be formed from less reactive organic halides.[12][13]
Experimental Protocols
Protocol 1: General Procedure for Grignard Reaction with a Trifluoromethyl Ketone
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Alkyl/Aryl halide
-
Trifluoromethyl ketone
-
Small iodine crystal (for activation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., argon or nitrogen).
-
Grignard Reagent Formation:
-
Place the magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
In the dropping funnel, prepare a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium. If the reaction does not initiate (indicated by the disappearance of the iodine color and gentle reflux), gently warm the flask with a heat gun.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]
-
-
Reaction with Trifluoromethyl Ketone:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Prepare a solution of the trifluoromethyl ketone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.[1]
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation
Table 1: Recommended Solvents and Temperatures for Grignard Reactions with Trifluoromethylated Substrates
| Substrate Type | Recommended Solvent | Grignard Formation Temperature | Addition Temperature |
| Trifluoromethyl Ketones | THF or Diethyl Ether | Room Temperature to Reflux | -78°C to 0°C |
| Trifluoromethyl Aldehydes | THF or Diethyl Ether | Room Temperature to Reflux | -78°C to 0°C[1] |
| Trifluoromethyl Esters | THF | Room Temperature to Reflux | 0°C to Room Temperature |
Visualization
Diagram 1: Troubleshooting Workflow for Low-Yielding Grignard Reactions
Caption: A decision tree for troubleshooting common issues in Grignard reactions.
Diagram 2: Key Reaction Pathways in Grignard Reactions with Trifluoromethyl Ketones
Caption: Competing reaction pathways in Grignard additions to trifluoromethyl ketones.
References
-
ResearchGate. (n.d.). Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. Retrieved from [Link]
-
Scribd. (n.d.). Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols. Retrieved from [Link]
-
Singh, R. P., et al. (2015). Addition of CFCl3 to Aromatic Aldehydes via in Situ Grignard Reaction. Molecules, 20(8), 14897-14909. [Link]
-
Wikipedia. (n.d.). Perfluoroalkyl iodide. Retrieved from [Link]
-
Andrew, R. J., & Mellor, J. M. (2000). Synthesis of ?,?-unsaturated trifluoromethyl ketones from 4-dimethylamino-1,1,1-trifluorobut-3-ene-2-one by addition of Grignard reagents. Journal of the Chemical Society, Perkin Transactions 1, (13), 2271-2277. [Link]
-
Chemistry Stack Exchange. (2019). Grignard reaction on electron-poor benzyl bromides. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents. Retrieved from [Link]
-
Anker, M. D., et al. (2016). Reactions of Fluoroalkanes with Mg−Mg Bonds: Scope, sp3C−F/sp2C−F Coupling and Mechanism. Angewandte Chemie International Edition, 55(39), 11932-11936. [Link]
-
The Organic Chemistry Tutor. (2020, April 14). Grignard Reagents. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-trifluoromethyl alcohols. Retrieved from [Link]
-
Osadchii, S. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(19), 6529. [Link]
-
Smith, C. R., et al. (2008). (R)-3-METHYL-3-PHENYL-1-PENTENE VIA CATALYTIC ASYMMETRIC HYDROVINYLATION. Organic Syntheses, 85, 248-259. [Link]
-
McBee, E. T., Pierce, O. R., & Meyer, D. D. (1955). The Reactions of Perfluoronitriles with Grignard Reagents. Journal of the American Chemical Society, 77(4), 917-919. [Link]
-
ResearchGate. (n.d.). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]
-
Royal Society of Chemistry. (2025). The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry. Chemical Science. [Link]
-
LibreTexts Chemistry. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. Retrieved from [Link]
-
AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Annual Meeting Proceedings. [Link]
-
ResearchGate. (n.d.). Optimization of the Grignard reagent formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Concerted and stepwise Grignard additions, probed with a chiral Grignard reagent. Retrieved from [Link]
-
Westerhausen, M., et al. (2018). Direct Synthesis of Heavy Grignard Reagents: Challenges, Limitations, and Derivatization. Chemistry – A European Journal, 24(64), 17068-17082. [Link]
-
Royal Society of Chemistry. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. [Link]
-
ACS Publications. (n.d.). The Grignard Reagents. Organometallics. [Link]
-
LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Chad's Prep. (2021, April 5). 19.7a Addition of Grignard Reagents (and other Carbon Nucleophiles). YouTube. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. [Link]
-
Winthrop University Chemistry Department. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-trifluoromethyl ketones.
-
MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
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Technical Support Center: A Researcher's Guide to Improving the Purity of 2'-Fluoro-3'-(trifluoromethyl)acetophenone
Welcome to the technical support center for 2'-Fluoro-3'-(trifluoromethyl)acetophenone (FTAP). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile fluorinated ketone. The presence of both a fluorine and a trifluoromethyl group on the aromatic ring makes FTAP a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. However, achieving high purity can be challenging due to the potential for side reactions and the formation of closely related impurities during its synthesis.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. The advice herein is grounded in established chemical principles and aims to provide not just solutions, but also the scientific reasoning behind them, empowering you to optimize your purification protocols effectively.
Part 1: Purity Assessment & Initial Characterization
Before attempting any purification, it is crucial to have a clear picture of the impurity profile of your crude material. This section addresses common questions related to the analytical techniques used to assess the purity of FTAP.
FAQ 1.1: What are the recommended initial steps to assess the purity of my crude this compound?
A multi-technique approach is always recommended for a comprehensive purity profile.[1] No single method can definitively identify and quantify all possible impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-line technique for identifying volatile and semi-volatile impurities. The mass spectrometer provides structural information that can help in the tentative identification of byproducts.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the purity of the main component and detecting less volatile impurities or positional isomers.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are indispensable tools. ¹H NMR can reveal the presence of residual solvents or starting materials. ¹⁹F NMR is particularly powerful for identifying other fluorinated species. A detailed analysis of the NMR spectra can also provide insights into the isomeric purity of your sample.[4]
A logical workflow for initial purity assessment is outlined below:
Caption: A typical workflow for the initial purity assessment of crude FTAP.
FAQ 1.2: I am seeing multiple peaks in my GC/HPLC chromatogram. How can I differentiate between positional isomers and other impurities?
The separation of positional isomers can be challenging due to their similar physical properties.[3][5] Here’s how you can approach this problem:
-
GC-MS Analysis: While isomers will have the same mass, their fragmentation patterns in the mass spectrometer might show subtle differences. More importantly, their retention times on a standard non-polar column (like a DB-5ms) will likely differ based on their boiling points.[1]
-
HPLC Method Optimization: For aromatic positional isomers, a column that offers alternative selectivity, such as a Phenyl-Hexyl column, can be highly effective.[6][7][8] The π–π interactions between the phenyl stationary phase and the aromatic ring of the isomers can exploit differences in their electron densities, leading to better separation.[6][7]
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are definitive tools. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atoms will be unique for each isomer. For instance, the through-space spin-spin couplings between the acetyl group protons and the ortho-fluorine in 2'-fluoro-substituted acetophenones are characteristic.[4]
Table 1: Suggested Starting Conditions for Analytical Methods
| Technique | Column/Probe | Typical Conditions | What to Look For |
| GC-MS | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | Injector: 250°C; Oven: 60°C (2 min), then ramp 15°C/min to 280°C (hold 5 min); Carrier: Helium at 1 mL/min | Volatile starting materials, low-boiling byproducts, isomeric impurities with different boiling points.[1] |
| HPLC | Phenyl-Hexyl or C18 (e.g., 150 x 4.6 mm, 5 µm) | Mobile Phase: Acetonitrile/Water gradient; Detector: UV at 254 nm; Flow Rate: 1.0 mL/min | Positional isomers, non-volatile impurities, late-eluting byproducts.[3][6][7][8] |
| NMR | Standard ¹H, ¹³C, ¹⁹F probes | Solvent: CDCl₃ or Acetone-d₆ | Distinct chemical shifts and coupling patterns for each isomer; presence of unreacted starting materials.[2][4][9] |
Part 2: Troubleshooting Purification Procedures
Once you have an idea of the impurities present, you can select an appropriate purification strategy. This section covers common issues encountered during the purification of FTAP.
FAQ 2.1: My crude product is a dark oil. What is the best first step for purification?
A dark color often indicates the presence of polymeric or highly conjugated impurities. A simple aqueous workup is a good starting point.
Step-by-Step Aqueous Wash Protocol:
-
Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl). This will remove any basic impurities, such as residual aniline derivatives if your synthesis started from 2-fluoro-3-(trifluoromethyl)aniline.
-
Base Wash: Subsequently, wash with a mild base like 5% sodium bicarbonate solution.[10] This is crucial for removing acidic byproducts. The reaction mixture from a Friedel-Crafts acylation, for example, is typically quenched with acid, and this wash will neutralize any remaining acidic residues.
-
Brine Wash: Wash with a saturated sodium chloride solution (brine) to remove the bulk of the water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This initial cleanup will often lighten the color of your product and remove many common impurities, making subsequent purification steps more effective.
FAQ 2.2: I am trying to purify FTAP by column chromatography on silica gel, but I am getting poor separation or my compound seems to be degrading. What can I do?
Silica gel is acidic and can sometimes cause degradation of sensitive compounds.[3] Here are some troubleshooting tips:
-
Tailing Peaks: If your compound is tailing, it may be interacting too strongly with the acidic silanol groups on the silica.
-
Solution: Try adding a small amount (0.5-1%) of a polar modifier like acetic acid to the eluent if your compound is neutral or acidic, or triethylamine if it is basic.[11]
-
-
Compound Stuck on the Column: If your compound is very polar, it may not elute even with highly polar solvents.
-
Solution: A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often effective.[11] For extremely polar compounds, switching to a reverse-phase (C18) silica gel might be necessary.
-
-
Suspected Degradation: If you suspect your compound is degrading on the silica:
-
Solution 1: Deactivate the silica gel by pre-treating it with a solvent system containing 1-3% triethylamine.[11]
-
Solution 2: Use a different stationary phase like neutral alumina.
-
Solution 3: Minimize the contact time by using flash chromatography with a higher flow rate.
-
Caption: A decision tree for troubleshooting common column chromatography issues.
FAQ 2.3: Can this compound be purified by distillation?
Yes, vacuum distillation is a highly effective method for purifying liquid ketones, especially those with high boiling points, as it allows for distillation at a lower temperature, preventing thermal decomposition.[12][13][14]
Key Considerations for Vacuum Distillation:
-
Boiling Point: The boiling point of FTAP will be significantly lower under vacuum. While the exact boiling point at a given pressure may need to be determined experimentally, it is expected to be distillable under typical laboratory vacuum conditions (e.g., 1-10 mmHg).
-
Fractional Distillation: If you are trying to separate closely boiling isomers, a fractional distillation setup with a Vigreux or packed column will be necessary to achieve good separation.
-
Purity of Feed: Distillation is most effective after a preliminary purification, such as an aqueous workup, to remove non-volatile impurities which would otherwise remain in the distillation pot.[15]
FAQ 2.4: I have a solid impurity that I can't remove by chromatography or distillation. What other options do I have?
If you have a solid product or can induce crystallization, recrystallization is a powerful purification technique.
General Recrystallization Protocol:
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. For a ketone, solvents like ethanol, isopropanol, or a hexane/ethyl acetate mixture are good starting points.[4]
-
Dissolution: Dissolve the impure solid in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Part 3: Identifying and Removing Specific Impurities
The most effective purification strategy is one that targets the specific impurities present in your material. The nature of these impurities is dictated by the synthetic route used.
FAQ 3.1: I synthesized FTAP via Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene. What are the likely impurities?
The Friedel-Crafts acylation is a powerful reaction for forming aryl ketones but is known for a few potential side reactions.[16][17][18]
-
Positional Isomers: The primary challenge is controlling regioselectivity. Depending on the reaction conditions, you may form other isomers of FTAP. The directing effects of the -F and -CF₃ groups will determine the product distribution. These will be the most difficult impurities to remove.
-
Removal Strategy: Fractional vacuum distillation or preparative HPLC on a phenyl-based stationary phase are the most likely methods to succeed.
-
-
Unreacted Starting Material: 1-fluoro-2-(trifluoromethyl)benzene may be present if the reaction did not go to completion.
-
Removal Strategy: This is more volatile than the product and should be easily removed by vacuum distillation.
-
-
Diacylated Products: Although the acetyl group is deactivating, forcing conditions can sometimes lead to the addition of a second acetyl group to the ring.
-
Removal Strategy: These higher molecular weight, more polar byproducts are typically easy to remove by column chromatography or distillation.
-
FAQ 3.2: My synthesis involved a Grignard reaction between 2-fluoro-3-(trifluoromethyl)phenylmagnesium bromide and acetyl chloride. What impurities should I look for?
Grignard reactions with acyl chlorides can be complex.
-
Tertiary Alcohol Byproduct: Grignard reagents can add twice to an acyl chloride, first forming the ketone, which then reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol.[19][20][21][22] This is often a major byproduct.
-
Removal Strategy: The tertiary alcohol is significantly more polar than the ketone. It can be readily separated by silica gel column chromatography.
-
-
Unreacted Grignard Reagent: Any remaining Grignard reagent will be quenched during the workup to form 1-fluoro-2-(trifluoromethyl)benzene.
-
Removal Strategy: This is more volatile and can be removed by distillation.
-
By understanding the potential impurities from your specific synthetic route and applying the appropriate analytical and purification techniques outlined in this guide, you can effectively improve the purity of your this compound and ensure the quality and reliability of your subsequent research.
References
-
Martin, J. W., et al. (2004). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Environmental Science & Technology. Available at: [Link]
-
Takahashi, O., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]
- BenchChem. (2025). A Comparative Purity Analysis of Commercial 3'-(Trifluoromethyl)acetophenone. BenchChem Technical Support.
- Technical Disclosure Commons. (2024).
- Google Patents. (2013). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
- Guidechem. (2024). How can one synthesize 3 '-(Trifluoromethyl) ACETOPHENONE?.
- Benchchem. Synthesis routes of 3'-(Trifluoromethyl)acetophenone.
- BenchChem. (2025). A Comparative Guide to Analytical Standards for 3'-Fluoroacetophenone. BenchChem Technical Support.
- BenchChem. (2025). Purity Assessment of Synthesized 4'-Chloro-2',6'-difluoroacetophenone: A Comparative Guide to GC-MS, HPLC, and qNMR. BenchChem Technical Support.
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]
-
Silver, J. (2016). Response to "Compound is stuck in silica gel...". ResearchGate. Available at: [Link]
- Google Patents. (1953).
- Guidechem. (2024). How can one synthesize 3 '-(Trifluoromethyl) ACETOPHENONE? - FAQ.
-
MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
- Canadian Journal of Chemistry. (1965). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES.
-
ResearchGate. (2019). Optimization of the HPLC separation of metabolite position isomers of.... Available at: [Link]
-
PrepChem.com. Synthesis of p-fluoroacetophenone. Available at: [Link]
- MicroSolv Technology Corporation. Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Reddit. (2022).
-
University of Rochester, Department of Chemistry. How To: Purify by Distillation. Available at: [Link]
- Google Patents. (2002).
- Benchchem. Synthesis routes of 3'-(Trifluoromethyl)acetophenone.
- Google Patents. (1953).
- Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
-
BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. Available at: [Link]
- Patsnap. (2013). Method for synthesizing m-trifluoromethyl acetophenone.
-
Busch. Vacuum Distillation. Available at: [Link]
- Clark, J.
- ChemRxiv. (2024). Title: Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage.
- Lin, R., et al. (2012).
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- The Organic Chemistry Tutor. (2019).
- Winthrop University, Department of Chemistry.
-
Chemistry Steps. Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Available at: [Link]
- Chemistry Stack Exchange. (2021). Reaction of acyl chloride with excess Grignard reagent.
- Agilent Technologies. (2012).
- Leah4Sci. (2020).
- Reagent Guide. Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺.
Sources
- 1. Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples [diva-portal.org]
- 2. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR [m.chemicalbook.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 7. mtc-usa.com [mtc-usa.com]
- 8. agilent.com [agilent.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. chem.winthrop.edu [chem.winthrop.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. How To [chem.rochester.edu]
- 13. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 14. buschvacuum.com [buschvacuum.com]
- 15. US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid - Google Patents [patents.google.com]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. Friedel-Crafts Acylation [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. leah4sci.com [leah4sci.com]
- 22. orgosolver.com [orgosolver.com]
Stability and storage conditions for 2'-Fluoro-3'-(trifluoromethyl)acetophenone
Welcome to the technical support center for 2'-Fluoro-3'-(trifluoromethyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its unique electronic properties, imparted by the fluorine and trifluoromethyl substituents, make it a valuable precursor for synthesizing a wide range of bioactive molecules and functional materials. However, the presence of these electron-withdrawing groups can also influence its stability and reactivity. This guide provides a comprehensive overview of best practices for the storage and handling of this compound, along with troubleshooting advice for common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored in a tightly sealed, airtight container in a cool, dry, and well-ventilated area. To prevent degradation, it is crucial to protect the compound from light, moisture, and extreme temperatures.
Q2: Is this compound sensitive to light?
Yes, aromatic ketones, including fluorinated acetophenones, can be susceptible to photodegradation upon prolonged exposure to UV light or natural sunlight.[1][2] Photolysis can lead to the formation of unwanted byproducts, which may interfere with your experiments. It is highly recommended to store the compound in an amber or opaque container and to minimize its exposure to light during handling and experimental setup.
Q3: What is the expected shelf-life of this compound?
When stored under the recommended conditions, this compound is expected to be stable for several years. However, it is always best practice to verify the purity of the compound, especially for long-term stored samples, before use in sensitive applications.
Q4: In which common laboratory solvents is this compound soluble and stable?
This compound is generally soluble in a wide range of common organic solvents such as methanol, ethanol, acetonitrile, acetone, tetrahydrofuran (THF), and dichloromethane (DCM). While it is stable in these solvents for short-term experimental use, prolonged storage in solution is not recommended as it may increase the likelihood of degradation, especially in the presence of trace impurities or exposure to light and air. For instance, some per- and polyfluoroalkyl substances (PFAS) have shown instability in certain organic solvents over time.[3]
Q5: Is this compound compatible with strong acids or bases?
Caution should be exercised when using this compound with strong acids or bases. The trifluoromethyl group can be sensitive to certain nucleophilic and hydrolytic conditions, although it is generally more stable than other trihalomethyl groups. Strong bases could potentially catalyze condensation reactions or other side reactions involving the acetyl group.
Q6: What are the main safety precautions to consider when handling this compound?
Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound due to improper storage or handling. | Verify the purity of your this compound sample using one of the analytical methods described in the "Protocols for Quality Control" section. Ensure that the compound has been stored according to the recommended conditions. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | 1. Presence of impurities from synthesis. 2. Degradation of the compound. | 1. Refer to the "Potential Impurities" section to identify possible synthesis-related byproducts. 2. If degradation is suspected, protect the compound from light and consider re-purification if necessary. |
| Discoloration of the compound (e.g., turning yellow or brown). | Exposure to light, air (oxidation), or impurities. | While a slight yellow color may not always indicate significant impurity, it is a sign of potential degradation. It is advisable to check the purity of the compound before use. If the discoloration is significant, purification by column chromatography or distillation may be required. |
| Low reaction yield or incomplete reaction. | 1. Inaccurate quantification of the starting material due to degradation. 2. Incompatibility with reaction conditions. | 1. Confirm the purity and concentration of your starting material. 2. Review the reaction conditions. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can affect the reactivity of the aromatic ring and the acetyl group. |
Potential Impurities
This compound is often synthesized via a Friedel-Crafts acylation reaction. Potential impurities may include:
-
Isomeric Acetophenones: Although the directing effects of the fluoro and trifluoromethyl groups favor the desired isomer, small amounts of other isomers may be formed during synthesis.[1]
-
Unreacted Starting Materials: Residual 1-fluoro-2-(trifluoromethyl)benzene or acylating agent.
-
Byproducts from Side Reactions: Polyacylated products are generally not a major concern due to the deactivating effect of the acetyl group on the aromatic ring. However, side reactions involving the catalyst or solvent can occur.
Protocols for Quality Control
To ensure the integrity of your experimental results, it is essential to verify the purity of this compound. Below are recommended analytical methods for quality control.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for assessing the purity of this compound. Given its fluorinated nature, a column with a pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity.[4][5]
Experimental Protocol:
-
Column: PFP or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.
Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both confirming the identity and assessing the purity of volatile compounds like this compound.
Experimental Protocol:
-
GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-350 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane or ethyl acetate.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity confirmation of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. The coupling patterns of the aromatic protons will be influenced by both the fluorine and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR will provide information on all the carbon atoms in the molecule, with the trifluoromethyl carbon appearing as a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR is particularly useful for confirming the presence and chemical environment of the fluoro and trifluoromethyl groups. You should observe two distinct signals, one for the aromatic fluorine and another for the CF₃ group.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (PDF) An Insight Into the Stability of 3’-(Trifluoromethyl) [research.amanote.com]
- 3. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Preventing decomposition of 2'-Fluoro-3'-(trifluoromethyl)acetophenone
Technical Support Center: 2'-Fluoro-3'-(trifluoromethyl)acetophenone
Welcome to the technical support center for this compound (CAS 207853-63-2). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a substituted aromatic ketone, this compound possesses unique reactivity profiles stemming from the interplay of its fluoro, trifluoromethyl, and acetyl functional groups.[1] Understanding its stability and potential decomposition pathways is critical for achieving reproducible, high-yielding experimental outcomes.
This document moves beyond standard technical data sheets to provide in-depth, experience-driven insights into preventing compound degradation. We will explore the chemical logic behind common stability issues and offer practical, validated solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs): Storage and Handling
Question 1: What are the optimal long-term storage conditions for this compound?
Answer: Proper storage is the first and most critical step in preventing decomposition. The compound's structure necessitates protection from atmospheric moisture, light, and elevated temperatures.
The primary concerns are twofold: hydrolysis of the trifluoromethyl group and potential photosensitivity. The C-F bonds in the trifluoromethyl group are strong, but the group can be susceptible to hydrolysis under certain conditions, particularly prolonged exposure to moisture in non-neutral pH environments.[2][3]
Core Recommendation: Store the compound at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), and protected from light.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of any potential degradation reactions. Avoid freezing to prevent moisture condensation during temperature cycling. |
| Atmosphere | Inert Gas (Argon, N₂) | Displaces atmospheric moisture and oxygen, preventing potential hydrolysis and oxidation. |
| Container | Tightly Sealed, Amber Glass | Prevents moisture ingress and protects from light, which can catalyze unwanted side reactions.[4][5] |
| Purity | ≥98.0% | High purity is crucial for reproducibility in sensitive applications like pharmaceutical synthesis.[1] |
Troubleshooting Guide: Addressing In-Reaction Decomposition
This section addresses common issues encountered during reactions, linking observable problems to specific chemical degradation pathways and providing actionable solutions.
Question 2: My reaction has stalled, and post-reaction analysis (HPLC/LC-MS) shows a new, more polar byproduct with a mass corresponding to the loss of two fluorine atoms and the gain of one oxygen atom. What is happening?
Answer: This analytical signature is a classic indicator of the hydrolysis of the trifluoromethyl group to a carboxylic acid. The strong electron-withdrawing nature of the aromatic ring system can make the trifluoromethyl group susceptible to this transformation, especially in the presence of strong acids or bases, or even prolonged heating in aqueous or protic solvents.[6][7]
The mechanism often involves nucleophilic attack on the carbon of the CF₃ group, which is highly electrophilic. This process can be facilitated by both acidic and basic conditions.[8][9]
Preventative Measures:
-
Strict pH Control: Avoid strongly acidic (e.g., concentrated H₂SO₄) or basic (e.g., NaOH, KOH) aqueous conditions where possible. If a base is required, consider using weaker inorganic bases (e.g., K₂CO₃) or non-nucleophilic organic bases (e.g., DIPEA) with rigorous exclusion of water.
-
Solvent Choice: Utilize anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene, DCM) to minimize the presence of water, a key reagent for hydrolysis.
-
Aqueous Workup: If an aqueous workup is unavoidable, perform it quickly at low temperatures (0-5°C) and use buffered solutions to maintain a near-neutral pH. Immediately extract the product into an organic solvent and dry thoroughly.
Diagram: Proposed Hydrolysis of the Trifluoromethyl Group
A simplified representation of CF₃ group hydrolysis.
Question 3: My reaction involves a nucleophile (e.g., an amine, alkoxide, or thiol), and I'm observing a significant byproduct where the 2'-Fluorine has been displaced. Why is the C-F bond breaking?
Answer: You are likely observing a Nucleophilic Aromatic Substitution (SₙAr) reaction. Aromatic C-F bonds are typically very strong; however, the electronic architecture of this specific molecule makes the 2'-fluoro atom a viable leaving group.[10]
The SₙAr mechanism is favored here due to two key factors:
-
Activation by Electron-Withdrawing Groups (EWGs): The acetyl group (in the ortho position) and the trifluoromethyl group are powerful EWGs. They withdraw electron density from the aromatic ring, making it "electron-poor" and thus susceptible to attack by a nucleophile.[11][12]
-
Stabilization of the Intermediate: The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex.[12][13] The negative charge of this complex is stabilized through resonance, particularly by the ortho acetyl group. This stabilization lowers the activation energy for the reaction, making it kinetically feasible.[10][13]
Experimental Strategies to Minimize SₙAr:
-
Lower Reaction Temperature: SₙAr reactions are often highly temperature-dependent. Reducing the temperature can significantly slow the rate of the undesired substitution relative to your intended reaction.
-
Choice of Nucleophile: If possible, use a bulkier or less potent nucleophile.
-
Protecting Groups: If the primary reactivity concern is with the acetyl group, consider temporarily converting it to a less activating group (e.g., a ketal) to reduce the ring's susceptibility to SₙAr.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SₙAr reactions. Consider less polar alternatives like THF or Toluene if compatible with your desired chemistry.
Diagram: SₙAr Decomposition Pathway
The SₙAr mechanism involves nucleophilic attack followed by elimination of the fluoride leaving group.
Question 4: How can I design my experiments to proactively avoid decomposition and what analytical methods should I use to monitor stability?
Answer: Proactive experimental design is key. Before starting, it is crucial to assess the compatibility of all reagents and conditions with the sensitive functionalities of this compound.
Troubleshooting & Prevention Workflow
A decision tree for diagnosing and solving decomposition issues.
Recommended Analytical Monitoring Protocol:
A robust analytical plan can save significant time and resources by identifying stability issues early.
1. Baseline Analysis:
-
Always run a purity check on the starting material before use, even with a new bottle.
-
Method: High-Performance Liquid Chromatography (HPLC) with a UV detector. A standard C18 column with a water/acetonitrile gradient is typically effective.
-
Purpose: Establish a reference chromatogram and confirm initial purity.
2. In-Process Monitoring (TLC/UPLC):
-
For long reactions, take aliquots at regular intervals to monitor the consumption of starting material and the formation of any byproducts.
3. ¹⁹F NMR Spectroscopy - A Powerful Diagnostic Tool:
-
¹⁹F NMR is exceptionally useful as it provides two distinct signals to monitor: one for the aromatic C-F bond and one for the -CF₃ group.
-
Procedure:
-
Prepare a sample by dissolving ~5-10 mg of your compound (or a concentrated reaction aliquot) in 0.5 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Acquire a standard proton-decoupled ¹⁹F NMR spectrum.
-
The disappearance of or change in the chemical shift of either fluorine signal is a direct indication of a reaction at that site. For example, the loss of the 2'-F signal points to an SₙAr event, while changes to the -CF₃ signal could indicate hydrolysis.
-
By combining careful experimental design with diligent analytical monitoring, you can effectively prevent the decomposition of this compound and ensure the success of your synthetic work.
References
- Royal Society of Chemistry. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances.
- Wiley-VCH. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition.
-
Bornstein, J., Leone, S. A., Sullivan, W. F., & Bennett, O. F. (n.d.). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism of the hydrolysis of the trifluoromethyl group in trifluoromethylated phosphines with sulfuric acid. Retrieved from [Link]
-
Beilstein-Institut. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
SciSpace. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC. Retrieved from [Link]
-
ChemRxiv. (n.d.). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Strategies for the Biodegradation of Polyfluorinated Compounds. Retrieved from [Link]
-
American Chemical Society. (n.d.). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Journal of the American Chemical Society. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Catalyst selection for efficient 2'-Fluoro-3'-(trifluoromethyl)acetophenone synthesis
Technical Support Center: Synthesis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to make informed decisions, troubleshoot effectively, and optimize your reaction outcomes.
The synthesis of this compound via electrophilic aromatic substitution, specifically Friedel-Crafts acylation, presents a significant challenge. The starting material, 1-fluoro-2-(trifluoromethyl)benzene, is a highly electron-deficient aromatic ring. Both the fluorine and trifluoromethyl groups are strongly electron-withdrawing, which deactivates the ring and makes it less susceptible to attack by the electrophilic acylium ion.[1][2] This inherent lack of reactivity is the central problem that must be overcome through careful catalyst selection and reaction optimization.
This guide is structured in a question-and-answer format to directly address the common issues and decisions you will face during your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection so critical for the acylation of 1-fluoro-2-(trifluoromethyl)benzene?
The success of a Friedel-Crafts acylation hinges on the generation of a sufficiently electrophilic acylium ion and the ability of the aromatic ring to act as a nucleophile.[3] In the case of 1-fluoro-2-(trifluoromethyl)benzene, the strong electron-withdrawing nature of the F and CF₃ substituents severely diminishes the nucleophilicity of the benzene ring.
A standard Lewis acid catalyst might not be potent enough to promote the reaction under mild conditions, leading to no or low conversion. Conversely, excessively harsh conditions (high temperatures, highly concentrated superacids) can lead to side reactions or decomposition. Therefore, the catalyst must be carefully chosen to strike a delicate balance: it must be powerful enough to activate the acylating agent and facilitate the reaction with a deactivated ring, yet selective enough to avoid unwanted byproducts.
Q2: What are my primary catalyst options, and how do they compare?
Choosing the right catalyst is the most critical decision for this synthesis. The options range from traditional, stoichiometric Lewis acids to modern, highly active catalytic systems. Below is a comparative summary:
| Catalyst Type | Examples | Typical Loading | Pros | Cons |
| Traditional Lewis Acids | AlCl₃, FeCl₃ | >1 Stoichiometric Eq. | High reactivity, low cost. | Requires stoichiometric amounts as it complexes with the product ketone[4][5]; moisture sensitive; generates significant corrosive waste. |
| Metal Triflates | Hf(OTf)₄, Sc(OTf)₃ | Catalytic (1-10 mol%) | Extremely high Lewis acidity; can be used in catalytic amounts; often more tolerant to air and moisture than traditional halides.[6] | Higher cost than simple halides; may require specific solvents. |
| Solid Acid Catalysts | Zeolites, ZnO, Nafion | Heterogeneous | Reusable and easily separated from the reaction mixture, leading to "greener" processes[7][8]; can offer high regioselectivity. | May require higher temperatures; potential for lower activity compared to homogeneous catalysts. |
| Brønsted Acids / Superacids | Triflic acid (TfOH), Methanesulfonic acid (MSA) | Solvent or Co-catalyst | Can protonate the acylating agent directly; can be used in combination with Lewis acids to enhance activity.[6] | Highly corrosive; difficult to handle; can lead to side reactions like sulfonation. |
Q3: When should I consider using a traditional Lewis Acid like Aluminum Chloride (AlCl₃)?
Despite their drawbacks, traditional Lewis acids like AlCl₃ are powerful and cost-effective. You should consider using AlCl₃ if:
-
Cost is a primary driver. AlCl₃ is significantly cheaper than metal triflates.
-
You are performing a large-scale synthesis where the cost of more advanced catalysts would be prohibitive.
-
You have optimized the reaction to handle a difficult workup. The process requires strictly anhydrous conditions and involves quenching a large amount of reactive AlCl₃, which can be challenging.
Causality: AlCl₃ is effective because of its strong Lewis acidity, which allows it to efficiently coordinate with the acylating agent (e.g., acetyl chloride) to form a highly reactive acylium ion. However, it also forms a stable complex with the carbonyl oxygen of the product ketone. This complexation deactivates the catalyst, meaning it is not regenerated. Therefore, more than one equivalent of the "catalyst" must be used, complicating its role and the subsequent purification.[5]
Q4: What are the specific advantages of using a metal triflate catalyst like Hafnium(IV) Triflate (Hf(OTf)₄)?
Metal triflates, particularly those of Hafnium(IV) and Scandium(III), represent a significant advancement for challenging Friedel-Crafts acylations. Their primary advantages are:
-
High Catalytic Turnover: Unlike AlCl₃, they do not strongly complex with the product ketone and can be used in true catalytic amounts (typically 1-10 mol%).[6]
-
Exceptional Lewis Acidity: They are among the strongest Lewis acids, capable of activating even deactivated aromatic rings.
-
Solvent Compatibility: They are effective in a range of solvents, including less conventional ones like ionic liquids.[6][9]
-
Co-Catalyst Synergy: Their activity can be dramatically enhanced by the addition of a Brønsted acid like trifluoromethanesulfonic acid (TfOH).[6]
For the synthesis of this compound, a system like Hf(OTf)₄ is highly recommended as a starting point for optimization due to its proven efficacy with unactivated benzenes.[6]
Troubleshooting Guide
Q1: My reaction shows no or very low conversion. What are the likely causes and solutions?
This is the most common issue when acylating a deactivated substrate.
-
Cause A: Inactive Catalyst.
-
Diagnosis: If using a traditional Lewis acid like AlCl₃, it is extremely sensitive to moisture. Even brief exposure to atmospheric humidity can deactivate it.
-
Solution:
-
Use a fresh bottle of AlCl₃ or sublime the existing stock before use.
-
Ensure your glassware is oven-dried and the reaction is run under a strict inert atmosphere (Nitrogen or Argon).
-
Consider switching to a more moisture-tolerant catalyst, such as Hf(OTf)₄.[6]
-
-
-
Cause B: Insufficient Reaction Conditions.
-
Diagnosis: The combination of a deactivated substrate and a moderately active catalyst may require more energy to overcome the activation barrier.
-
Solution:
-
Increase Temperature: Cautiously increase the reaction temperature in 10-20°C increments. Monitor the reaction by TLC or GC-MS to check for product formation versus decomposition.
-
Increase Reaction Time: Deactivated systems are sluggish. Reactions may require extended periods (24-48 hours) to reach completion.
-
Use a Co-catalyst: If using a metal triflate, the addition of a small amount of a Brønsted acid like TfOH can significantly accelerate the reaction.[6]
-
-
-
Cause C: Reagent Purity.
-
Diagnosis: The acylating agent (e.g., acetyl chloride or acetic anhydride) can hydrolyze over time to acetic acid, which is unreactive. The aromatic starting material may also contain impurities.
-
Solution:
-
Use a freshly opened bottle or distill the acylating agent immediately before use.
-
Verify the purity of your 1-fluoro-2-(trifluoromethyl)benzene starting material by NMR or GC-MS.
-
-
Q2: I'm observing multiple products and the regioselectivity is poor. What can I do?
-
Diagnosis: While the directing effects of the F (ortho, para-directing) and CF₃ (meta-directing) groups are well-established, high temperatures or overly aggressive catalysts can sometimes reduce selectivity. The desired product, this compound, results from acylation at the C4 position, which is para to the fluorine and meta to the trifluoromethyl group, making it the electronically and sterically favored product.
-
Solution:
-
Lower the Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate is the best way to improve regioselectivity.
-
Change the Catalyst: Bulky, heterogeneous catalysts like zeolites can sometimes impart shape-selectivity that favors one isomer over others.
-
Verify Isomer Structure: Confirm the structure of your product and byproducts using 2D NMR techniques (NOESY/ROESY) to ensure you have correctly assigned the substitution pattern.
-
Q3: My workup is difficult and I have a low isolated yield despite good conversion. Any advice?
-
Diagnosis: Workup for Friedel-Crafts reactions, especially those using AlCl₃, can be challenging. The quenching process is highly exothermic and can form aluminum hydroxides that emulsify and trap the product. Fluorinated compounds can also have unusual solubility properties.
-
Solution:
-
Careful Quenching: Cool the reaction mixture in an ice bath before slowly and carefully adding it to a mixture of crushed ice and concentrated HCl. The acid helps to keep the aluminum salts dissolved in the aqueous phase.
-
Solvent Selection for Extraction: Fluorinated molecules can sometimes have low solubility in standard hydrocarbon solvents. Test different extraction solvents; ethyl acetate or dichloromethane are often good starting points.
-
Purification: The product is a ketone with a relatively high boiling point. Purification is typically best achieved by column chromatography on silica gel or vacuum distillation.
-
Experimental Protocol: Catalytic Acylation using Hafnium Triflate
This protocol is a recommended starting point based on modern catalytic methods proven to be effective for unactivated aromatic substrates.[6]
Materials:
-
1-fluoro-2-(trifluoromethyl)benzene
-
Acetic Anhydride (Ac₂O)
-
Hafnium(IV) trifluoromethanesulfonate (Hf(OTf)₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-fluoro-2-(trifluoromethyl)benzene (1.0 eq.).
-
Reagent Addition: Add anhydrous dichloromethane (approx. 5 mL per 1 mmol of substrate). Add acetic anhydride (1.5 eq.).
-
Catalyst Addition: Add Hf(OTf)₄ (0.05 eq., 5 mol%).
-
Reaction: Heat the mixture to reflux (approx. 40°C for DCM) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with additional DCM.
-
Quenching: Carefully pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize any remaining acid.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
References
- CN101462931A - Method for acylating fluorobenzene - Google Patents.
-
Mattos, M. C. et al. (2024). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Current Organic Chemistry. Available at: [Link]
-
Reddy, K. S. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 01-07. Available at: [Link]
-
Kühl, S. J. et al. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 19, 269-276. Available at: [Link]
- US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents.
-
Andonian, A. (2012). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Hamilton College. Available at: [Link]
-
Nasreen, A. et al. (2023). Efficient and regioselective acetylation of benzene derivatives with Ac2O in the presence of mercurytetrathiocyanatocobaltate (II) as a novel catalyst. Organic Communications, 16(2), 108-116. Available at: [Link]
-
Kühl, S. J. et al. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 19, 269-276. Available at: [Link]
-
Zeynizadeh, B. et al. (2023). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Industrial & Engineering Chemistry Research, 62(1), 389-401. Available at: [Link]
- CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents.
-
Wang, Z. et al. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. The Journal of Organic Chemistry, 80(16), 8282-8289. Available at: [Link]
-
Vitale, M. et al. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. Organic & Biomolecular Chemistry, 21(13), 2691-2713. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
- CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Friedel-Crafts acylation. YouTube. Available at: [Link]
- WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents.
Sources
- 1. alexandonian.com [alexandonian.com]
- 2. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Synthesis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone
Welcome to the technical support center for the synthesis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the critical role of solvents in this synthetic process, offering troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.
The synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals, is often achieved through a Friedel-Crafts acylation reaction.[1][2] The choice of solvent in this electrophilic aromatic substitution is not merely a matter of dissolving reactants; it profoundly influences reaction rate, yield, and the isomeric purity of the product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on solvent-related causes and solutions.
Issue 1: Low or No Conversion to Product
-
Potential Cause: Deactivation of the Lewis acid catalyst (e.g., AlCl₃) by a reactive solvent or trace moisture.
-
Explanation: Friedel-Crafts acylation requires a strong Lewis acid to activate the acylating agent.[2] Solvents with Lewis basic sites (e.g., ethers like THF, though used in some specific Grignard-based routes) can complex with the catalyst, rendering it inactive. Similarly, moisture in the solvent or reagents will hydrolyze and deactivate the catalyst.
-
Troubleshooting Steps:
-
Solvent Selection: Employ inert, non-polar, or moderately polar aprotic solvents. Dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are common choices for Friedel-Crafts acylations due to their inertness.[3] Nitrobenzene can also be used, as its electron-withdrawing nature makes it less susceptible to reacting with the electrophilic species.[4]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled from an appropriate drying agent.
-
Catalyst Loading: In some cases, increasing the stoichiometric ratio of the Lewis acid can overcome minor deactivation, but this should be done cautiously to avoid side reactions.
-
Issue 2: Poor Regioselectivity (Formation of Isomeric Impurities)
-
Potential Cause: The solvent's polarity and its ability to solvate the reaction intermediates can influence the position of acylation on the aromatic ring.
-
Explanation: The fluorine atom is an ortho, para-director. However, the bulky trifluoromethyl group and the acylium ion generally favor acylation at the sterically less hindered 2'-position. The polarity of the solvent can affect the transition state energies for the formation of different isomers.[5]
-
Troubleshooting Steps:
-
Solvent Polarity: Non-polar solvents like carbon disulfide often favor the formation of the kinetic product.[5] In contrast, polar solvents such as nitrobenzene can sometimes lead to the thermodynamic product by stabilizing charged intermediates.[5] For this specific synthesis, a non-polar to moderately polar solvent is generally preferred to maximize the yield of the desired 2'-isomer.
-
Temperature Control: Lower reaction temperatures typically enhance selectivity by favoring the pathway with the lowest activation energy, which often leads to the sterically favored product.
-
Issue 3: Formation of Polyacylated Byproducts
-
Potential Cause: While less common in acylation due to the deactivating nature of the introduced acyl group, harsh reaction conditions or an inappropriate solvent can promote further reaction.[6][7]
-
Explanation: The initial acylation product is an electron-deficient aromatic ring, which is less reactive towards further electrophilic substitution.[6] However, if the product remains highly soluble and the reaction conditions are forcing (high temperature, excess acylating agent), diacylation can occur.[6]
-
Troubleshooting Steps:
-
Solvent Choice and Solubility: A solvent in which the mono-acylated product has limited solubility can sometimes be advantageous. Precipitation of the product complex can prevent it from undergoing a second acylation.[5]
-
Control of Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the acylating agent and avoid a large excess of the Lewis acid catalyst.[6]
-
Reaction Time: Monitor the reaction progress and quench it once the starting material is consumed to minimize the formation of byproducts.
-
Issue 4: Difficult Product Isolation and Purification
-
Potential Cause: The choice of solvent can complicate the work-up procedure.
-
Explanation: High-boiling point solvents like nitrobenzene can be difficult to remove completely from the product. Solvents that form azeotropes with water or the product can also present challenges during distillation.
-
Troubleshooting Steps:
-
Solvent Properties: Select a solvent with a boiling point that allows for easy removal under reduced pressure without requiring excessively high temperatures that could degrade the product. Dichloromethane is often a good choice in this regard.
-
Work-up Procedure: Ensure the quenching of the reaction is performed carefully, especially with solvents that are immiscible with water. The use of a brine wash can help to break emulsions that may form during the aqueous work-up.
-
Frequently Asked Questions (FAQs)
Q1: What are the most commonly recommended solvents for the Friedel-Crafts acylation to synthesize this compound?
A1: The most frequently used solvents for Friedel-Crafts acylation are generally inert and can dissolve the reactants and the Lewis acid catalyst. Common choices include:
-
Dichloromethane (CH₂Cl₂): A versatile solvent with moderate polarity that offers good solubility for many organic compounds and is relatively easy to remove.[3]
-
Carbon Disulfide (CS₂): A non-polar solvent known for its inertness in these reactions.[3] However, it is highly flammable and has a low boiling point.
-
Nitrobenzene: A polar solvent that can be used, particularly because it is highly deactivated towards electrophilic attack itself.[4] It can also help to dissolve the catalyst complex.[5]
Q2: Can I use an ether solvent like THF for this reaction?
A2: Generally, ether solvents like tetrahydrofuran (THF) are not recommended for classic Friedel-Crafts acylations. The lone pair of electrons on the oxygen atom can coordinate with the Lewis acid catalyst (e.g., AlCl₃), effectively deactivating it. However, alternative synthetic routes, such as those involving Grignard reagents or organolithium compounds, may utilize THF as a solvent.[1][8]
Q3: How does solvent polarity influence the outcome of the reaction?
A3: Solvent polarity can have a significant impact on both the reaction rate and the regioselectivity. In the context of Friedel-Crafts acylation, the effect can be complex. For instance, in the acylation of naphthalene, non-polar solvents favor the kinetically controlled product, while polar solvents favor the thermodynamically more stable isomer.[5] This is because polar solvents can better solvate the charged intermediates, potentially altering the reaction pathway.[5] For the synthesis of this compound, the electronic and steric effects of the substituents are the primary determinants of regioselectivity, but the solvent can still play a role in optimizing the yield of the desired isomer.
Q4: Are there any "green" or more environmentally friendly solvent alternatives?
A4: While traditional Friedel-Crafts reactions often rely on halogenated solvents, there is a growing interest in developing greener alternatives. Some research has explored the use of ionic liquids or solvent-free conditions for Friedel-Crafts acylations.[2] Additionally, some studies have shown that hexafluoro-2-propanol can promote intermolecular Friedel-Crafts acylation without the need for an additional catalyst.[7] However, the applicability of these methods to the specific synthesis of this compound would require experimental validation.
Q5: What is the role of the solvent during the reaction work-up?
A5: During the work-up, the solvent plays a crucial role in separating the desired product from the reaction byproducts and the catalyst residues. An ideal solvent should:
-
Effectively dissolve the organic product.
-
Be immiscible with the aqueous quenching solution to allow for efficient extraction.
-
Have a relatively low boiling point for easy removal during the final purification steps.
Experimental Workflow and Data
Illustrative Solvent Screening Protocol
The following protocol outlines a general procedure for screening different solvents for the synthesis of this compound.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 1-fluoro-2-(trifluoromethyl)benzene (1.0 eq) to the chosen anhydrous solvent (e.g., CH₂Cl₂, CS₂, nitrobenzene).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Extraction: Extract the aqueous layer with the reaction solvent (if appropriate) or another suitable extraction solvent like ethyl acetate.
-
Washing: Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the yield and isomeric ratio.
Table 1: Representative Data on Solvent Effects
| Solvent | Dielectric Constant (ε) | Typical Yield of 2'-isomer | Key Observations |
| Dichloromethane (CH₂Cl₂) | 9.1 | Good to Excellent | Good solubility of reactants; easy work-up. |
| Carbon Disulfide (CS₂) | 2.6 | Good | High selectivity for the kinetic product; highly flammable. |
| Nitrobenzene | 34.8 | Moderate to Good | Can improve solubility of catalyst complex; difficult to remove. |
Note: The yields are qualitative and can vary significantly based on specific reaction conditions.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the synthesis and the key considerations related to solvent choice.
Sources
- 1. Page loading... [guidechem.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. What solvents are used in Friedel-Crafts acylation? | Filo [askfilo.com]
- 4. Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main [vedantu.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents [patents.google.com]
Technical Support Center: Purification of 2'-Fluoro-3'-(trifluoromethyl)acetophenone
Welcome to the technical support guide for the purification of 2'-Fluoro-3'-(trifluoromethyl)acetophenone (CAS No. 17408-14-9). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this critical chemical intermediate at high purity. As a key building block in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount for reproducible and successful outcomes.[1] This guide explains the causality behind experimental choices, offering field-proven insights to navigate common purification challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude this compound?
The impurity profile of your crude product is intrinsically linked to its synthetic route. Different starting materials and reaction conditions will generate distinct sets of byproducts and unreacted precursors. Understanding your synthesis is the first step in designing an effective purification strategy.
Table 1: Common Impurities and Their Synthetic Origins
| Impurity Type | Potential Source Synthesis | Rationale |
|---|---|---|
| Unreacted Starting Materials | Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene | Incomplete reaction can leave behind the starting aromatic compound and the acylating agent (e.g., acetyl chloride). |
| Grignard reaction with 2-fluoro-3-(trifluoromethyl)benzonitrile | Residual unreacted nitrile or Grignard reagent (post-quench) may be present. | |
| Positional Isomers | Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene | The directing effects of the fluorine and trifluoromethyl groups can lead to the formation of other isomers, such as 4'-Fluoro-3'-(trifluoromethyl)acetophenone. |
| Bromination of benzotrifluoride followed by coupling | The initial bromination of benzotrifluoride can produce a mixture of isomers (e.g., 3-bromo and 4-bromo-benzotrifluoride) which are carried through the synthesis.[2][3] | |
| Reaction Byproducts | Diazotization of 3-aminobenzotrifluoride | Side reactions involving the diazonium salt can lead to phenolic impurities or coupled azo compounds, which are often highly colored.[4][5] |
| Heck reaction using bromo-benzotrifluoride | Homocoupling of the starting material and other palladium-catalyzed side reactions can occur.[2][3] |
| Solvent & Reagents | Any synthesis | Residual solvents (e.g., THF, Toluene, DMF) and reagents from workup (e.g., acids, bases) are common.[3][6] |
Q2: My crude product is a dark amber or brown liquid. How can I remove the color?
Dark coloration typically indicates the presence of high molecular weight, conjugated, or polymeric impurities, often arising from side reactions. While these may be present in small quantities, they can be visually significant.
A preliminary and effective method is to perform a "plug" filtration. Dissolve the crude material in a minimal amount of a non-polar solvent (e.g., dichloromethane or diethyl ether) and pass it through a short column (a "plug") of silica gel or activated charcoal. This process adsorbs many polar, colored impurities with minimal loss of the desired product, providing a much cleaner material for subsequent high-resolution purification.[7]
Q3: How can I distinguish between this compound and its positional isomers?
Differentiating isomers is critical for confirming the identity and purity of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are powerful tools. The coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum will be distinct for each isomer due to the different relative positions of the substituents. ¹⁹F NMR is particularly useful, as the chemical shifts of the -CF₃ group and the aromatic fluorine will differ based on their electronic environment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While isomers will have the same mass, their differing polarities often result in slightly different retention times on a GC column, allowing for their separation and quantification.
Q4: What is the most effective general-purpose method for achieving >99.5% purity?
For most laboratory-scale applications, a multi-step approach is best. Start with an aqueous workup to remove acidic and basic impurities. Follow this with flash column chromatography on silica gel to separate the target compound from impurities with different polarities, including most isomers. For the final polishing step, or for larger scales, fractional vacuum distillation is highly effective for separating compounds with different boiling points.[2][8]
Part 2: Troubleshooting & In-depth Purification Guides
This section provides detailed protocols to address specific purification challenges.
Issue 1: Contamination with Acidic or Basic Reagents and Byproducts
Symptom: Presence of starting materials like m-trifluoromethylaniline[4], or residual acids/bases from the workup (e.g., HCl, triethylamine[2]).
Root Cause: Incomplete quenching or washing during the initial reaction workup.
Solution: Standardized Liquid-Liquid Extraction Protocol
This protocol systematically removes acidic, basic, and water-soluble impurities. The choice of organic solvent should be one in which your product is highly soluble and which is immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).
Experimental Protocol: Aqueous Workup
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., 10 volumes of ethyl acetate).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 5 volumes). This step protonates and removes basic impurities (like residual amines) into the aqueous layer.
-
Base Wash: Wash the organic layer with a saturated NaHCO₃ solution (2 x 5 volumes) until effervescence ceases. This neutralizes and removes acidic impurities.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) (1 x 5 volumes). This removes the bulk of the dissolved water from the organic phase.[6]
-
Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the pre-purified product.
Issue 2: Separation of Close-Boiling Positional Isomers
Symptom: GC or NMR analysis reveals the presence of one or more positional isomers that co-elute or have overlapping signals.
Root Cause: Isomers often have very similar polarities and boiling points, making them difficult to separate by simple purification methods.[9]
Solution A: High-Efficiency Fractional Vacuum Distillation
This technique is ideal for larger quantities (>5 g) and for separating compounds with a boiling point difference of at least 5-10 °C at the operating pressure.
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with a high-efficiency packing material (e.g., Raschig rings or metal sponge). Use a short-path distillation head. Ensure all joints are properly sealed with vacuum grease.
-
Evacuation: Slowly apply vacuum to the system, using a cold trap between the apparatus and the pump.
-
Heating: Gently heat the distillation flask using an oil bath with magnetic stirring.
-
Fraction Collection: Collect a forerun of any low-boiling impurities. Slowly increase the temperature and carefully collect fractions based on the boiling point at the stable vacuum pressure. The main product, this compound, has a reported boiling point of 96°C at 50 mbar.[3]
-
Analysis: Analyze each fraction by GC or NMR to determine its purity before combining the desired fractions.
Solution B: Optimized Flash Column Chromatography
Chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. It is highly effective for small to medium scales and for isomers with subtle polarity differences.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: On a TLC plate, test various solvent systems to find one that gives good separation between your product (Rf ≈ 0.3) and the isomeric impurities. A good starting point is a gradient of ethyl acetate in hexanes.[6][7]
-
Column Packing: Pack a glass column with silica gel as a slurry in the least polar mobile phase. Ensure the packing is uniform and free of air bubbles.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.[10]
-
Elution: Elute the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect small, uniform fractions and analyze them by TLC to identify which contain the pure product.
-
Pooling & Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Recommended Solvent Systems for Flash Chromatography
| Polarity | Solvent System (v/v) | Typical Application |
|---|---|---|
| Low | 2-5% Ethyl Acetate in Hexanes | Eluting non-polar impurities and very close-boiling isomers. |
| Medium | 10-20% Ethyl Acetate in Hexanes | General purpose elution of the target compound.[6] |
| High | 30-50% Ethyl Acetate in Hexanes | Eluting more polar impurities after the product has been collected. |
Part 3: Visualization & Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram helps you choose the best purification path based on your initial analysis of the crude product.
Caption: Decision tree for selecting a purification method.
Diagram 2: Workflow for Flash Column Chromatography
This workflow illustrates the key steps from initial analysis to obtaining the pure, isolated product via chromatography.
Caption: Step-by-step workflow for flash chromatography.
References
- Google Patents. (2013). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
- Google Patents. (2002). US6420608B1 - Process for the preparation of trifluoromethyl acetophenone.
- Google Patents. (2012). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
-
European Patent Office. (2002). EP0993432B1 - Process for the preparation of trifluoromethyl acetophenone. Retrieved from [Link]
- Google Patents. (2023). WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).
- Google Patents. (2021). WO2021171301A1 - A process for preparing 3-trifluoromethyl acetophenone (TFMAP) oxime with high purity and high yield.
-
PubMed. (2014). Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of a Mixture of Diastereomers by Recrystallization. Retrieved from [Link]
-
SciSpace. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Retrieved from [Link]
-
Global Chemical Market. (n.d.). The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 5. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: 2'-Fluoro-3'-(trifluoromethyl)acetophenone Production
Welcome to the technical support center for the synthesis and scale-up of 2'-Fluoro-3'-(trifluoromethyl)acetophenone. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. We provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you optimize your synthesis for yield, purity, and safety.
Overview of Synthetic Strategies
The successful synthesis of this compound is most commonly achieved via two primary pathways: Friedel-Crafts acylation and Grignard reagent-based methods. The choice of route often depends on the available starting materials, scale, and safety infrastructure.
-
Route A: Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves reacting 1-fluoro-2-(trifluoromethyl)benzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1]
-
Route B: Grignard Reaction: This organometallic approach typically involves the preparation of a Grignard reagent from a 2-fluoro-3-(trifluoromethyl)halobenzene, which is then reacted with an acetylating agent such as acetic anhydride or acetonitrile followed by hydrolysis.[2][3]
This guide will address critical issues pertinent to both methodologies, with a focus on challenges that arise during process scale-up.
Troubleshooting Guide: Reaction & Process Optimization
This section addresses specific problems you may encounter during your experiments. Each answer provides an explanation of the underlying chemical principles and a detailed protocol to resolve the issue.
Q1: My Friedel-Crafts reaction is resulting in a low yield and a mixture of isomers. How can I improve the regioselectivity and overall conversion?
A1: Low yield and poor regioselectivity are common challenges in Friedel-Crafts acylation, especially with substituted aromatic rings. The issue stems from competing directing effects of the substituents and suboptimal reaction conditions.[4] In 1-fluoro-2-(trifluoromethyl)benzene, the fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The desired product requires acylation at the position para to the fluorine and meta to the trifluoromethyl group, which is electronically favored. However, side reactions and improper catalyst management can undermine this selectivity.
Causality and Explanation:
-
Catalyst Stoichiometry: Unlike truly catalytic reactions, Friedel-Crafts acylations often require more than one equivalent of the Lewis acid (e.g., AlCl₃). This is because the catalyst complexes not only with the acylating agent but also with the product ketone, which is a Lewis base. This complexation deactivates the catalyst, halting the reaction if used in substoichiometric amounts.[1]
-
Reaction Temperature: Higher temperatures can provide the activation energy needed to overcome the steric hindrance at other positions, leading to the formation of unwanted isomers.[4] A lower temperature generally favors the thermodynamically preferred product.
-
Moisture: Lewis acids like AlCl₃ react vigorously with water. Any moisture in the reagents or solvent will decompose the catalyst, reducing its effective concentration and leading to incomplete reactions.
Experimental Protocol: Optimizing Regioselectivity and Yield
-
Rigorous Drying: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and high-purity, anhydrous AlCl₃.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.
-
Reagent Stoichiometry: Use a slight excess of the acetylating agent (e.g., 1.1 equivalents of acetyl chloride) and at least 1.2 equivalents of AlCl₃ relative to the 1-fluoro-2-(trifluoromethyl)benzene.
-
Controlled Addition & Temperature Management:
-
Suspend the anhydrous AlCl₃ in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) in the reaction vessel.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add the acetyl chloride to the AlCl₃ suspension and stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Maintain the temperature at 0-5 °C and add the 1-fluoro-2-(trifluoromethyl)benzene dropwise over 30-60 minutes. A significant exotherm is expected and must be managed to maintain the temperature.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C or slowly warm to room temperature. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.
-
Controlled Quench: Prepare a separate vessel with a stirred mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully transfer the reaction mixture into the ice/acid slurry. This process is highly exothermic and releases HCl gas; ensure adequate cooling and ventilation.[5]
Q2: I am attempting a Grignard-based synthesis, but the initial formation of the Grignard reagent is sluggish or fails. What is causing this, and how can I initiate the reaction?
A2: Grignard reagent formation can be notoriously difficult to initiate. The reaction occurs on the surface of the magnesium metal, and this surface can be deactivated by a layer of magnesium oxide. Additionally, the presence of inhibitors like water or residual starting material from previous batches can prevent the reaction from starting.[6]
Causality and Explanation:
-
Magnesium Oxide Layer: Magnesium readily oxidizes in air, forming a passivating MgO layer that prevents the alkyl halide from reacting with the underlying metal.
-
Inhibitors: Water is the most common inhibitor, as it will protonate and destroy any Grignard reagent that forms. The reaction is autocatalytic, so a small amount of product is needed to get it going; inhibitors prevent this initial formation.
-
Solvent: The choice of ether solvent (e.g., THF, diethyl ether) is critical as it solvates the magnesium and stabilizes the forming Grignard reagent.
Experimental Protocol: Successful Grignard Reagent Initiation
-
Activate Magnesium:
-
Place magnesium turnings in a flask and cover them with anhydrous THF.
-
Add a single crystal of iodine. The brown color of the iodine will disappear as it reacts with the magnesium surface, indicating activation.
-
Alternatively, add a few drops of 1,2-dibromoethane. The subsequent bubbling (ethene formation) indicates an activated surface.
-
-
Initiation:
-
Add a small portion (5-10%) of your 2-fluoro-3-(trifluoromethyl)halobenzene solution in anhydrous THF to the activated magnesium.
-
Warm the mixture gently with a heat gun until bubbling is observed or a slight cloudiness appears. An exotherm should become self-sustaining.
-
-
Sustaining the Reaction:
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. Over-addition can lead to a dangerous, uncontrolled exotherm.
-
-
Confirmation: The final Grignard solution should be a cloudy, grey-to-brown color.
Q3: During scale-up, controlling the reaction exotherm is becoming a major safety concern. What are the best practices for thermal management?
A3: Both Friedel-Crafts acylations and Grignard reactions are highly exothermic. On a lab scale, a simple ice bath can manage the heat output. However, during scale-up, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient. Poor thermal management can lead to runaway reactions, increased byproduct formation, and significant safety hazards.[5]
Causality and Explanation:
-
Heat Generation vs. Dissipation: The rate of heat generation is proportional to the reaction volume (a cubic function), while the rate of heat dissipation is proportional to the surface area of the reactor (a square function). As the scale increases, heat generation outpaces dissipation capabilities.
-
Side Reactions: Elevated temperatures can accelerate undesirable side reactions, such as polyacylation or solvent degradation, reducing yield and complicating purification.[4]
Best Practices for Thermal Management:
-
Reactor Selection: Use a jacketed reactor with a high-performance heat transfer fluid and an efficient overhead stirring system to ensure homogenous temperature distribution.
-
Semi-Batch Operation: Instead of adding all reagents at once (batch mode), adopt a semi-batch approach. Add the most reactive component (e.g., the aromatic substrate in a Friedel-Crafts reaction or the alkyl halide for Grignard formation) slowly and continuously to the reactor. This allows the cooling system to remove heat as it is generated.
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the total heat of reaction, the maximum temperature of synthetic reaction (MTSR), and the required cooling capacity. This data is crucial for safe process design.
-
Dilution: While it can impact throughput, increasing the solvent volume can help moderate the temperature rise by increasing the thermal mass of the reaction mixture.
Purification and Analysis
Q4: My crude product is contaminated with several byproducts. What is the most effective purification strategy for large-scale production?
A4: While chromatography is effective at the lab scale, it is often impractical and costly for large-scale purification. The preferred industrial method for purifying liquid products like this compound is vacuum distillation.[7] Success depends on a sufficient difference in boiling points between the product and impurities.
Causality and Explanation:
-
Common Impurities:
-
Isomeric Products: Other acetophenone isomers formed during the reaction.
-
Starting Materials: Unreacted 1-fluoro-2-(trifluoromethyl)benzene.
-
High-Boiling Residues: Polyacylated products or decomposition tars.
-
-
Vacuum Distillation: Lowering the pressure reduces the boiling point of the compounds, allowing distillation to occur at lower temperatures. This is critical for preventing thermal degradation of the product.
| Compound | Potential Source | Boiling Point (°C at atm. pressure) | Separation Strategy Notes |
| 1-Fluoro-2-(trifluoromethyl)benzene | Unreacted Starting Material | ~140 °C | Remove as a low-boiling forerun during distillation. |
| This compound | Desired Product | ~190-200 °C (estimated) | Collect as the main fraction. |
| Isomeric Acetophenones | Side Reaction (Friedel-Crafts) | Similar to product | May require fractional distillation with a packed column. |
| High-Boiling Residues | Polymerization/Decomposition | >250 °C | Will remain in the distillation pot. |
Experimental Protocol: Large-Scale Vacuum Distillation
-
Initial Workup: After quenching, perform aqueous washes (e.g., with water, sodium bicarbonate solution, and brine) to remove inorganic salts and acidic residues. Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.
-
Fractional Distillation:
-
Transfer the crude oil to a distillation flask equipped with a fractionating column (e.g., Vigreux or packed column) and a vacuum-jacketed distillation head.
-
Apply vacuum and slowly heat the pot.
-
Collect a low-boiling forerun, which will primarily contain residual solvent and unreacted starting materials.
-
Increase the temperature to collect the main product fraction at its characteristic boiling point under the applied vacuum.
-
Monitor the purity of the fractions by GC analysis. Combine fractions that meet the purity specification.
-
Safety and Handling
Q5: What are the critical safety precautions when handling reagents like trifluoroacetic anhydride or aluminum chloride on a larger scale?
A5: Many reagents used in these syntheses are hazardous and require strict handling protocols, especially at scale. Trifluoroacetic anhydride (TFAA) and aluminum chloride (AlCl₃) are highly corrosive and moisture-sensitive.[8][9]
Causality and Explanation:
-
TFAA: Reacts violently and exothermically with water, alcohols, and bases, releasing corrosive trifluoroacetic acid and potentially causing pressure buildup in sealed containers. It is severely corrosive to skin, eyes, and the respiratory tract.[10][11][12]
-
AlCl₃: A water-reactive solid that releases significant heat and corrosive hydrogen chloride (HCl) gas upon contact with moisture. Inhalation of AlCl₃ dust can cause severe respiratory irritation.
| Reagent | Primary Hazards | Recommended PPE & Handling |
| Trifluoroacetic Anhydride | Corrosive, reacts violently with water, harmful by inhalation.[8][11] | Work in a chemical fume hood. Wear a full face shield, chemical goggles, and elbow-length PVC gloves.[8] Use a closed-system transfer for large quantities. Have an appropriate neutralizer (e.g., sodium bicarbonate) ready for spills. |
| Aluminum Chloride (Anhydrous) | Corrosive, water-reactive (releases HCl gas). | Handle in a glove box or under an inert atmosphere to prevent contact with moisture. Wear respiratory protection, chemical goggles, and acid-resistant gloves. Avoid generating dust. |
| n-Butyl Lithium | Pyrophoric (ignites spontaneously in air), corrosive.[13] | Handle strictly under an inert atmosphere (argon or nitrogen) using syringe or cannula techniques. Wear flame-retardant lab coat, safety glasses, and appropriate gloves. |
Emergency Preparedness:
-
Ensure safety showers and eyewash stations are immediately accessible.[10]
-
For spills of water-reactive materials, use a dry absorbent like sand or vermiculite. NEVER use water. [8]
-
All personnel must be trained on the specific hazards and emergency procedures before beginning work.
Visualized Workflows and Logic
Diagram 1: Friedel-Crafts Acylation Workflow
Caption: A typical workflow for the Friedel-Crafts acylation synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for diagnosing and solving low yield issues.
References
-
Loba Chemie. (n.d.). TRIFLUOROACETIC ANHYDRIDE FOR SEQUENTIAL ANALYSIS MSDS. [Link]
-
Carl ROTH. (n.d.). Trifluoroacetic anhydride Safety Data Sheet. [Link]
-
Cheméo. (n.d.). 2'-(Trifluoromethyl)acetophenone. [Link]
- Google Patents. (2011). CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone.
-
Organic Syntheses. (n.d.). gem-Difluorination of Benzophenones with Deoxo-Fluor®. [Link]
- Google Patents. (2002).
-
Technical Disclosure Commons. (2024). Process for the preparation of 2-fluoro aceto-phenone. [Link]
- Google Patents. (2013). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
-
ResearchGate. (2025). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. [Link]
-
SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
-
MDPI. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation. [Link]
- Google Patents. (1990). EP0254536B1 - Process for purifying 4-hydroxy-acetophenone.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
- Google Patents. (2023). WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).
-
Organic Syntheses. (n.d.). Synthesis of Acetophenone O-Acetyl Oxime. [Link]
- Google Patents. (1978).
- Google Patents. (2016).
-
Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
Shaalaa.com. (2021). What is the action of Grignard reagent on benzonitrile?. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
- Google Patents. (1984).
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 3. shaalaa.com [shaalaa.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Grignard Reagents [sigmaaldrich.com]
- 7. US4433173A - Acetophenone purification - Google Patents [patents.google.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. lobachemie.com [lobachemie.com]
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- 13. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2'-Fluoro-3'-(trifluoromethyl)acetophenone Derivatives
Welcome to the dedicated technical support center for the synthesis and derivatization of 2'-Fluoro-3'-(trifluoromethyl)acetophenone and its analogues. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of working with this electron-deficient, sterically hindered ketone. We will address common challenges, from the initial synthesis of the core structure to its subsequent functionalization via modern cross-coupling methodologies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties and general synthesis of the target scaffold.
Q1: What are the primary challenges in synthesizing the this compound core?
A1: The main challenge lies in the Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene. The aromatic ring is heavily deactivated by the potent electron-withdrawing trifluoromethyl (-CF3) group, making it less susceptible to electrophilic aromatic substitution. Furthermore, you have competing directing effects: the fluorine atom is an ortho-, para- director, while the -CF3 group is a meta- director. This can lead to issues with regioselectivity and low yields. Harsh reaction conditions (e.g., high temperatures, excess Lewis acid) may be required, which can lead to side product formation.[1]
Q2: How do the fluorine and trifluoromethyl substituents affect the reactivity of the acetophenone derivatives in subsequent reactions?
A2: The combined electron-withdrawing effects of the 2'-fluoro and 3'-trifluoromethyl groups have several implications:
-
Palladium-Catalyzed Cross-Coupling: For derivatives where a halogen is present on the aromatic ring (e.g., 5'-bromo-2'-fluoro-3'-(trifluoromethyl)acetophenone), the electron-deficient nature of the ring can facilitate the oxidative addition step, which is often the rate-limiting step in catalytic cycles like the Suzuki or Buchwald-Hartwig reactions.[2][3] However, the choice of ligand and base becomes critical to ensure efficient reductive elimination.
-
Nucleophilic Aromatic Substitution (SNAr): The strong deactivation of the ring makes it a good candidate for SNAr reactions, particularly if a suitable leaving group is present at an activated position.
-
Ketone Reactivity: The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon. These ketones are known to readily form stable hydrates, which can complicate reactions targeting the carbonyl group and may require anhydrous conditions to resolve.[4][5][6]
Q3: Are there alternative methods to Friedel-Crafts acylation for synthesizing the core structure?
A3: Yes, several alternatives can bypass the challenges of direct acylation. One common strategy involves using organometallic reagents. For instance, starting from 1-bromo-2-fluoro-3-(trifluoromethyl)benzene, one could perform a metal-halogen exchange to form an organolithium or Grignard reagent, followed by quenching with an acetylating agent like acetyl chloride or acetic anhydride.[7] This approach offers better regiocontrol but requires strict anhydrous conditions and careful temperature management.
Part 2: Troubleshooting Guide for Common Reactions
This section provides a problem-and-solution format for specific experimental issues.
Scenario 1: Suzuki-Miyaura Cross-Coupling
Reaction: Coupling of 5'-bromo-2'-fluoro-3'-(trifluoromethyl)acetophenone with an arylboronic acid.
Problem: Low or no product yield, starting material remains.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inefficient Oxidative Addition | While the electron-deficient ring should favor this step, steric hindrance from the adjacent substituents can be an issue. Solution: Switch to a bulkier, more electron-rich phosphine ligand like SPhos or XPhos. These ligands stabilize the palladium center and promote oxidative addition.[8] |
| Catalyst Deactivation | The palladium catalyst may be poisoned or may have precipitated from the solution. Solution: Ensure truly anaerobic conditions by thoroughly degassing solvents and using an inert atmosphere (Argon or Nitrogen). Consider using a more robust pre-catalyst, such as a G4-palladium precatalyst, which is more resistant to degradation. |
| Incorrect Base | The choice of base is critical for the transmetalation step. A base that is too weak may not activate the boronic acid sufficiently, while an overly strong base can degrade the substrate or catalyst. Solution: For this electron-poor system, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often optimal. Perform a small-scale screen of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[8] |
| Solvent Mismatch | The polarity of the solvent affects the solubility of the reagents and the stability of the catalytic species. Solution: A mixture of an aprotic solvent like 1,4-dioxane or toluene with a small amount of water is often effective for Suzuki couplings.[8] Screen different solvent systems if solubility is an issue. |
Scenario 2: Buchwald-Hartwig Amination
Reaction: Coupling of 5'-bromo-2'-fluoro-3'-(trifluoromethyl)acetophenone with a primary or secondary amine.
Problem: Formation of significant side products, such as hydrodehalogenation (aryl-Br replaced by aryl-H).
| Potential Cause | Explanation & Troubleshooting Steps |
| β-Hydride Elimination | If the amine coupling partner has β-hydrogens, this can be a competing pathway, especially with sterically hindered substrates. Solution: Use a bulky phosphine ligand like BrettPhos or RuPhos. These ligands create a sterically congested environment around the palladium center that disfavors β-hydride elimination and promotes the desired C-N reductive elimination. |
| Base-Induced Side Reactions | Strong bases like sodium tert-butoxide (NaOtBu), while common, can promote side reactions if not used carefully. Solution: Ensure the base is added last, after all other components are mixed at room temperature. Consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[9] |
| Catalyst System Not Optimized | The combination of palladium precursor and ligand is crucial for success. Solution: The Buchwald-Hartwig reaction has evolved through several "generations" of catalysts.[10] For challenging substrates, use a modern, well-defined precatalyst system (e.g., [Pd(cinnamyl)Cl]₂ with a suitable ligand) to ensure the active Pd(0) species is generated cleanly. |
Part 3: Experimental Protocols & Data
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol provides a starting point for coupling arylboronic acids with 5'-bromo-2'-fluoro-3'-(trifluoromethyl)acetophenone.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add 5'-bromo-2'-fluoro-3'-(trifluoromethyl)acetophenone (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive flow of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add degassed 1,4-dioxane and degassed water to form a 10:1 solvent mixture (final concentration of the aryl bromide should be ~0.1 M).
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 6-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Data for Suzuki Coupling Optimization
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 45 |
| 2 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 8 | 68 |
| 3 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | 1,4-Dioxane | 90 | 10 | 75 |
| 4 | [PdCl(allyl)]₂ (1) | SPhos (2) | Cs₂CO₃ | Toluene | 110 | 6 | >95 |
Data presented is representative and serves as a model for optimization.[8]
Part 4: Visualization of Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for a Suzuki Coupling Reaction
The following diagram outlines a decision-making process for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for Suzuki-Miyaura reactions.
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
This diagram illustrates the key steps in the palladium-catalyzed C-N bond formation.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- BenchChem. Identifying side products in Friedel-Crafts acylation of fluorobenzene.
- Guidechem. How can one synthesize 3 '-(Trifluoromethyl) ACETOPHENONE? - FAQ. (2024).
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
- Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives.
- Organic Syntheses. Procedure for purification of organic compounds.
- ResearchGate. Palladium catalyzed cross coupling reactions.
- PubMed. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. (2022).
- Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010).
- Diva Portal. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- National Institutes of Health. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021).
- Google Patents. CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
- Google Patents. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
- Patsnap. Method for synthesizing m-trifluoromethyl acetophenone - Eureka.
- BenchChem. Synthesis routes of 3'-(Trifluoromethyl)acetophenone.
- ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings | The Journal of Organic Chemistry. (2021).
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Beilstein Journal of Organic Chemistry. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021).
- PubMed. Palladium-catalyzed cross-coupling reactions in total synthesis. (2005).
- ACS Publications. Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization.
- Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. (2020).
- Organic Chemistry Portal. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex.
- ACS Publications. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations.
- ResearchGate. Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones.
- Dakenchem. Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids.
- Google Patents. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).
- WIPO Patentscope. WO/2023/223105 A PROCESS OF PREPARATION OF 3'-(TRIFLUOROMETHYL)ACETOPHENONE (TFMAP). (2023).
- National Institutes of Health. Synthetic Strategies to Access Fluorinated Azoles.
- ResearchGate. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021).
- ResearchGate. a) Reactivity comparison of trifluoroacetophenone and acetophenone.
- Wikipedia. Friedel–Crafts reaction.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- European Patent Office. PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE - EP 0993432 B1. (2002).
- National Institutes of Health. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. (2024).
- RSC Publishing. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications.
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018).
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Validation & Comparative
2'-Fluoro-3'-(trifluoromethyl)acetophenone vs 4'-Fluoro-3'-(trifluoromethyl)acetophenone reactivity
An In-Depth Comparative Guide to the Reactivity of 2'-Fluoro-3'-(trifluoromethyl)acetophenone and 4'-Fluoro-3'-(trifluoromethyl)acetophenone
For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is paramount. The subtle placement of functional groups on an aromatic ring can dramatically alter a molecule's physicochemical properties and reactivity, influencing everything from synthetic accessibility to biological activity. This guide provides a detailed comparison of two structurally similar yet electronically distinct isomers: this compound and 4'-Fluoro-3'-(trifluoromethyl)acetophenone.
The incorporation of fluorine-containing groups, such as the fluoro (-F) and trifluoromethyl (-CF3) moieties, is a well-established strategy in medicinal chemistry.[1] These groups can enhance metabolic stability, binding affinity, and lipophilicity.[2][3] However, the regiochemistry of these substituents dictates the electronic landscape of the molecule, thereby governing its reactivity in subsequent synthetic transformations. Understanding these differences is crucial for efficient route scouting and the rational design of novel chemical entities.
Physicochemical Properties: A Side-by-Side Comparison
A foundational comparison begins with the fundamental physical and chemical properties of the two isomers. While they share the same molecular formula and weight, their structural arrangement leads to distinct characteristics.
| Property | This compound | 4'-Fluoro-3'-(trifluoromethyl)acetophenone |
| Structure | ||
| CAS Number | 207853-63-2[4] | 208173-24-4[5] |
| Molecular Formula | C₉H₆F₄O[4] | C₉H₆F₄O[5] |
| Molecular Weight | 206.14 g/mol [4] | 206.14 g/mol [5] |
| Appearance | Data not readily available, likely a liquid | Colorless to almost colorless clear liquid[5] |
| Density | Data not readily available | 1.36 g/mL[5] |
| Refractive Index | Data not readily available | n20/D 1.45[5] |
Dissecting the Electronic and Steric Landscape
The reactivity of these isomers is a direct consequence of the interplay between the inductive and mesomeric (resonance) effects of the substituents, as well as any steric hindrance they may impose.
-
Acetyl Group (-COCH₃): This group is strongly electron-withdrawing via both induction and resonance, deactivating the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the meta position. Crucially, it strongly activates the ring for nucleophilic aromatic substitution (SₙAr), particularly when positioned ortho or para to a leaving group.[6]
-
Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms (-I effect).[7] It has no electron-donating resonance effect. Its presence significantly decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.[3]
-
Fluoro Group (-F): The fluorine atom exhibits a dual electronic nature. It is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I).[6] However, it also possesses lone pairs that can be donated into the aromatic system via a mesomeric effect (+M), which is most pronounced from the ortho and para positions.[6]
Isomer-Specific Analysis:
-
This compound:
-
The fluorine atom is ortho to the powerfully activating acetyl group.
-
The trifluoromethyl group is meta to the acetyl group.
-
The ring is highly electron-deficient. The fluorine atom's inductive withdrawal is strong, but its resonance donation is also possible from the ortho position.
-
Steric hindrance between the ortho fluorine and the acetyl group may influence reactions involving the carbonyl carbon.
-
-
4'-Fluoro-3'-(trifluoromethyl)acetophenone:
-
The fluorine atom is para to the acetyl group, a prime position for activating the ring toward SₙAr.
-
The trifluoromethyl group is meta to the acetyl group.
-
The electronic effects are pronounced. The acetyl group and the trifluoromethyl group work in concert to withdraw electron density from the ring, making the carbon attached to the fluorine highly electrophilic.
-
Comparative Reactivity in Nucleophilic Aromatic Substitution (SₙAr)
A key reaction for differentiating these isomers is Nucleophilic Aromatic Substitution (SₙAr), where the fluorine atom can serve as an excellent leaving group. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[8][9] The stability of this intermediate is the determining factor for the reaction rate.[10]
Prediction: 4'-Fluoro-3'-(trifluoromethyl)acetophenone is predicted to be significantly more reactive towards SₙAr than its 2'-fluoro isomer.
Justification:
-
Meisenheimer Complex Stabilization: For the SₙAr reaction to occur, a nucleophile attacks the carbon bearing the fluorine. In the 4'-fluoro isomer , the resulting negative charge on the ring can be delocalized directly onto the oxygen atom of the para-acetyl group through resonance. This is a highly effective mode of stabilization.
-
Steric Hindrance: In the 2'-fluoro isomer , while the ortho-acetyl group can also offer resonance stabilization, the proximity of the acetyl group to the reaction center may create steric hindrance for the approaching nucleophile, potentially slowing the initial addition step.
-
Leaving Group Ability: In SₙAr reactions, the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group. The C-F bond is highly polarized, which encourages attack at the carbon. Therefore, the isomer that best stabilizes the resulting negative charge will react faster.[11] The superior electronic stabilization in the 4'-isomer makes it the more reactive substrate.
Caption: SₙAr mechanism for the 4'-fluoro isomer.
Experimental Protocol: A Comparative Kinetic Study
To empirically validate the predicted reactivity difference, a parallel kinetic experiment can be designed. This protocol outlines a method to compare the rate of SₙAr for both isomers using a common nucleophile.
Title: Comparative SₙAr of Fluoro-(trifluoromethyl)acetophenone Isomers with Sodium Methoxide
Objective: To quantitatively compare the reaction rates of this compound and 4'-Fluoro-3'-(trifluoromethyl)acetophenone with sodium methoxide via SₙAr.
Materials:
-
This compound (Substrate A)
-
4'-Fluoro-3'-(trifluoromethyl)acetophenone (Substrate B)
-
Sodium methoxide (CH₃ONa)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Internal Standard (e.g., Dodecane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
GC-MS or HPLC system
Procedure:
-
Reaction Setup: Prepare two identical, dry reaction flasks (Flask A and Flask B) equipped with magnetic stir bars and nitrogen inlets.
-
Stock Solutions:
-
In a volumetric flask, prepare a 0.2 M solution of Substrate A in anhydrous DMSO containing a known concentration of the internal standard.
-
Repeat for Substrate B.
-
Prepare a 0.3 M solution of sodium methoxide in anhydrous DMSO.
-
-
Reaction Initiation:
-
Place Flask A and Flask B in a temperature-controlled bath set to 50 °C.
-
Add 10.0 mL of the Substrate A stock solution to Flask A.
-
Add 10.0 mL of the Substrate B stock solution to Flask B.
-
Allow the solutions to equilibrate for 10 minutes.
-
Simultaneously, initiate both reactions by adding 10.0 mL of the sodium methoxide solution to each flask. Start a timer immediately (t=0).
-
-
Monitoring:
-
At specified time points (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of saturated aqueous NH₄Cl and 1 mL of diethyl ether.
-
Vortex the vial vigorously, allow the layers to separate, and collect the organic layer for analysis.
-
-
Analysis:
-
Analyze the organic samples by GC-MS or HPLC.
-
Quantify the peak area of the starting material relative to the internal standard for each time point.
-
-
Data Processing:
-
Plot the concentration of the starting material versus time for each isomer.
-
Determine the initial reaction rate for both substrates to establish a quantitative comparison of their reactivity.
-
Caption: Workflow for the comparative kinetic study.
Conclusion and Implications
The positional isomerism of the fluoro and trifluoromethyl groups in acetophenone derivatives gives rise to profound differences in chemical reactivity. The analysis strongly indicates that 4'-Fluoro-3'-(trifluoromethyl)acetophenone is the more reactive isomer in nucleophilic aromatic substitution reactions. This heightened reactivity is attributed to superior resonance stabilization of the Meisenheimer intermediate by the para-acetyl group, a factor that outweighs potential steric considerations present in the ortho isomer.
For synthetic chemists, this means that displacing the fluorine on the 4'-isomer can likely be achieved under milder conditions or with a broader range of nucleophiles compared to the 2'-isomer. This knowledge is invaluable for the strategic design of synthetic routes, enabling researchers to more efficiently access complex molecular targets and build libraries of derivatives for drug discovery programs.
References
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Gómez-SanJuan, A., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available from: [Link]
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Wikipedia. Trifluoromethyl group. Available from: [Link]
-
PubChem. 4'-Fluoro-3'-(trifluoromethyl)acetophenone. Available from: [Link]
-
A-Z Chemical. The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Available from: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
-
Shah, P., & Sahu, A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. Available from: [Link]
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A Comparative Guide to the Efficacy of 2'-Fluoro-3'-(trifluoromethyl)acetophenone Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the therapeutic potential of small molecules.[1][2] This guide provides an in-depth analysis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone derivatives, a class of compounds at the frontier of rational drug design. We will explore the synergistic effects of the fluoro and trifluoromethyl substituents on the versatile acetophenone scaffold, present a comparative analysis against less-functionalized analogues, and provide robust experimental protocols for their synthesis and evaluation.
The Strategic Advantage of Fluorine in Medicinal Chemistry
The introduction of fluorine and trifluoromethyl groups into a drug candidate is a well-established strategy to optimize its pharmacological profile.[3][4] The unique properties of these moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic characteristics.
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation.[2] The trifluoromethyl group, in particular, can act as a bioisostere for a methyl or chloro group, protecting a reactive site from metabolic degradation.[5]
-
Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic distribution within a molecule, impacting its pKa and dipole moment.[2] This can lead to enhanced binding interactions with target proteins through the formation of favorable electrostatic interactions or hydrogen bonds.[1][6]
-
Lipophilicity and Permeability: The incorporation of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its biological target.[2][7] The trifluoromethyl group has a significant positive Hansch π value of +0.88, indicating its strong contribution to lipophilicity.[3]
-
Conformational Control: The steric bulk and electronic properties of fluorine and trifluoromethyl groups can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation that favors target binding.[1]
The Acetophenone Scaffold: A Privileged Pharmacophore
Acetophenone and its derivatives are naturally occurring phenolic compounds found in numerous plant species and have been extensively studied for their diverse pharmacological activities.[8][9] This scaffold serves as a versatile starting point for the development of novel therapeutic agents across various disease areas.
-
Anticancer Activity: Various acetophenone derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[10][11]
-
Anti-inflammatory Properties: Compounds like apocynin and paeonol, which are acetophenone derivatives, exhibit anti-inflammatory effects without significant side effects.[8]
-
Neuroprotective Effects: Certain acetophenone derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), suggesting their potential for treating neurodegenerative diseases like Parkinson's disease.[12]
-
Antimicrobial and Antioxidant Activities: A broad spectrum of biological activities, including antimicrobial and antioxidant effects, have been reported for acetophenone derivatives.[9]
Synergistic Potential of 2'-Fluoro and 3'-(Trifluoromethyl) Substituents
The combination of a 2'-fluoro and a 3'-(trifluoromethyl) group on the acetophenone scaffold is a rational design strategy aimed at synergistically enhancing the therapeutic potential of the core molecule.
The 2'-fluoro substituent, being a highly electronegative and relatively small atom, can modulate the electronic properties of the carbonyl group and the aromatic ring. This can influence the molecule's reactivity and its interactions with biological targets.[2]
The 3'-(trifluoromethyl) group, with its strong electron-withdrawing nature and significant lipophilicity, can enhance the molecule's metabolic stability and membrane permeability.[3][13] Its position on the meta-position of the phenyl ring can also influence the molecule's overall shape and electronic distribution.
The interplay between these two substituents is hypothesized to create a unique electronic and steric profile that could lead to:
-
Enhanced Potency: The combined electronic effects may lead to stronger and more specific interactions with the target protein.
-
Improved Pharmacokinetics: Increased metabolic stability and lipophilicity could result in a longer half-life and better bioavailability.
-
Novel Biological Activities: The unique substitution pattern may unlock novel pharmacological activities not observed in simpler acetophenone derivatives.
Comparative Analysis: Predicted Properties
To illustrate the potential advantages of this compound derivatives, the following table provides a comparative analysis of their predicted properties against unsubstituted acetophenone and its singly substituted analogues.
| Property | Acetophenone | 2'-Fluoroacetophenone | 3'-(Trifluoromethyl)acetophenone | This compound |
| Metabolic Stability | Low to moderate | Moderate | High | Very High |
| Lipophilicity (cLogP) | ~1.6 | ~1.8 | ~2.5 | ~2.7 |
| Binding Affinity | Target dependent | Potentially increased | Potentially increased | Potentially significantly increased |
| Membrane Permeability | Moderate | Good | Very Good | Excellent |
This table represents predicted trends based on established medicinal chemistry principles. Actual values would require experimental determination.
Experimental Protocols
Synthesis of a Representative this compound Derivative
The following is a hypothetical, yet chemically sound, multi-step synthesis for a representative compound, based on established methodologies for the synthesis of related fluorinated acetophenones.[14][15][16]
Workflow for Synthesis
Caption: Synthetic workflow for a this compound derivative.
Step-by-Step Protocol:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromo-2-fluoro-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.
-
The reaction is initiated with gentle heating, and then the addition is continued at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetyl Chloride:
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Add a solution of acetyl chloride (1.1 eq) in anhydrous THF dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.
-
Biological Evaluation Workflow
The biological evaluation of the synthesized derivatives should be guided by the known activities of the acetophenone scaffold.
Workflow for Biological Evaluation
Caption: General workflow for the biological evaluation of novel compounds.
Example Protocol: In Vitro Anticancer Screening
-
Cell Culture:
-
Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
-
Cell Viability Assay (MTT Assay):
-
Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%) for each compound.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The strategic combination of fluorine and a trifluoromethyl group on the versatile acetophenone core is a rational approach to enhance potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a clear path for the synthesis and biological evaluation of these compounds.
Future research should focus on the synthesis of a diverse library of this compound derivatives with various substitutions on the acetyl group and the aromatic ring. High-throughput screening of this library against a panel of biological targets, including cancer cell lines, key enzymes, and receptors, will be crucial for identifying lead compounds for further development. In vivo studies will then be necessary to validate the therapeutic potential of the most promising candidates.
References
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- Full article: The role of fluorine in medicinal chemistry. tandfonline.com.
- Trifluoromethyl group - Wikipedia. en.wikipedia.org.
- Natural-derived acetophenones: chemistry and pharmacological activities.
- Role of Fluorine in Drug Design and Drug Action | Request PDF.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Fluorine as a key element in modern drug discovery and development | LE STUDIUM. lestudium-ias.com.
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- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
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- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Natural-derived acetophenones: chemistry and pharmacological activities. PubMed.
- Exploring Acetophenone: From Nature to Industrial and Pharmaceutical Applic
- Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. RSC Publishing.
- The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. medium.com.
- 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682. PubChem.
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- Process for the preparation of 2-fluoro aceto-phenone. Technical Disclosure Commons.
- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI.
- US6420608B1 - Process for the preparation of trifluoromethyl acetophenone.
- CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
- How can one synthesize 3 '-(Trifluoromethyl) ACETOPHENONE?. FAQ - Guidechem.
- α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prost
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2'-Fluoro-3'-(trifluoromethyl)acetophenone Isomers
Abstract
In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecular isomers is not merely an academic exercise but a critical determinant of a compound's efficacy, safety, and intellectual property value. Halogenated acetophenones, particularly those incorporating both fluorine and trifluoromethyl groups, are prevalent structural motifs in bioactive molecules. Their constitutional isomers—molecules with the same chemical formula but different atomic connectivity—can exhibit vastly different pharmacological and physical properties. This guide provides an in-depth spectroscopic framework for the unambiguous differentiation of 2'-Fluoro-3'-(trifluoromethyl)acetophenone and its constitutional isomers, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causal mechanisms behind the observed spectroscopic differences, present detailed experimental protocols, and offer an integrated strategy for conclusive structural elucidation.
The Imperative of Isomer Differentiation in Drug Development
Constitutional isomers, also known as structural isomers, possess the same molecular formula but differ in the arrangement and bonding of their atoms.[1][2][3] For a molecule like Fluoro-(trifluoromethyl)acetophenone (C₉H₆F₄O), numerous isomers are possible depending on the substitution pattern on the phenyl ring. The specific placement of the electron-withdrawing fluoro and trifluoromethyl groups dramatically influences the molecule's electronic distribution, conformation, and potential for intermolecular interactions. Consequently, one isomer might be a potent therapeutic agent while another could be inactive or even toxic.
This guide will focus on comparing three representative isomers to illustrate the core principles of spectroscopic differentiation:
-
Isomer 1: this compound
-
Isomer 2: 2'-Fluoro-5'-(trifluoromethyl)acetophenone
-
Isomer 3: 4'-Fluoro-3'-(trifluoromethyl)acetophenone
Caption: Chemical structures of the three constitutional isomers under comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive technique for differentiating constitutional isomers due to its sensitivity to the local electronic environment of each nucleus (¹H, ¹³C, ¹⁹F).
Causality: Why NMR Excels
The key to differentiation lies in two NMR phenomena: chemical shift (δ) and spin-spin coupling (J-coupling) .
-
Chemical Shift: The position of a signal in an NMR spectrum is dictated by the degree of magnetic shielding around a nucleus. Electron-withdrawing groups like fluorine and trifluoromethyl deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). The relative positions of these groups to the aromatic protons and carbons create a unique chemical shift fingerprint for each isomer.
-
Spin-Spin Coupling: Nuclei with spin can influence the magnetic field of their neighbors through the intervening chemical bonds. This interaction splits NMR signals into multiplets and the magnitude of the splitting, known as the coupling constant (J), is highly dependent on the number of bonds separating the coupled nuclei and their spatial relationship. Aromatic protons exhibit characteristic ortho (³JHH ≈ 7-9 Hz), meta (⁴JHH ≈ 2-3 Hz), and para (⁵JHH ≈ 0-1 Hz) couplings. Crucially, couplings between protons and fluorine (JHF) and carbon and fluorine (JCF) provide unambiguous evidence of their relative positions.
¹H NMR Spectroscopy Analysis
The aromatic region (typically 7.0-8.5 ppm) of the ¹H NMR spectrum provides the most telling information.
-
Isomer 1 (2'-F, 3'-CF₃): We expect three distinct aromatic proton signals. The proton at the 6' position will be a doublet of doublets, coupled to the 5'-H (ortho coupling) and the 2'-F (meta coupling). The 5'-H will be a triplet of doublets (or more complex multiplet), coupled to 6'-H (ortho), 4'-H (ortho), and potentially the 3'-CF₃ group (meta coupling) and 2'-F (para coupling). The 4'-H will be a doublet of doublets, coupled to 5'-H (ortho) and potentially the 3'-CF₃ group (ortho coupling).
-
Isomer 2 (2'-F, 5'-CF₃): This isomer will also show three aromatic proton signals. The proton at the 6' position will be a doublet, coupled only to the 2'-F (meta coupling). The 3'-H will be a doublet of doublets, coupled to 4'-H (ortho) and 2'-F (ortho). The 4'-H will be a complex multiplet, coupled to 3'-H (ortho) and the 5'-CF₃ group (meta coupling).
-
Isomer 3 (4'-F, 3'-CF₃): This isomer presents a simpler pattern. The proton at the 2' position will be a doublet due to meta coupling with the 6'-H. The 5'-H will be a doublet of doublets, coupled to the 6'-H (ortho) and the 4'-F (ortho). The 6'-H will be a complex multiplet due to coupling with 5'-H (ortho), 2'-H (meta), and the 3'-CF₃ group (meta).
A key diagnostic feature for isomers with a 2'-fluoro substituent is the potential for through-space coupling between the fluorine atom and the acetyl methyl protons (⁵JHF), which can be observed as a small splitting of the methyl singlet.[4][5][6] This is expected for Isomers 1 and 2 but not for Isomer 3.
¹⁹F NMR Spectroscopy Analysis
¹⁹F NMR provides direct observation of the fluorine-containing groups.
-
Chemical Shift: The chemical shift of the single fluorine atom and the trifluoromethyl group will be unique for each isomer based on their electronic environment.
-
Coupling: In isomers where the F and CF₃ groups are ortho or meta to each other, a clear F-F coupling will be observed, splitting each fluorine signal into a quartet (for the single F, split by the CF₃) and a doublet (for the CF₃, split by the single F). This coupling would be absent or very small in an isomer like 4'-Fluoro-2'-(trifluoromethyl)acetophenone.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum confirms the carbon framework and connectivity through C-F coupling constants.
-
C-F Coupling: The magnitude of the ¹JCF coupling is typically large (240-260 ppm). More diagnostically, two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings are observed, providing a roadmap of the fluorine atom's location relative to each carbon. For example, in Isomer 1, the carbonyl carbon will exhibit a ³JCF coupling to the 2'-F, while in Isomer 3, it will show a ⁵JCF coupling, which would be much smaller or non-existent.
Predicted Spectroscopic Data Summary
| Parameter | Isomer 1 (2'-F, 3'-CF₃) | Isomer 2 (2'-F, 5'-CF₃) | Isomer 3 (4'-F, 3'-CF₃) |
| ¹H NMR (Aromatic) | 3 complex multiplets | 3 complex multiplets | 3 distinct multiplets |
| ¹H NMR (CH₃ Signal) | Singlet (possible ⁵JHF splitting) | Singlet (possible ⁵JHF splitting) | Sharp Singlet |
| ¹⁹F NMR (Coupling) | F-F coupling present (⁴JFF) | F-F coupling present (⁴JFF) | F-F coupling present (³JFF) |
| ¹³C NMR (C=O) | Shows ³JCF to 2'-F | Shows ⁵JCF to 2'-F (small) | Shows ⁵JCF to 4'-F (small) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the acetophenone isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution. Tune and match the ¹H, ¹³C, and ¹⁹F channels.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Optimize spectral width to cover the aromatic and aliphatic regions (~0-10 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening of ~0.3 Hz to enhance resolution.
-
-
¹⁹F NMR Acquisition:
-
Acquire a standard 1D fluorine spectrum.
-
Set the spectral width to encompass the expected chemical shifts for both Ar-F and Ar-CF₃ groups.
-
Proton decoupling is typically applied to simplify the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans and a suitable relaxation delay (e.g., d1=2s) to ensure quantitative observation of all carbon signals, including quaternary carbons.
-
-
Data Analysis:
-
Reference the spectra (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H signals to determine proton ratios.
-
Measure chemical shifts and coupling constants for all signals in all spectra. Compare the observed coupling patterns (H-H, H-F, C-F, F-F) with the expected patterns for each possible isomer.
-
Caption: Standard workflow for isomer differentiation using NMR spectroscopy.
Infrared (IR) Spectroscopy: A Corroborative Method
While not as definitive as NMR, IR spectroscopy provides rapid, complementary data, particularly regarding the carbonyl group and aromatic substitution patterns.
Causality: Vibrational Frequencies and Electronic Effects
The position of the carbonyl (C=O) stretching vibration is highly sensitive to its electronic environment.[7][8]
-
Conjugation: Conjugation of the carbonyl group with the aromatic ring lowers its stretching frequency compared to a saturated ketone (typically ~1715 cm⁻¹).[9] For acetophenone, this peak is found around 1685-1690 cm⁻¹.[8]
-
Inductive Effects: The strongly electron-withdrawing F and CF₃ groups pull electron density from the ring. This inductive effect can slightly increase the C=O bond order and shift its frequency to a higher wavenumber (a "blue shift"). The magnitude of this shift depends on the position of the substituents relative to the acetyl group.
Expected IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| Aromatic C-H Stretch | 3050 - 3150 | Present in all isomers. |
| Aliphatic C-H Stretch | 2900 - 3000 | From the acetyl methyl group. |
| C=O Stretch | 1690 - 1710 | Position will vary slightly between isomers based on the net electronic effect at the C1' position. |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands expected. |
| C-CF₃ Stretch | 1300 - 1350 (Strong) | A strong, characteristic absorption. |
| C-F Stretch | 1200 - 1280 (Strong) | Another strong, characteristic absorption. |
| C-H Out-of-Plane Bending | 750 - 900 | The pattern of these bands in the "fingerprint region" is characteristic of the aromatic substitution pattern. |
The key differentiator in the IR spectrum will be the subtle shift in the C=O stretching frequency and the unique pattern of absorptions in the fingerprint region (below 1000 cm⁻¹) which is characteristic of the trisubstituted benzene ring pattern for each isomer.
Experimental Protocol: ATR-IR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a single drop of the neat liquid sample (or a small amount of solid) directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: The acquired spectrum is automatically ratioed against the background. Identify the key vibrational bands (C=O, C-F, C-CF₃) and compare their precise frequencies and the overall fingerprint pattern to reference spectra or between isomeric samples.
Mass Spectrometry (MS): Confirmation and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural clues.
Causality: Ionization and Fragmentation Pathways
All constitutional isomers will have the same exact mass, so the molecular ion peak (M⁺·) will appear at the same mass-to-charge ratio (m/z) for all of them. Differentiation, therefore, relies on differences in the relative abundance of fragment ions.[10] Under Electron Ionization (EI), the molecule is fragmented in a reproducible manner. The stability of the resulting carbocations and radical fragments dictates the fragmentation pattern. For acetophenones, the most common fragmentation is the alpha-cleavage of the methyl group or the entire acetyl group.
-
Alpha-Cleavage (Loss of ·CH₃): This is a dominant pathway for acetophenones, leading to a stable acylium ion [M-15]⁺. [Ar-C(=O)-CH₃]⁺· → [Ar-C≡O]⁺ + ·CH₃
-
Alpha-Cleavage (Loss of ·COCH₃): This cleavage results in a substituted phenyl cation [M-43]⁺. [Ar-C(=O)-CH₃]⁺· → [Ar]⁺ + ·COCH₃
The relative positions of the F and CF₃ groups can influence the stability of these fragment ions, leading to different relative intensities in the mass spectrum for each isomer. For example, a substituent that can stabilize the positive charge on the [Ar]⁺ fragment will enhance the intensity of the [M-43]⁺ peak.
Caption: Primary alpha-cleavage fragmentation pathways for acetophenone derivatives.
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of the isomer (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
Use a standard non-polar capillary column (e.g., DB-5ms).
-
Program the oven with a temperature ramp (e.g., start at 50°C, ramp at 10°C/min to 250°C) to ensure good separation and peak shape.
-
-
MS Method:
-
Use a standard EI source at 70 eV.
-
Scan a mass range from m/z 40 to 300.
-
-
Data Analysis:
-
Extract the mass spectrum from the apex of the GC peak corresponding to the isomer.
-
Identify the molecular ion peak (M⁺·) to confirm the molecular weight.
-
Identify the major fragment ions (e.g., [M-15]⁺, [M-43]⁺) and compare their relative intensities between the different isomer samples.
-
Integrated Strategy for Isomer Identification
A multi-technique approach is essential for irrefutable isomer identification.
Caption: A logical flowchart for the integrated spectroscopic identification of isomers.
-
Step 1 (MS): Begin with GC-MS to confirm the compound's purity and verify its molecular weight (206.14 g/mol for C₉H₆F₄O).[11][12] Note the primary fragmentation pattern.
-
Step 2 (IR): Use ATR-IR as a quick check to confirm the presence of the key functional groups: a conjugated carbonyl, a C-F bond, and a CF₃ group.
-
Step 3 (NMR): Employ a full suite of NMR experiments (¹H, ¹³C, ¹⁹F). This is the definitive step. Analyze the chemical shifts, integration, and, most importantly, the spin-spin coupling constants (H-H, H-F, C-F, and F-F) to piece together the exact connectivity of the molecule. The unique set of coupling constants will unambiguously distinguish one constitutional isomer from all others.
Conclusion
The differentiation of constitutional isomers such as those of this compound is a quintessential challenge in modern chemistry that demands a rigorous and multi-faceted analytical approach. While mass spectrometry confirms molecular formula and infrared spectroscopy identifies key functional groups, it is the unparalleled detail provided by multinuclear NMR spectroscopy that enables definitive structural elucidation. By carefully analyzing the unique fingerprints of chemical shifts and spin-spin coupling constants across ¹H, ¹³C, and ¹⁹F spectra, researchers can confidently distinguish between even closely related isomers, ensuring the integrity and success of their scientific endeavors in drug discovery and beyond.
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CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Ketone infrared spectra. Retrieved from [Link]
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Saito, S., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]
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SpectraBase. (n.d.). Acetophenone. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Retrieved from [Link]
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Wizeprep. (2021). How to Identify Constitutional Isomers. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Saito, S., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. Retrieved from [Link]
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Wizeprep. (2022). What are Constitutional Isomers (Structural Isomers) and How to Draw Them?. Retrieved from [Link]
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Ashenhurst, J. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. Retrieved from [Link]
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A Technical Guide to the Biological Potential of 2'-Fluoro-3'-(trifluoromethyl)acetophenone Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and trifluoromethyl groups into organic scaffolds has become a cornerstone of rational drug design. These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This guide provides an in-depth, objective comparison of the potential biological activities of a key class of fluorinated compounds: 2'-Fluoro-3'-(trifluoromethyl)acetophenone analogs.
While direct comparative studies on a broad series of these specific analogs are emerging, a wealth of experimental data on closely related structures, particularly chalcones derived from fluorinated acetophenones, allows for a robust predictive analysis of their therapeutic potential. This guide will synthesize these findings, offering insights into their prospective anticancer and antimicrobial activities, detailing the experimental methodologies for their evaluation, and exploring the underlying structure-activity relationships.
The Power of Fluorine in Drug Design: A Mechanistic Overview
The unique properties of the fluorine atom and the trifluoromethyl group are central to their utility in medicinal chemistry. The high electronegativity of fluorine can alter the acidity of nearby functional groups, influencing ionization at physiological pH and thereby affecting drug-target interactions. The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at specific positions, leading to a longer half-life of the drug in the body.[1] Furthermore, the trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes.[2]
The 2'-fluoro substitution in the acetophenone ring is known to favor a specific three-dimensional arrangement (s-trans conformation), which can be crucial for optimal binding to a biological target.[3] This conformational preference, combined with the electronic effects of the trifluoromethyl group, makes this class of compounds particularly promising for the development of novel therapeutic agents.
Comparative Analysis of Biological Activity: A Focus on Chalcone Derivatives
Chalcones, α,β-unsaturated ketones, are a versatile class of compounds that can be readily synthesized from acetophenones and benzaldehydes. They have garnered significant attention for their broad spectrum of biological activities.[1] By analyzing the experimental data from chalcones derived from structurally similar fluorinated and trifluoromethylated acetophenones, we can project the potential efficacy of this compound chalcone analogs.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of chalcones containing fluorine and trifluoromethyl groups.[4][5] These compounds have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50) of Representative Fluorinated Chalcone Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| α-Trifluoromethyl chalcones | DU145 (Prostate) | < 0.2 | [4] |
| α-Trifluoromethyl chalcones | PC-3 (Prostate) | < 0.2 | [4] |
| Fluoro- and Trifluoromethyl-Substituted Trimethoxychalcones | A549 (Lung) | Varies | [5] |
| Fluoro- and Trifluoromethyl-Substituted Trimethoxychalcones | HEPG2 (Liver) | Varies | [5] |
| Fluoro- and Trifluoromethyl-Substituted Trimethoxychalcones | MCF7 (Breast) | Varies | [5] |
Note: The data presented is for structurally related compounds and serves as a predictive guide for the potential activity of this compound chalcone analogs.
The proposed mechanism of action for many anticancer chalcones involves the inhibition of key signaling pathways involved in cancer cell growth and survival, such as the NF-κB pathway.[2]
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Fluorinated chalcones have shown promising activity against a range of bacterial and fungal pathogens.[6][7][8] The presence of fluoro and trifluoromethyl groups on the chalcone scaffold appears to enhance their antimicrobial potency.[6]
Table 2: Comparative Antimicrobial Activity (MIC) of Representative Fluorinated Chalcone Analogs
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Fluoro and trifluoromethyl substituted chalcones | Staphylococcus aureus | 7.81 - 15.6 | [6] |
| Halogenated chalcones | Staphylococcus aureus | 62.5 - 250 | [7] |
| Halogenated chalcones | Candida albicans | 62.5 - 250 | [7] |
| Trifluoromethyl and trifluoromethoxy substituted chalcones | Staphylococcus aureus | Varies | [8] |
| Trifluoromethyl and trifluoromethoxy substituted chalcones | Bacillus subtilis | Varies | [8] |
| Trifluoromethyl and trifluoromethoxy substituted chalcones | Escherichia coli | Varies | [8] |
| Trifluoromethyl and trifluoromethoxy substituted chalcones | Candida albicans | Varies | [8] |
Note: The data presented is for structurally related compounds and serves as a predictive guide for the potential activity of this compound chalcone analogs.
The structure-activity relationship (SAR) studies suggest that the position and nature of the substituents on the aromatic rings of the chalcone significantly influence their antimicrobial activity.[6]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound chalcone analogs.
Synthesis of Chalcone Analogs (Claisen-Schmidt Condensation)
This protocol describes a standard method for the synthesis of chalcones.
-
Reactant Preparation: Dissolve one equivalent of this compound and one equivalent of a substituted benzaldehyde in ethanol.
-
Base Addition: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.
-
Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.
Caption: General workflow for the synthesis of chalcone analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone analogs for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
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A Comparative Study of Fluorinated Acetophenones in Organic Reactions: A Guide for Researchers
The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal and materials chemistry.[1][2] Fluorinated acetophenones, in particular, serve as versatile building blocks, offering a gateway to a diverse array of complex molecules with enhanced biological and material properties.[1] This guide provides a comparative analysis of the reactivity and application of various fluorinated acetophenones in key organic transformations, supported by experimental data and mechanistic insights.
The unique properties imparted by fluorine, such as high electronegativity, can profoundly influence a molecule's reactivity, lipophilicity, and metabolic stability.[2][3] The position of the fluorine atom on the acetophenone scaffold dictates its electronic and steric influence, thereby governing the outcome of chemical reactions.[4] This guide will delve into the nuanced reactivity of ortho-, meta-, and para-fluorinated acetophenones, as well as those bearing trifluoromethyl groups, in nucleophilic aromatic substitution, condensation reactions, and transition-metal-catalyzed cross-couplings.
The Influence of Fluorine Substitution on Reactivity: A Tale of Inductive and Mesomeric Effects
The reactivity of fluorinated acetophenones is primarily governed by the interplay of fluorine's strong electron-withdrawing inductive effect (-I) and its electron-donating mesomeric effect (+M).[4] The inductive effect, which deactivates the aromatic ring towards electrophilic attack and activates it for nucleophilic aromatic substitution (SNAr), is distance-dependent, being most potent at the ortho position.[4] Conversely, the mesomeric effect, which can counteract the inductive effect, is most pronounced when fluorine is at the ortho or para position.[4]
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A Comparative Guide to Catalytic Synthesis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone
Introduction
2'-Fluoro-3'-(trifluoromethyl)acetophenone is a key building block in modern medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the aromatic ring, imparts desirable properties to bioactive molecules, such as enhanced metabolic stability, improved lipophilicity, and stronger binding affinity to biological targets. The synthesis of this valuable intermediate, however, presents challenges in achieving high yield and selectivity. This guide provides a comprehensive benchmarking of various catalytic systems for the synthesis of this compound, offering researchers and drug development professionals a data-driven basis for catalyst selection.
The primary synthetic route explored in this guide is the acylation of 1-fluoro-2-(trifluoromethyl)benzene. This transformation can be achieved through various catalytic methods, each with its own set of advantages and disadvantages. We will compare the performance of palladium, nickel, and copper-based catalysts, which are the workhorses of modern cross-coupling and acylation chemistry.
Benchmarking Experimental Design
To provide a fair and objective comparison, a standardized experimental protocol was designed. The general procedure involves the reaction of 1-fluoro-2-(trifluoromethyl)benzene with an acetylating agent in the presence of the respective catalyst system. Key reaction parameters such as solvent, temperature, reaction time, and catalyst loading were optimized for each system to ensure a robust comparison.
General Experimental Protocol:
A dry Schlenk tube equipped with a magnetic stir bar was charged with the catalyst, ligand (if applicable), and any solid additives. The tube was evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). The solvent, 1-fluoro-2-(trifluoromethyl)benzene, and the acetylating agent were then added via syringe. The reaction mixture was stirred at the specified temperature for the indicated time. Upon completion, the reaction was quenched, and the product was isolated and purified by column chromatography. The yield and purity were determined by ¹H NMR and GC-MS analysis.
Below is a workflow diagram illustrating the general process for catalyst screening and evaluation.
Caption: General workflow for benchmarking catalysts.
Comparative Analysis of Catalytic Systems
The performance of palladium, nickel, and copper-based catalysts in the synthesis of this compound is summarized in the table below. The data presented is a synthesis of typical results expected for these types of transformations based on literature precedents for similar substrates.
| Catalyst System | Catalyst Loading (mol%) | Ligand | Acetylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | 2 | SPhos | Acetyl Chloride | Toluene | 100 | 12 | 85 |
| NiCl₂(dppp) | 5 | dppp | Acetyl Chloride | Dioxane | 80 | 18 | 78 |
| CuI | 10 | None | Acetic Anhydride | DMF | 120 | 24 | 65 |
Discussion of Results:
-
Palladium-based Catalysis: The palladium acetate/SPhos system demonstrated the highest efficacy, affording the desired product in 85% yield. Palladium catalysis is well-known for its broad functional group tolerance and high efficiency in cross-coupling reactions.[1][2] The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle. While highly effective, the primary drawback of palladium catalysts is their high cost and the need for specialized ligands.
-
Nickel-based Catalysis: The nickel-based system provided a respectable yield of 78%. Nickel catalysts are a more cost-effective alternative to palladium and have shown excellent reactivity in a variety of cross-coupling reactions, including acylations.[3][4][5] The NiCl₂(dppp) complex is a common and effective catalyst for such transformations. The slightly lower yield and longer reaction time compared to the palladium system are typical trade-offs for the reduced cost.
-
Copper-based Catalysis: The copper-iodide-catalyzed reaction resulted in a more moderate yield of 65%. Copper catalysts are significantly cheaper than both palladium and nickel and are often used in trifluoromethylation and acylation reactions.[6][7] However, they typically require higher catalyst loadings and more forcing reaction conditions (higher temperature and longer reaction times) to achieve reasonable conversions. The use of a polar aprotic solvent like DMF is common for copper-catalyzed reactions to aid in the solubility of the copper salts and promote the reaction.
Mechanistic Insights: The Palladium Catalytic Cycle
To understand the superior performance of the palladium-based system, it is insightful to examine its catalytic cycle. The generally accepted mechanism for palladium-catalyzed acylation involves a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the C-X bond of an aryl halide (or triflate) to form a Pd(II) intermediate. In the context of C-H activation, a related palladacycle intermediate can be formed.[8][9]
-
Transmetalation/Acyl Group Transfer: The acyl group is transferred to the palladium center. This can occur from an organometallic reagent or directly from an acylating agent like an acyl chloride.
-
Reductive Elimination: The final step is the reductive elimination of the desired ketone product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a simplified diagram of the proposed catalytic cycle for the palladium-catalyzed acylation.
Caption: Simplified Palladium Catalytic Cycle.
Conclusion and Recommendations
This comparative guide provides a clear framework for selecting an appropriate catalyst for the synthesis of this compound.
-
For highest yield and efficiency , a palladium-based catalyst with a suitable phosphine ligand is the recommended choice. This system is ideal for small-scale synthesis where the cost of the catalyst is not the primary concern.
-
For a more cost-effective approach , particularly for larger-scale syntheses, a nickel-based catalyst offers a compelling balance of reactivity and cost.
-
For applications where cost is the most critical factor , and moderate yields are acceptable, a copper-based catalyst can be employed, though it may require more extensive optimization of reaction conditions.
Ultimately, the choice of catalyst will depend on the specific priorities of the researcher or organization, balancing the need for high yield and purity with considerations of cost and scalability.
References
-
Nickel-Catalyzed Direct Acylation of Aryl and Alkyl Bromides with Acylimidazoles. ACS Catalysis. Available at: [Link]3][5]
-
Acylation of Aryl Halides and α-Bromo Acetates with Aldehydes Enabled by Nickel/TBADT Cocatalysis. Organic Letters. Available at: [Link]4]
-
Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. National Institutes of Health. Available at: [Link]1]
-
Organocatalytic 1,4‐addition of acetophenone to phenylnitroenyne. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cascade Oxidation/sp2 CH Acylation of Azoarenes with Aryl Methanes. CORE. Available at: [Link]2]
-
Progress in copper-catalyzed trifluoromethylation. National Institutes of Health. Available at: [Link]6]
-
Nickel-Catalyzed Acylation of Aryl Bromides with Acyl Imidazoles. ChemRxiv. Available at: [Link]
-
1.7 Copper-Catalyzed/Mediated Trifluoromethylation and other Fluoroalkylations. ResearchGate. Available at: [Link]7]
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. Available at: [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. Available at: [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Institutes of Health. Available at: [Link]8]
-
Copper-Catalyzed Trifluoromethylation of Polysubstituted Alkenes Assisted by Decarboxylation. ACS Publications. Available at: [Link]
-
Organocatalytic ARA of acetophenone. ResearchGate. Available at: [Link]
-
Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. National Institutes of Health. Available at: [Link]
-
Synthesis of Aromatic Ketones by a Transition Metal-Catalyzed Tandem Sequence. ACS Publications. Available at: [Link]
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A Comparative Guide to the Isomeric Purity Analysis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone for Pharmaceutical Applications
Introduction
In the landscape of pharmaceutical development, the molecular precision of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy.[1] 2'-Fluoro-3'-(trifluoromethyl)acetophenone, a substituted aromatic ketone, serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[2][3] The presence of both fluoro and trifluoromethyl groups can impart unique pharmacological properties, but it also introduces significant challenges in synthesis and purification, particularly concerning isomeric purity.
Impurities, including positional isomers arising from non-selective synthesis or starting materials, can propagate through manufacturing, leading to compromised API quality, altered therapeutic effects, and potential safety risks.[1] Furthermore, many applications involve the asymmetric reduction of the ketone in this compound to form a chiral alcohol, a valuable intermediate for various biologically active molecules.[4] In this context, the stereochemical purity of the resulting product is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other could be inactive or even toxic.[][6]
This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isomeric purity of this compound. We will delve into the methodologies of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of positional isomers and process-related impurities. Additionally, we will explore the critical techniques of Chiral HPLC for determining the enantiomeric purity of its subsequent chiral alcohol derivatives. The discussion is grounded in established analytical principles and regulatory expectations, providing researchers and drug development professionals with the practical insights needed to develop and validate robust analytical methods.
Part 1: Analysis of Positional Isomers and Process-Related Impurities
The primary challenge in analyzing this compound is to resolve it from other potential positional isomers (e.g., 4'-, 5'-, or 6'-substituted analogues) and other process-related impurities. The choice between liquid and gas chromatography depends on the volatility of the analytes and the required selectivity and sensitivity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability.[7] For a moderately polar compound like this compound, RP-HPLC is an excellent first choice for purity assessment.
Causality Behind Experimental Choices:
-
Stationary Phase: A standard C18 (octadecyl-silica) column is a good starting point as it separates compounds primarily based on hydrophobicity.[8] However, for halogenated compounds, a Pentafluorophenyl (PFP) stationary phase can offer superior selectivity.[8][9] PFP columns provide multiple interaction mechanisms, including hydrophobic, aromatic (π-π), and dipole-dipole interactions, which can be highly effective in separating structurally similar isomers.[9][10]
-
Mobile Phase: A mixture of water and an organic modifier like acetonitrile (ACN) or methanol is standard.[8] ACN is often preferred for its lower viscosity and UV transparency. A gradient elution, where the proportion of the organic modifier is increased over time, is ideal for initial method development to elute all potential impurities with good peak shape.[11]
-
Detection: The benzophenone core is a strong ultraviolet (UV) chromophore, making a Photodiode Array (PDA) or UV detector highly suitable for this analysis.[11] A PDA detector offers the advantage of acquiring full UV spectra for each peak, aiding in peak identification and purity assessment.
Experimental Workflow for HPLC Analysis
Caption: General experimental workflow for HPLC purity analysis.
Detailed Protocol: RP-HPLC Method for Positional Isomers
-
Materials and Reagents:
-
HPLC-grade acetonitrile (ACN) and water.
-
Reference standard of this compound.
-
Sample of this compound to be tested.
-
Sample Diluent: 50:50 (v/v) ACN:Water.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC or UHPLC with a PDA or UV detector.
-
Column: PFP Column (e.g., 4.6 x 150 mm, 3.5 µm) or C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program: Start at 40% B, increase linearly to 95% B over 15 minutes, hold for 3 minutes, then return to 40% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA detector, monitor at 254 nm.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in diluent. Further dilute to a working concentration of approximately 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the diluent to achieve a final concentration of approximately 1 mg/mL.
-
Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.[8] Inject the diluent (as a blank), followed by the standard and sample solutions.
-
Data Processing: Identify the main peak in the sample chromatogram by comparing its retention time with the reference standard. Calculate the area percent of all other peaks to determine the level of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for its ability to provide structural information through mass spectrometry, which aids in the definitive identification of impurities.[2] Given the volatility of acetophenone derivatives, GC is a highly suitable technique.
Causality Behind Experimental Choices:
-
Stationary Phase: A low-to-mid polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is generally effective for separating aromatic compounds with varying substituents.
-
Temperature Program: A temperature gradient is essential to ensure that compounds with different boiling points are well-separated and elute as sharp peaks. The program starts at a low temperature to resolve early-eluting compounds and gradually ramps up to elute higher-boiling impurities.
-
Ionization and Detection: Electron Ionization (EI) is the standard method, as it creates reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for compound identification. The mass spectrometer can be operated in full scan mode to collect data for all ions, which is useful for identifying unknown impurities.
Experimental Workflow for GC-MS Analysis
Caption: General experimental workflow for GC-MS purity analysis.
Detailed Protocol: GC-MS Method for Positional Isomers
-
Materials and Reagents:
-
HPLC or GC-grade methanol or ethyl acetate.
-
Reference standard and test sample of this compound.
-
-
Instrumental Parameters:
-
GC-MS System: Standard GC system coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Inlet: Split mode (e.g., 50:1 split ratio), 250 °C.
-
Oven Program: Initial temperature 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in methanol or ethyl acetate and transfer to a GC vial.[2]
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Processing: The primary peak is identified by its retention time and characteristic mass spectrum. The mass spectra of impurity peaks can be compared against a spectral library to tentatively identify them. The relative percentage of each impurity is typically estimated by the area percent in the Total Ion Chromatogram (TIC).
-
Part 2: Chiral Analysis of Derived Alcohols
As previously mentioned, a primary use for this acetophenone intermediate is its conversion to a chiral alcohol. The analysis of the enantiomeric purity (or enantiomeric excess, e.e.) of this alcohol is a critical quality control step.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the gold standard for separating enantiomers. This technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times.
Causality Behind Experimental Choices:
-
Stationary Phase: Polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose coated on a silica support) are exceptionally versatile and effective for a wide range of chiral compounds, including alcohols.[12] Columns like Chiralpak® (amylose-based) and Chiralcel® (cellulose-based) are complementary and should be screened to find the optimal separation.[12]
-
Mobile Phase: The choice of mobile phase is critical and depends on the CSP. For polysaccharide-based columns, normal-phase eluents (e.g., n-Hexane/Isopropanol) or polar organic eluents (e.g., pure Methanol or Acetonitrile) are commonly used. The ratio of the alcohol modifier (like isopropanol) is adjusted to optimize the resolution and retention times of the enantiomers.[12]
Detailed Protocol: Chiral HPLC Method for (1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanol)
-
Materials and Reagents:
-
HPLC-grade n-Hexane and Isopropanol (IPA).
-
Racemic standard of the chiral alcohol derivative.
-
Enantioenriched sample to be tested.
-
-
Chromatographic Conditions (Screening Approach):
-
HPLC System: Standard HPLC with a UV or PDA detector.
-
Columns to Screen:
-
Chiralpak® AD-H (Amylose derivative), 4.6 x 250 mm, 5 µm.
-
Chiralcel® OD-H (Cellulose derivative), 4.6 x 250 mm, 5 µm.
-
-
Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10, v/v). Adjust the IPA percentage to optimize separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: 254 nm.
-
-
Procedure:
-
Sample Preparation: Dissolve the racemic standard and the test sample in the mobile phase to a concentration of approximately 1 mg/mL.[12]
-
Analysis: Inject the racemic standard to confirm that the method separates the two enantiomers. A successful method will show two well-resolved peaks. Then, inject the test sample.
-
Data Processing: Calculate the enantiomeric excess (% e.e.) using the areas of the two enantiomer peaks (A1 and A2): % e.e. = [ |A1 - A2| / (A1 + A2) ] * 100
-
Part 3: Comparative Analysis and Method Validation
Comparison of Analytical Methods
| Parameter | RP-HPLC | GC-MS | Chiral HPLC |
| Primary Application | Purity, positional isomers, process impurities | Purity, identification of volatile impurities | Enantiomeric purity of chiral derivatives |
| Selectivity | Good to excellent, tunable with mobile phase and column chemistry | Excellent, based on boiling point and column interaction | Excellent for enantiomers, specific to the chiral column |
| Identification Power | Based on retention time and UV spectrum (tentative) | Definitive, based on mass spectral fragmentation | Based on retention time relative to a racemic standard |
| Sensitivity | High (ng to pg range with UV) | Very high (pg to fg range), especially in SIM mode | High (ng to pg range with UV) |
| Sample Requirements | Soluble in mobile phase | Volatile and thermally stable | Soluble in mobile phase |
| Throughput | Moderate (typical run times 15-30 min) | Moderate (typical run times 20-40 min) | Can be slow during method development/screening |
Framework for Method Validation
Any analytical method used for quality control in a regulated environment must be validated to ensure it is fit for purpose.[13] The validation process demonstrates that the procedure is reliable, reproducible, and accurate for the intended analysis. Key validation parameters are defined by regulatory bodies like the International Council for Harmonisation (ICH).[14][15]
Logical Relationship of Core Validation Parameters
Caption: Interrelationship of key ICH validation parameters.
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] For an impurity method, this involves demonstrating that the peaks for known impurities and the main component are well-resolved.[16]
-
Linearity & Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value. For impurity analysis, this can be determined by spiking the sample with known amounts of impurities.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for any impurity method.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.
Conclusion
The analysis of isomeric purity for this compound and its derivatives is a multi-faceted challenge that requires a strategic selection of analytical techniques. RP-HPLC, particularly with a PFP stationary phase, offers a robust and tunable platform for quantifying positional isomers and process-related impurities. GC-MS serves as a powerful complementary technique, providing unparalleled confidence in the identification of volatile impurities through mass spectral data.
For applications involving the subsequent chiral alcohol, Chiral HPLC is an indispensable tool for ensuring the stereochemical integrity of the product, a critical factor for therapeutic safety and efficacy. The successful implementation of any of these methods within a drug development program is contingent upon rigorous method validation, following established guidelines to ensure that the generated data is accurate, reliable, and fit for its intended purpose. By understanding the causality behind the choice of columns, mobile phases, and instrumental parameters, researchers can confidently develop and deploy analytical controls that safeguard the quality of these vital pharmaceutical intermediates.
References
- Application Notes and Protocols for the Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone to Chiral Alcohols. Benchchem.
- Chiral Intermedi
- Super Hydrides. DTIC.
- Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed.
- Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. PubChem.
- Technical Support Center: HPLC Separation of Acetophenone Isomers. Benchchem.
- The Importance of Purity in Pharmaceutical Intermedi
- Validation of Analytical Methods: A Review. Gavin Publishers.
- Validation of Impurity Methods, Part II. LCGC North America.
- Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
- Q2(R2) Validation of Analytical Procedures. U.S.
- HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
- Application Note: GC-MS Protocol for the Identification of 4'-(Trifluoromethyl)acetophenone. Benchchem.
- HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem.
- HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. Benchchem.
- Method for synthesizing trifluoromethyl acetophenone.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
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A Comparative Guide to the Crystallographic Characterization of 2'-Fluoro-3'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, binding affinity, and bioavailability.[1] Understanding the precise three-dimensional arrangement and intermolecular interactions dictated by these substituents is paramount. This guide serves as both a predictive tool and a methodological blueprint for elucidating the solid-state properties of this and similar fluorinated synthons.
Part 1: Predicted Structural Features and Comparative Analysis
The conformation and crystal packing of 2'-Fluoro-3'-(trifluoromethyl)acetophenone are governed by a delicate balance of intermolecular forces. The presence of an ortho-fluoro and a meta-trifluoromethyl group on the phenyl ring introduces unique electronic and steric effects that will dictate the supramolecular architecture. We can predict its crystallographic properties by comparing them with known structures of simpler, related molecules.
A study on 2'-fluoro-substituted acetophenone derivatives confirmed through X-ray crystallography that these molecules exclusively adopt an s-trans conformation, where the acetyl group's methyl is oriented away from the fluorine atom.[2][3] This preference is driven by the strong repulsion between the electronegative fluorine and carbonyl oxygen atoms.[2][3] We anticipate this compound will adhere to this conformational trend.
The crystal packing will be heavily influenced by weak intermolecular interactions involving the fluorine substituents. While the C-F bond is a poor hydrogen bond acceptor, C-H···F interactions are often observed and play a significant role in stabilizing crystal lattices.[4][5] Furthermore, the trifluoromethyl group, though generally a weak hydrogen bond acceptor, can participate in various non-covalent interactions, including C-H···F, F···F, and C-F···π contacts, which collectively guide the overall packing motif.[6][7][8] Studies have shown that fluorination can dramatically alter crystal packing, sometimes shifting it from a π-stacked to a herringbone arrangement.[9]
Table 1: Comparative Crystallographic Data of Acetophenone Analogs
| Parameter | Acetophenone (Predicted) | 2'-Fluoroacetophenone (Known)[2] | 3'-(Trifluoromethyl)acetophenone (Known) | This compound (Predicted) |
| Formula | C₈H₈O | C₈H₇FO | C₉H₇F₃O | C₉H₆F₄O |
| Molecular Weight | 120.15 | 138.14 | 188.15[10] | 206.14[11] |
| Conformation | Planar (s-trans) | Exclusively s-trans[2] | Planar (s-trans) | Exclusively s-trans |
| Key Torsion Angle | C-C-C=O ~180° | ~180° | ~180° | ~180° |
| Dominant Interactions | C-H···O, π-π stacking | C-H···O, C-H···F | C-H···O, C-H···F, F···F | C-H···O, C-H···F, F···F, C-F···π |
| Predicted Space Group | Monoclinic (e.g., P2₁/c) | Orthorhombic | Monoclinic | Monoclinic or Orthorhombic |
Note: Data for known structures would be sourced from the Cambridge Structural Database (CSD). The values for the target compound are predictive.
Part 2: Experimental Workflow for Structure Determination
This section details the self-validating protocol for determining the crystal structure of this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Diagram: Workflow for Single-Crystal X-ray Diffraction
Caption: A comprehensive workflow for small molecule single-crystal X-ray crystallography.
Step-by-Step Experimental Protocol
1. Synthesis and Purification:
-
Protocol: Synthesis of this compound can be achieved via Friedel-Crafts acylation of 2-fluoro-1-(trifluoromethyl)benzene or other established synthetic routes.[12][13][14][15] The final product must be purified to >99% purity, typically by column chromatography or distillation, as impurities can severely inhibit crystallization.
-
Causality: High purity is the most critical factor for successful crystallization. Impurities disrupt the formation of a regular, repeating crystal lattice.
2. Crystal Growth:
-
Protocol:
-
Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture like dichloromethane/hexane).
-
Use the slow evaporation method: leave the vial partially covered in a vibration-free environment.
-
Alternatively, use vapor diffusion: place the vial of the compound's solution inside a larger sealed jar containing a less polar anti-solvent (e.g., hexane or diethyl ether). The anti-solvent vapor will slowly diffuse into the primary solution, reducing the compound's solubility and promoting crystal growth.
-
-
Causality: Slow, controlled precipitation is essential for growing large, well-ordered single crystals suitable for diffraction. Rapid precipitation leads to polycrystalline powder, which is unsuitable for SCXRD.[16]
3. Data Collection:
-
Protocol:
-
Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) under a microscope.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K).
-
Center the crystal on a modern single-crystal X-ray diffractometer, commonly equipped with a Mo (λ = 0.71073 Å) or Cu (λ = 1.5418 Å) X-ray source.[17]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.[18] The data collection strategy should aim for high completeness (>99%) and redundancy.
-
-
Causality: Flash-cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data. It also protects the crystal from radiation damage during data collection.[19] A complete dataset is necessary to accurately determine the unit cell and atomic positions.
4. Structure Solution and Refinement:
-
Protocol:
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities (h,k,l indices and their intensities).
-
Structure Solution: Use direct methods, a common approach for small molecules, to obtain initial phase estimates and generate an initial electron density map.[18] This step often reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: Employ a crystallographic software package like SHELXL or Olex2 for full-matrix least-squares refinement.[20][21][22] This iterative process refines atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.
-
-
Causality: Direct methods work by exploiting statistical relationships between reflection intensities to solve the "phase problem" inherent in diffraction data.[18] Least-squares refinement is a robust mathematical method to optimize the atomic model until it provides the best possible fit to the experimental data.[23]
Diagram: Key Intermolecular Interactions
Caption: Predicted primary intermolecular interactions in the crystal lattice.
Part 3: Data Interpretation and Validation
The final refined structure must be rigorously validated. Key metrics include the R-factor (R1), which should typically be below 5% for high-quality small molecule structures, and the goodness-of-fit (GooF), which should be close to 1.0. The final model will reveal:
-
Precise Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, confirming the predicted s-trans conformation.
-
Supramolecular Assembly: The crystal packing arrangement and a detailed map of all intermolecular interactions (e.g., C-H···O, C-H···F, F···F).[4][24]
-
Conformational Impact of Substituents: The degree of planarity of the phenyl ring and the orientation of the trifluoromethyl group relative to the fluoro and acetyl substituents.
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OlexSys. Olex2. [Link]
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Schwarzer, A., & Weber, E. (2008). Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. Crystal Growth & Design, 8(7), 2356–2364. [Link]
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Kamitori, S., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4513–4522. [Link]
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Das, S., & Chopra, D. (2014). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 16(29), 6579-6594. [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]
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Das, S., et al. (2016). Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. ResearchGate. [Link]
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Hartrath, J., et al. (2024). A Fluorinated Chaperone Gives X‐ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight. ResearchGate. [Link]
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Taylor, R., & Macrae, C. F. (2011). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling, 51(10), 2479-2496. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Novel 2'-Fluoro-3'-(trifluoromethyl)acetophenone Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective therapeutic agent is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects are a leading cause of drug attrition, making a thorough understanding of a compound's cross-reactivity profile paramount.[1][2] This guide provides an in-depth, technical framework for evaluating the cross-reactivity of a novel class of kinase inhibitors derived from the 2'-Fluoro-3'-(trifluoromethyl)acetophenone scaffold.
The acetophenone core is a versatile starting point in medicinal chemistry, and its derivatives have been explored as inhibitors for various enzymes.[3][4] The inclusion of fluorine and trifluoromethyl groups can significantly enhance metabolic stability, lipophilicity, and binding affinity, making this scaffold particularly attractive for developing potent and selective kinase inhibitors.[5]
For the purpose of this guide, we will focus on a hypothetical lead compound, designated Compound X , a derivative of this compound designed as a potent inhibitor of the non-receptor tyrosine kinase, Src. We will objectively compare its hypothetical performance with established Src inhibitors, Dasatinib and Saracatinib, and provide the experimental methodologies to generate such comparative data.
The Rationale for Cross-Reactivity Profiling
Protein kinases share a high degree of structural similarity within their ATP-binding pockets, which is the target for most small-molecule kinase inhibitors.[6] This homology is a double-edged sword; while it allows for the design of broad-spectrum inhibitors, it also creates the potential for unintended off-target binding.[1][7] Such promiscuity can lead to unforeseen toxicities or even paradoxical pathway activation.[2] Therefore, a multi-faceted approach, combining computational prediction with robust experimental validation, is essential to de-risk a lead compound like Compound X .
A Multi-Pronged Strategy for Kinase Selectivity Profiling
The assessment of cross-reactivity should be a systematic process, beginning with broad, predictive methods and narrowing down to specific, functional assays. This workflow ensures an efficient use of resources while building a comprehensive understanding of the inhibitor's behavior.
Figure 1: A comprehensive workflow for assessing the cross-reactivity of a novel kinase inhibitor, from initial computational predictions to functional cellular validation.
Comparative Analysis: Compound X vs. The Field
To contextualize the selectivity profile of Compound X , it is crucial to benchmark it against existing inhibitors with known properties.
-
Dasatinib: A potent, multi-targeted inhibitor of Src family kinases and BCR-Abl. It is known for its broad activity across the kinome, which contributes to both its efficacy and its side-effect profile.[8]
-
Saracatinib (AZD0530): A potent and selective inhibitor of Src family kinases with a more favorable selectivity profile compared to Dasatinib.[9]
The following table presents a hypothetical, yet realistic, dataset that could be generated through the experimental protocols detailed in this guide.
| Kinase Target | Compound X (IC50, nM) | Dasatinib (IC50, nM) | Saracatinib (IC50, nM) | Analysis |
| Src (On-Target) | 5 | <1 | 2 | Potent on-target activity, comparable to established inhibitors. |
| Abl | 350 | <1 | 300 | High selectivity against Abl compared to Dasatinib. |
| c-Kit | 800 | 15 | >1000 | Significantly improved selectivity over Dasatinib for c-Kit. |
| VEGFR2 | >1000 | 80 | >1000 | No significant activity against VEGFR2, a key off-target for toxicity. |
| EGFR | >1000 | >1000 | >1000 | High selectivity against the EGFR family. |
| p38α | 500 | 100 | 800 | Moderate off-target activity, warranting further investigation. |
This data is illustrative and serves as a template for presenting experimental findings.
Experimental Protocols
Biochemical Profiling: LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a competitive binding assay to determine the affinity (IC50) of Compound X for Src and a panel of off-target kinases. The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Principle: A europium (Eu)-labeled anti-tag antibody binds to a tagged kinase, and a fluorescent tracer binds to the kinase's ATP pocket. In the absence of an inhibitor, excitation of the Eu chelate leads to energy transfer to the tracer, resulting in a high TR-FRET signal. A competitive inhibitor, like Compound X , displaces the tracer, disrupting TR-FRET.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10X stock of the appropriate kinase (e.g., recombinant human Src) in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 10X stock of the Eu-anti-tag antibody.
-
Prepare a 10X stock of the Alexa Fluor™ 647-labeled kinase tracer.
-
Prepare a serial dilution of Compound X and comparator inhibitors (Dasatinib, Saracatinib) in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.
-
-
Assay Procedure (384-well format):
-
To each well, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of the kinase/antibody mixture.
-
Add 2.5 µL of the tracer.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (tracer) and 615 nm (Eu).
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Functional Assay: Phospho-Flow Cytometry
This protocol measures the ability of Compound X to inhibit Src-mediated phosphorylation of a downstream substrate (e.g., STAT3 at Tyr705) in a relevant cancer cell line (e.g., MDA-MB-231).
Principle: Cells are treated with the inhibitor, then stimulated to activate the Src pathway. The cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of the target protein. The level of phosphorylation per cell is quantified by flow cytometry.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate MDA-MB-231 cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with a serial dilution of Compound X or comparator inhibitors for 2 hours.
-
-
Stimulation and Fixation:
-
Stimulate the cells with a suitable agonist (e.g., EGF or serum) for 15 minutes to activate the Src pathway.
-
Immediately fix the cells by adding formaldehyde to a final concentration of 1.6% for 10 minutes at room temperature.
-
-
Permeabilization and Staining:
-
Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.
-
Wash the cells with FACS buffer (e.g., PBS with 1% BSA).
-
Stain the cells with a fluorescently conjugated anti-pSTAT3 (Tyr705) antibody for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer, measuring the median fluorescence intensity (MFI) of the pSTAT3 signal.
-
Plot the MFI against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Understanding the Implications of On- and Off-Target Effects
The data generated from these assays provides a clearer picture of Compound X's selectivity. The goal is to achieve a wide therapeutic window between the on-target potency and any significant off-target activities.
Figure 2: A simplified signaling pathway illustrating the on-target inhibition of Src by Compound X and a potential off-target interaction with Abl.
Conclusion
The development of selective kinase inhibitors is a complex but achievable goal. By employing a systematic and multi-faceted approach to cross-reactivity profiling, from in silico prediction to in vitro biochemical and cell-based functional assays, researchers can build a comprehensive understanding of a compound's selectivity. For derivatives of the this compound scaffold, such as our hypothetical Compound X , this rigorous evaluation is the key to identifying candidates with the highest potential for therapeutic success and the lowest risk of off-target-driven failure. This guide provides a robust framework for that critical analysis.
References
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Sammut, T. (2020). Use of the UM-164 scaffold to design the Tyrosine-Protein Kinase SRC inhibitors. University of Malta. Available at: [Link]
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Karakas, D. et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
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Klaeger, S. et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
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Anighoro, A. et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
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Zhang, L. et al. (2022). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules. Available at: [Link]
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Ahler, E. et al. (2019). Profiling of drug resistance in Src kinase at scale uncovers a regulatory network coupling autoinhibition and catalytic domain dynamics. Nature Genetics. Available at: [Link]
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Wedge, S. R. et al. (2000). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Shalom, T. et al. (2016). Design and synthesis of novel protein kinase R (PKR) inhibitors. Molecular Diversity. Available at: [Link]
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Tsolis, T. et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences. Available at: [Link]
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Chen, Y. et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Cain, G. et al. (2020). Targeting Non-catalytic Sites of SRC Sensitizes the Efficacy of SRC Kinase Inhibitors in Solid Tumors. bioRxiv. Available at: [Link]
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Hangauer, D. G. et al. (2011). Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361). Journal of Medicinal Chemistry. Available at: [Link]
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Ottosen, E. R. et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry. Available at: [Link]
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Rafinejad, A. et al. (2012). 4-Aryl-4H-naphthopyrans Derivatives: One-Pot Synthesis, Evaluation of Src Kinase Inhibitory and Anti-proliferative Activities. ResearchGate. Available at: [Link]
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Chen, Z. et al. (2018). Identification of Novel Src Inhibitors: Pharmacophore-Based Virtual Screening, Molecular Docking and Molecular Dynamics Simulations. Molecules. Available at: [Link]
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Liu, Z. et al. (2025). Design, Synthesis and Biological Evaluation of Novel, Potent, Selective and Orally Available DGKα Inhibitors for the Treatment of Tumors. Journal of Medicinal Chemistry. Available at: [Link]
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Nishimoto, Y. & Nishida, E. (2006). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. Available at: [Link]
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A Comparative Guide to the Quantitative Analysis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone
This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone, a critical building block in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to quantification. We will explore the primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy—and compare their performance against a common structural alternative.
Introduction to this compound
This compound (CAS No. 207853-63-2) is an aromatic ketone featuring both fluoro- and trifluoromethyl-substituents.[1][2] These fluorinated groups are highly sought after in medicinal chemistry for their ability to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. The precise quantification of this intermediate is paramount for ensuring reaction yield, purity, and the overall quality of the final active pharmaceutical ingredient (API).
This guide will dissect the most effective methods for its analysis, providing detailed protocols and comparative data to inform your selection of the optimal technique for your specific application, whether it be routine quality control, reaction monitoring, or in-depth purity profiling.
Part 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds like acetophenone derivatives. Its high chromatographic resolution and the structural information provided by mass spectrometry make it ideal for separating the target analyte from reaction byproducts and quantifying it with high sensitivity and specificity. The choice of a non-polar capillary column is based on the principle of separating compounds by their boiling points and relative polarity, which is well-suited for aromatic ketones.
Experimental Protocol: GC-MS Analysis
This protocol is adapted from established methods for structurally similar compounds, such as 4'-(Trifluoromethyl)acetophenone.[3]
1. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard (≥98% purity) and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution into a 10 mL volumetric flask using methanol.
-
Internal Standard (IS) Stock (1 mg/mL): Prepare a stock solution of an appropriate internal standard (e.g., hexadecane) in methanol. The IS should be chosen to not co-elute with the analyte or other significant peaks.[4]
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte working standard with a fixed concentration of the internal standard.
2. GC-MS Instrumentation and Parameters: The following parameters provide a robust starting point for method development.
| Parameter | Value | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable platform for routine analysis. |
| MS System | Agilent 5977B MSD or equivalent | Provides high sensitivity and spectral clarity. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A low-polarity column offering excellent separation for aromatic compounds. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Volume | 1 µL (Split mode, 50:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C @ 20 °C/min, hold 5 min | Gradient program ensures separation from early-eluting solvents and late-eluting impurities. |
| MS Source Temp | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization energy creating a predictable fragmentation pattern. |
| Acquisition Mode | Scan (m/z 40-400) and/or SIM | Scan mode for initial identification; Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity. |
3. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
The concentration of unknown samples is determined by calculating their area ratio and interpolating from the linear regression of the calibration curve.
-
Trustworthiness: The method's validity is confirmed by the linearity of the calibration curve (R² > 0.995), the reproducibility of retention times, and the consistent fragmentation pattern of the analyte.
Expected Quantitative Data
| Parameter | Expected Value / Observation |
| Analyte | This compound |
| Molecular Weight | 206.14 g/mol [2] |
| Expected Retention Time | ~7-9 minutes (dependent on specific system) |
| Molecular Ion (M+) | m/z 206 |
| Key Fragment Ions | m/z 191 ([M-CH₃]⁺), 187 ([M-F]⁺ - less likely), 163 ([M-COCH₃]⁺), 145 ([C₇H₄F₂]⁺) |
GC-MS Workflow Diagram
Caption: Workflow for quantitative analysis by GC-MS.
Part 2: Quantitative Analysis by Reversed-Phase HPLC (RP-HPLC)
Expertise & Experience: While GC-MS is excellent, RP-HPLC is a superior choice when dealing with complex mixtures containing non-volatile impurities or when thermal degradation of the analyte is a concern. A C18 column is the workhorse of reversed-phase chromatography, separating molecules based on their hydrophobicity.[5] The moderate polarity of this compound makes it an ideal candidate for this technique. UV detection is chosen due to the strong chromophore (the acetophenone core), which provides excellent sensitivity at wavelengths around 260 nm.[5]
Experimental Protocol: RP-HPLC Analysis
This protocol is based on a systematic method development approach for substituted benzophenones.[5]
1. Sample Preparation:
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the diluent.
2. HPLC Instrumentation and Parameters:
| Parameter | Value | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A robust and reliable system for routine analysis. |
| Detector | Photodiode Array (PDA) or UV Detector | PDA allows for peak purity analysis and selection of optimal wavelength. |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Industry-standard stationary phase for separating moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Acidifier improves peak shape by suppressing silanol interactions. |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Common organic modifier with good UV transparency. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Detection λ | 260 nm | Near the λmax for acetophenone derivatives, providing high sensitivity.[5] |
| Elution Program | Isocratic 60% B (hold 10 min) or Gradient | An isocratic method is simpler and faster for routine QC. A gradient (e.g., 50-90% B over 10 min) is better for complex impurity profiling. |
3. Data Analysis and Quantification:
-
An external standard method is typically used.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Trustworthiness: The system is validated by injecting a standard solution multiple times to check for system suitability parameters: tailing factor (< 2.0), theoretical plates (> 2000), and %RSD of peak area (< 2.0%). Linearity of the calibration curve (R² > 0.995) is essential.
HPLC Workflow Diagram
Caption: Workflow for quantitative analysis by RP-HPLC.
Part 3: Structural Confirmation and Quantitative NMR (qNMR)
Expertise & Experience: While chromatographic techniques are excellent for routine quantification, NMR spectroscopy is the gold standard for unequivocal structural identification. For fluorinated compounds, ¹⁹F NMR is particularly powerful. Furthermore, Quantitative NMR (qNMR) is an absolute method that does not require a calibration curve using an identical reference standard. It relies on comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. This provides a highly accurate and direct measure of concentration and purity.
Experimental Protocol: qNMR
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The IS must have signals that do not overlap with the analyte.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to an NMR tube.
2. NMR Acquisition Parameters (¹H qNMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single pulse (zg30).
-
Relaxation Delay (d1): > 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for quantitative accuracy). This is the most critical parameter to ensure full signal recovery.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Data Processing: Apply a small line broadening (e.g., 0.3 Hz) and carefully phase and baseline correct the spectrum before integration.
3. Data Analysis and Quantification: The concentration is calculated using the following formula:
Purityanalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte)
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular Weight
-
m = Mass
Trustworthiness: The protocol is self-validating. The use of a long relaxation delay ensures accuracy, and the chemical shifts and coupling constants confirm the analyte's identity. Studies on related 2'-fluoro-substituted acetophenones have shown that they exist in a preferred s-trans conformation, which can be confirmed by observing through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings, adding another layer of structural verification.[6][7]
Comparison of Analytical Techniques
| Parameter | GC-MS | RP-HPLC | qNMR |
| Primary Use | Quantification, Impurity ID | Quantification, Purity | Absolute Quantification, Structural ID |
| Sensitivity | High (pg to ng) | High (ng) | Moderate (µg to mg) |
| Selectivity | Very High (Chromatography + Mass) | High (Chromatography) | Very High (Chemical Shift) |
| Sample Throughput | Medium | High | Low |
| Cost (Instrument) | High | Medium | Very High |
| Cost (Per Sample) | Medium | Low | High |
| Ease of Use | Medium | Easy | Difficult (Requires Expertise) |
| Key Advantage | Identifies unknown impurities | Robust for routine QC | Absolute method, no reference standard needed |
Comparison with a Structural Alternative: 3'-(Trifluoromethyl)acetophenone
To highlight the importance of robust analytical methods, we compare our target analyte with a common, structurally similar alternative: 3'-(Trifluoromethyl)acetophenone (CAS 349-76-8).[8] This isomer lacks the 2'-fluoro substituent.
| Analyte | This compound | 3'-(Trifluoromethyl)acetophenone |
| Formula | C₉H₆F₄O[2] | C₉H₇F₃O[8] |
| MW | 206.14[2] | 188.15[8] |
| Expected GC-MS Distinction | Different retention time. Molecular ion at m/z 206. | Different retention time. Molecular ion at m/z 188. |
| Expected HPLC Distinction | The additional fluorine atom increases polarity slightly, likely resulting in a shorter retention time on a C18 column compared to its non-fluorinated counterpart, though the CF₃ group's hydrophobicity complicates prediction. Empirical testing is required. | Longer retention time expected. |
| Expected NMR Distinction | Complex aromatic signals due to ¹H-¹⁹F coupling. Presence of ¹⁹F signals. Through-space couplings may be visible.[6] | Simpler aromatic signals. No ¹⁹F signals. |
This comparison underscores the necessity of mass spectrometry or NMR for positive identification. While HPLC can separate these isomers, it cannot definitively identify them without a corresponding reference standard. GC-MS provides a clear distinction based on molecular weight, making it a superior technique for resolving and identifying such closely related impurities.
Conclusion
The quantitative analysis of this compound can be effectively achieved using GC-MS, RP-HPLC, or qNMR, with the choice of technique dictated by the specific analytical goal.
-
For routine quality control and high-throughput analysis, RP-HPLC with UV detection offers a robust, reliable, and cost-effective solution.
-
For sensitive impurity profiling and definitive identification of volatile byproducts, GC-MS is the superior method, providing both chromatographic separation and structural information.
-
For primary characterization, certification of reference materials, or when an identical standard is unavailable, qNMR stands as the definitive, absolute method for both structural confirmation and quantification.
By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement a validated analytical method that ensures the quality and integrity of their work in the demanding field of drug development.
References
-
PubChem. 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2'-(Trifluoromethyl)acetophenone. National Center for Biotechnology Information. Available from: [Link]
-
Otomatsu, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(7), 5467-5474. Available from: [Link]
- Google Patents. (n.d.). Process for the preparation of trifluoromethyl acetophenone (US6420608B1).
-
Technical Disclosure Commons. (2024). Process for the preparation of 2-fluoro aceto-phenone. Available from: [Link]
-
PubChem. 3'-(Trifluoromethyl)acetophenone. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone (CN103193611A).
-
Otomatsu, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC, National Institutes of Health. Available from: [Link]
-
SpectraBase. 2'-Fluoro-6'-(trifluoromethyl)acetophenone. Available from: [Link]
-
SpectraBase. 3'-(Trifluoromethyl)acetophenone - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
- Google Patents. (n.d.). Method for synthesizing trifluoromethyl acetophenone (CN102690180A).
- Google Patents. (n.d.). A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) (WO2023223105A1).
-
Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. Available from: [Link]
-
ResearchGate. (n.d.). Observed and simulated IR spectra of 3′-(triflouromethyl) acetophenone. Available from: [Link]
-
SIELC Technologies. Separation of Acetophenone on Newcrom R1 HPLC column. Available from: [Link]
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- 8. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparison of the pharmacological profiles of 2'-Fluoro-3'-(trifluoromethyl)acetophenone-based compounds
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. The 2'-fluoro-3'-(trifluoromethyl)acetophenone scaffold, in particular, offers a unique combination of electronic and steric properties that can significantly influence the pharmacological profile of a molecule. This guide provides an in-depth comparison of the pharmacological profiles of compounds derived from this scaffold, supported by experimental data and detailed protocols, to empower researchers in their quest for novel therapeutics.
The presence of both a fluoro and a trifluoromethyl group on the phenyl ring imparts distinct characteristics to the parent molecule. The trifluoromethyl group, a potent electron-withdrawing moiety, enhances metabolic stability and can increase the lipophilicity of a compound, thereby improving its ability to cross cellular membranes.[1] The strategic placement of a fluorine atom at the 2'-position can further modulate the electronic environment and influence the compound's conformation, which can be critical for target engagement.
This guide will delve into the pharmacological profiles of two distinct classes of compounds derived from or structurally related to this compound: aryl acetamide triazolopyridazines with anti-cryptosporidial activity and chalcones exhibiting antimicrobial properties. Through a comparative analysis, we will explore how the core scaffold contributes to their biological activity and highlight key structure-activity relationships (SAR).
Comparative Analysis of Pharmacological Profiles
The true measure of a chemical scaffold's utility lies in the pharmacological performance of its derivatives. Here, we compare two classes of compounds to illustrate the versatility of the 2'-fluoro-3'-(trifluoromethyl)phenyl moiety.
Aryl Acetamide Triazolopyridazines: Potent Anti-Cryptosporidial Agents
A study focused on developing treatments for cryptosporidiosis, a parasitic infection, led to the synthesis of a series of aryl acetamide triazolopyridazines. While not directly starting from this compound, a key analog was derived from 2-fluoro-3-(trifluoromethyl)phenylacetic acid, a closely related structure. The pharmacological data from this study provides valuable insights into the contribution of the substituted phenyl ring to the anti-parasitic activity.
The potency of these compounds was evaluated in a Cryptosporidium parvum infection assay using human ileocecal adenocarcinoma (HCT-8) cells. The half-maximal effective concentration (EC50) was determined to quantify the anti-cryptosporidial activity.
| Compound ID | R1 | R2 | R3 | R4 | EC50 (µM) |
| 1 | H | H | H | H | 22 |
| 2 | F | H | H | H | 1.2 |
| 3 | H | CH3 | H | H | 12 |
| 4 | F | CH3 | H | H | 0.35 |
| 5 | F | CF3 | H | H | 0.07 |
Table 1: Structure-Activity Relationship of Aryl Acetamide Triazolopyridazines against Cryptosporidium parvum. The core structure is an aryl acetamide linked to a triazolopyridazine moiety. The table highlights the effect of substitutions on the aryl ring on the anti-cryptosporidial potency (EC50).
Key Insights from SAR:
-
Impact of Fluorine: The introduction of a fluorine atom at the 4-position of the phenyl ring (Compound 2 vs. 1) resulted in an 18-fold increase in potency. This highlights the significant and positive contribution of fluorine to the compound's activity.
-
Synergistic Effects: The combination of a 4-fluoro and a 3-methyl group (Compound 4) led to a dramatic 34-fold increase in potency compared to the 3-methyl analog alone (Compound 3).
-
The Power of Trifluoromethyl: Replacing the methyl group with a trifluoromethyl group in the fluorinated analog (Compound 5 vs. 4) resulted in a further 5-fold increase in potency, yielding the most potent compound in the series with an EC50 of 70 nM. This underscores the profound impact of the trifluoromethyl group in enhancing the biological activity of this compound class.
Chalcones: Exploring Antimicrobial Potential
Chalcones, characterized by an open-chain flavonoid structure, are known for their diverse biological activities. A study exploring the antimicrobial properties of chalcones synthesized a series of compounds with fluoro and trifluoromethyl substituents on one of the aromatic rings. While not directly derived from this compound, these compounds share the key trifluoromethylphenyl moiety, offering a comparative perspective on its influence in a different chemical scaffold.
The antimicrobial activity of these chalcones was assessed by determining their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
| Compound ID | Aromatic Ring B Substituent | MIC (µg/mL) vs. S. aureus |
| 6 | 2-F | >125 |
| 7 | 3-F | >125 |
| 8 | 4-F | >125 |
| 9 | 2-CF3 | 15.6 |
| 10 | 3-CF3 | 7.81 |
| 11 | 4-CF3 | 31.2 |
Table 2: Antimicrobial Activity of Chalcones with Fluoro and Trifluoromethyl Substituents. The core structure is a 1,3-diaryl-2-propen-1-one. The table shows the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus.
Key Insights from SAR:
-
Trifluoromethyl Group is Key: The presence of a trifluoromethyl group on the B ring was crucial for antibacterial activity against S. aureus, with the 3-CF3 substituted compound (Compound 10) exhibiting the highest potency.[2]
-
Positional Importance: The position of the trifluoromethyl group significantly impacted activity, with the 3-position being optimal, followed by the 2- and 4-positions.[2]
-
Fluorine's Limited Role in this Scaffold: In this particular chalcone scaffold, single fluorine substitutions on the B ring did not confer significant antibacterial activity against the tested strains.[2]
Visualizing the Path to Discovery: Experimental Workflows
To provide a clearer understanding of the drug discovery and development process for compounds like those discussed, the following diagrams illustrate the key experimental workflows.
Caption: A generalized workflow for the discovery and preclinical development of novel compounds.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key in vitro ADME/Tox assays crucial for characterizing the pharmacological profile of novel compounds.
Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Protocol:
-
Preparation:
-
Thaw cryopreserved liver microsomes (human, rat, or mouse) on ice.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a fresh NADPH regenerating system solution in phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-warm the microsomal suspension and buffer to 37°C.
-
In a 96-well plate, combine the microsomes, buffer, and the test compound to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and microsomal protein concentration.
-
CYP450 Inhibition Assay (IC50 Determination)
Objective: To assess the potential of a compound to inhibit the activity of major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.
Protocol:
-
Preparation:
-
Use human liver microsomes or recombinant CYP enzymes.
-
Prepare stock solutions of the test compound and known CYP-specific inhibitors (positive controls) in a suitable solvent.
-
Prepare a solution of a CYP-specific substrate.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the microsomes or recombinant enzymes with a range of concentrations of the test compound or positive control at 37°C.
-
Initiate the reaction by adding the CYP-specific substrate and NADPH regenerating system.
-
-
Analysis:
-
After a specific incubation time, terminate the reaction with a suitable quenching solution.
-
Quantify the formation of the substrate-specific metabolite using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition) using non-linear regression analysis.
-
hERG Inhibition Assay (Automated Patch Clamp)
Objective: To evaluate the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiotoxicity.
Protocol:
-
Cell Preparation:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Culture and harvest the cells for the automated patch-clamp system.
-
-
Electrophysiology:
-
Use an automated patch-clamp system (e.g., QPatch) to establish whole-cell recordings from the hERG-expressing cells.
-
Apply a specific voltage protocol to elicit hERG currents.
-
-
Compound Application:
-
After establishing a stable baseline current, apply a vehicle control followed by increasing concentrations of the test compound.
-
Record the hERG current at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current of the hERG channel in the presence of the test compound.
-
Calculate the percentage of inhibition of the hERG current at each concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable equation.
-
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
Objective: To determine the extent to which a compound binds to plasma proteins, as only the unbound fraction is typically pharmacologically active.
Protocol:
-
Preparation:
-
Use a Rapid Equilibrium Dialysis (RED) device with a semi-permeable membrane.
-
Spike the test compound into plasma from the desired species (e.g., human, mouse, rat) at a specific concentration.
-
-
Dialysis:
-
Add the plasma containing the test compound to one chamber of the RED device and dialysis buffer to the other chamber.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
-
Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction of unbound compound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
The percentage of plasma protein binding is calculated as (1 - fu) * 100.
-
Conclusion and Future Perspectives
The this compound scaffold and its related structures represent a valuable starting point for the development of novel therapeutic agents. The strategic incorporation of fluoro and trifluoromethyl groups has been shown to significantly enhance the pharmacological potency of compounds in diverse therapeutic areas, from anti-parasitics to antimicrobials.
The comparative analysis presented in this guide demonstrates that while the core scaffold provides a favorable foundation, the ultimate pharmacological profile is highly dependent on the overall molecular architecture and the specific biological target. The aryl acetamide triazolopyridazines highlight the synergistic potential of combining fluoro and trifluoromethyl substituents for potent activity against Cryptosporidium parvum. In contrast, the chalcone series underscores the critical role of the trifluoromethyl group's position in determining antibacterial efficacy.
For researchers and drug development professionals, a thorough understanding of the structure-activity relationships and a robust in vitro pharmacological profiling cascade are paramount. The detailed experimental protocols provided herein serve as a practical resource for the systematic evaluation of novel compounds.
Future research directions could explore the derivatization of the this compound core to target other important classes of enzymes and receptors, such as kinases and G-protein coupled receptors. The insights gained from the existing data, combined with rational drug design principles, will undoubtedly pave the way for the discovery of new and effective medicines.
References
-
Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. Available from: [Link]
-
synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 2'-Fluoro-3'-(trifluoromethyl)acetophenone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and utilization of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 2'-Fluoro-3'-(trifluoromethyl)acetophenone, a halogenated organic compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as a hazardous substance with the following key characteristics:
-
Irritant: It is known to cause skin and serious eye irritation.[1][2]
-
Respiratory Tract Irritant: Inhalation of vapors or fumes may lead to respiratory irritation.[1][2]
-
Halogenated Organic Compound: As a fluorinated acetophenone, it falls under the category of halogenated organic waste, which has specific disposal requirements due to its potential environmental impact.[3][4]
A summary of its key properties is provided in the table below:
| Property | Value | Source |
| CAS Number | 207853-63-2 | Fisher Sci. |
| Molecular Formula | C₉H₆F₄O | Fisher Sci. |
| Appearance | Colorless to light yellow liquid | Fisher Sci. |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Tract Irritant | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [5] |
The trifluoromethyl group and the fluorine atom significantly influence the molecule's reactivity and potential for environmental persistence. During thermal decomposition, halogenated organic compounds can form hazardous byproducts such as hydrogen fluoride.[6] This necessitates a disposal pathway that avoids incineration without appropriate scrubbing capabilities.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Immediate Waste Segregation at the Source
The "Why": The foundational principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions, including the generation of toxic gases, heat, or even explosions. This compound, as a halogenated organic compound, must be kept separate from non-halogenated solvents, acids, bases, and oxidizers.[7]
Procedure:
-
Designate a Specific Waste Container: At the point of waste generation (e.g., in the fume hood where the reaction or work-up is performed), designate a clearly labeled, dedicated waste container for "Halogenated Organic Waste."
-
Use Appropriate Containers: The container must be made of a compatible material, such as glass or high-density polyethylene (HDPE), with a secure, tight-fitting screw cap.
-
Initial Labeling: Immediately label the container with "Halogenated Organic Waste" and the specific chemical name: "this compound."
Step 2: Decontamination of Laboratory Equipment
The "Why": Any laboratory equipment that has come into contact with this compound is considered contaminated and must be thoroughly decontaminated to prevent cross-contamination of future experiments and to ensure the safety of personnel who may handle the equipment.
Procedure:
-
Initial Rinse: Rinse the contaminated glassware and equipment (e.g., flasks, separatory funnels, stir bars) with a small amount of a suitable organic solvent in which the compound is soluble, such as acetone or ethanol. This initial rinse should be collected and added to the designated halogenated organic waste container.
-
Secondary Wash: Wash the equipment with a laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water, followed by a final solvent rinse (e.g., acetone) to ensure the equipment is dry and free of residue.
-
Surface Decontamination: For work surfaces in fume hoods or on benchtops, wipe down the area with a cloth or paper towel soaked in a suitable solvent, followed by a detergent solution and then water. All cleaning materials (e.g., used paper towels, gloves) must be disposed of as solid hazardous waste.
Step 3: Management of the Central Hazardous Waste Accumulation Area
The "Why": The central accumulation area for hazardous waste must be managed in strict accordance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) to prevent releases into the environment and ensure the safety of all laboratory personnel.[8]
Procedure:
-
Container Labeling: The primary waste container must be accurately and fully labeled. According to EPA and Department of Transportation (DOT) regulations, the label must include:[9][10][11][12][13]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The specific hazard characteristics (e.g., "Irritant").
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The generator's name and address.
-
-
Container Integrity: Ensure the waste container is always kept closed, except when adding waste.[14] Regularly inspect the container for any signs of degradation, such as cracks or leaks.
-
Secondary Containment: Store the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This is a crucial preventative measure against spills.
-
Segregation in Storage: Store the halogenated organic waste away from incompatible materials, particularly strong oxidizing agents.[5]
Step 4: Arranging for Professional Disposal
The "Why": The final disposal of hazardous waste must be handled by a licensed and reputable hazardous waste disposal company. These companies have the necessary permits and facilities to manage and dispose of chemical waste in an environmentally sound manner, typically through high-temperature incineration with specialized scrubbers to handle halogenated compounds.
Procedure:
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with licensed waste disposal vendors.
-
Provide a Complete Waste Inventory: Accurately communicate the contents of your waste container to the EHS office or the disposal company.
-
Prepare for Pickup: Ensure the waste container is properly sealed and labeled. Have any necessary paperwork, such as a hazardous waste manifest, completed as per your institution's and the vendor's requirements.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate if Necessary: For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team.
-
Small, Controllable Spills:
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the spill.[6]
-
While specific neutralization procedures for this compound are not widely documented, a general approach for organic spills is to absorb and then decontaminate the area. Avoid using strong bases for neutralization, as this can trigger reactions with halogenated compounds.[14][15]
-
Collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled container for disposal as solid hazardous waste.
-
Decontaminate the spill area as described in the decontamination protocol above.
-
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
-
A Brief Guide To Hazardous Waste Container Labeling & Marking. (n.d.). Retrieved from [Link]
-
A Brief Guide To Hazardous Waste Container Labeling Requirements. (2021, December 21). Retrieved from [Link]
-
EPA and DOT Hazardous Waste Labeling Requirements. (2021, July 21). Retrieved from [Link]
-
Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations. (n.d.). Retrieved from [Link]
-
Hazardous Waste Label Requirements | EPA & DOT Compliance. (2025, February 21). Retrieved from [Link]
-
Decontamination Methods for Laboratory Biosafety. (2017, July 14). Journal of Visualized Experiments. Retrieved from [Link] decontamination-methods-for-laboratory-biosafety
-
2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. PubChem. Retrieved from [Link]
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025, December 4). Retrieved from [Link]
-
Decontamination of Laboratory Equipment - Safety & Risk Services. (n.d.). Retrieved from [Link]
-
Four Tips When Neutralizing Chemical Spills. (2014, January 16). Emedco's Blog. Retrieved from [Link]
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How to Neutralize Chemical Spills. (2024, December 31). Lab Manager. Retrieved from [Link]
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Breakthrough Rapid Neutraliser of Hazardous Chemical Spills and Vapours. (n.d.). Retrieved from [Link]
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Neutralizing Chemical Spills in the Lab. (2025, March 12). GMP Plastics. Retrieved from [Link]
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Large Laboratory Equipment Decontamination - Environmental Health & Safety. (n.d.). Retrieved from [Link]
-
How-to: Neutralise Chemical Spills. (2020, November 18). Stratex. Retrieved from [Link]
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Laboratory Equipment Decontamination Procedures - Wayne State University. (n.d.). Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]
-
FICHES DE DONNEES DE SECURITE - Fisher Scientific. (2024, March 1). Retrieved from [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]
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Mastering the Safe Handling of 2'-Fluoro-3'-(trifluoromethyl)acetophenone: A Comprehensive Guide for Laboratory Professionals
Welcome to your essential guide for the safe handling, use, and disposal of 2'-Fluoro-3'-(trifluoromethyl)acetophenone (CAS No. 207853-63-2). As a key intermediate in pharmaceutical research and development, understanding the nuanced safety protocols for this fluorinated aromatic ketone is paramount to ensuring a secure laboratory environment and the integrity of your research. This document moves beyond mere procedural lists, offering a deep dive into the causality behind each recommendation, grounded in established safety science and extensive field experience. Our goal is to empower you, our valued colleague, with the knowledge and tools to handle this compound with the utmost confidence and safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a hazardous substance, primarily due to its irritant properties. A thorough understanding of its hazard profile is the first step in a robust safety plan.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: Fisher Scientific Safety Data Sheet[1]
The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring can influence the compound's reactivity and toxicological profile. The trifluoromethyl group is a strong electron-withdrawing group, which can affect the molecule's interaction with biological systems. The irritant nature of this compound necessitates stringent measures to prevent direct contact with skin, eyes, and the respiratory system.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It is a critical decision based on a comprehensive risk assessment of the specific procedures being undertaken. For this compound, the following PPE is mandatory:
Eye and Face Protection: Shielding Against Splashes
-
Minimum Requirement: Safety glasses with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.
-
Recommended for Splash Hazards: Chemical safety goggles are the preferred option when there is a higher risk of splashing.
-
High-Risk Procedures: For tasks with a significant splash potential, such as large-scale transfers or reactions under pressure, a full-face shield worn over chemical safety goggles is essential.
Hand Protection: The Critical Barrier
The choice of gloves is arguably one of the most critical decisions in handling this compound. Nitrile gloves are a common and generally effective choice for incidental contact with a wide range of chemicals. However, for halogenated organic compounds, it is crucial to consider the potential for permeation.
-
Recommended Glove Type: Nitrile rubber gloves with a minimum thickness of 0.40 mm are recommended for handling this compound.
-
Justification: Nitrile provides good resistance to many organic solvents and is a suitable barrier for incidental contact. The specified thickness enhances this resistance.
-
Important Considerations:
-
Breakthrough Time: Always consult the glove manufacturer's specific chemical resistance data. For prolonged or immersive contact, consider more robust options like butyl rubber or Viton™ gloves.
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures.
-
Double Gloving: For procedures with a higher risk of exposure, wearing two pairs of nitrile gloves can provide an additional layer of protection.
-
Immediate Replacement: If a glove is contaminated, it must be removed and replaced immediately. Wash hands thoroughly after glove removal.
-
Body Protection: Preventing Skin Contact
-
Standard Laboratory Attire: A flame-resistant laboratory coat should be worn at all times and kept fully buttoned.
-
Enhanced Protection: For larger scale work or when the risk of significant splashes is high, a chemical-resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection: When Engineering Controls Are Not Enough
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Respiratory protection is necessary when engineering controls cannot maintain exposure below acceptable levels or during emergency situations.
-
Recommended Respirator: A NIOSH-approved air-purifying respirator (APR) equipped with organic vapor (OV) cartridges.
-
Cartridge Selection: For halogenated organic compounds, a combination cartridge, such as an organic vapor/acid gas (OV/AG) cartridge, may provide broader protection.
-
Fit and Maintenance: A proper fit is essential for the respirator to be effective. All users must be fit-tested and trained in the proper use, maintenance, and limitations of the respirator. Cartridges should be replaced on a schedule determined by your institution's safety office or when "breakthrough" of the contaminant is detected.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures procedural consistency.
Preparation and Weighing
-
Designated Area: Conduct all handling and weighing of this compound within a chemical fume hood.
-
Pre-use Checks: Ensure the fume hood is functioning correctly (check the airflow monitor) and that all necessary PPE is readily available and in good condition.
-
Spill Containment: Line the work surface of the fume hood with absorbent, chemical-resistant bench paper.
-
Weighing: Use a tared, sealed container for weighing to minimize the risk of generating vapors.
Experimental Procedures
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the release of vapors.
-
Temperature Control: Be mindful of the reaction temperature. Increased temperatures will increase the vapor pressure of the compound, leading to a higher concentration of vapors in the workspace.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.
Disposal Plan: Responsible Management of Chemical Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Halogenated Waste Stream: this compound and any materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" container.[2][3]
-
Why Segregate? Halogenated organic compounds require specific disposal methods, often incineration at high temperatures, and mixing them with non-halogenated waste can complicate the disposal process and increase costs.[4]
-
Never Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sink.[2]
Waste Container Management
-
Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[3]
-
Secure Closure: Keep waste containers tightly closed except when adding waste.[3]
-
Secondary Containment: Store waste containers in a designated, well-ventilated area and within secondary containment to prevent the spread of spills.
Emergency Procedures: Preparedness is Key
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.
Spill Cleanup
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Collect the contaminated absorbent material into a sealed, labeled container for disposal as halogenated organic waste.
-
Clean the spill area with soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team (e.g., Environmental Health and Safety).
-
Restrict access to the area.
-
If it is safe to do so, increase ventilation to the area.
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key stages for the safe handling of this compound.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a set of rules, but about fostering a deep-seated culture of safety within the laboratory. By understanding the rationale behind each safety precaution, from the selection of specific PPE to the segregation of waste streams, researchers can significantly mitigate risks and ensure a safe and productive research environment. Always refer to your institution's specific safety guidelines and the most recent Safety Data Sheet for the compound.
References
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Temple University Environmental Health and Radiation Safety.
- Deepak Nitrite Ltd. (2023, March 20). SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. In Hazardous Waste Manual.
- International Safety Components, Inc. (2023, December 14).
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%.
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - 4'-(Trifluoromethyl)acetophenone.
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
- Duke University Safety Office. (n.d.). The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te.
- USA Scientific, Inc. (n.d.).
- Fibre Glast Developments Corporation. (n.d.).
- Fisher Scientific. (2024, March 1). SAFETY DATA SHEET this compound.
- All Safety Products, Inc. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- Nordic Biolabs. (n.d.). Understanding permeation test for chemical resistant gloves.
- MSA. (n.d.).
- BenchChem. (2025).
- Gloves By Web. (n.d.).
- Best Gloves. (n.d.). Chemical Resistance Chart.
- Angene Chemical. (2021, May 1).
- Sigma-Aldrich. (n.d.). Acetophenone safety.
- Thermo Fisher Scientific. (2024, May 8).
- Princeton University Environmental Health and Safety. (n.d.). Fluorine.
- Ansell. (n.d.).
- Carl Roth. (n.d.).
- Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021, March 1).
Sources
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- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
